1h,1h,2h,2h-Perfluorodecyltrichlorosilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3F17Si/c11-31(12,13)2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFIHLXNOOCGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2SiCl3, C10H4Cl3F17Si | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074376 | |
| Record name | (Perfluorooctyl)ethyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78560-44-8 | |
| Record name | 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78560-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078560448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Perfluorooctyl)ethyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorodecyltrichlorosilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS77FG2TLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, reactivity, and handling of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane, commonly known as FDTS. This fluorinated silane is of significant interest for surface modification due to its ability to form stable, low-energy self-assembled monolayers (SAMs).
Core Chemical Properties
This compound is a colorless to straw-colored liquid with a pungent odor similar to hydrogen chloride.[1][2] Its defining feature is a long perfluorinated tail combined with a reactive trichlorosilyl head group, enabling it to covalently bond to hydroxylated surfaces.[1][3][4]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₄Cl₃F₁₇Si | [3][5] |
| Molecular Weight | 581.56 g/mol | [3][5][6] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.703 g/mL | [6] |
| Boiling Point | 224 °C (497 K) | [3][5] |
| Refractive Index | 1.349 | [3][6] |
| Flash Point | >110 °C | [3] |
| Solubility | Reacts with water. Soluble in organic solvents (THF, Toluene). | [1][4][6] |
Reactivity and Stability
Stability: FDTS is stable under normal, dry storage conditions.[6] It is, however, highly sensitive to moisture.
Reactivity: The chemistry of FDTS is dominated by the highly reactive trichlorosilyl head group.
-
Hydrolysis: FDTS reacts violently with water or moisture in the air.[6] The silicon-chlorine bonds are readily hydrolyzed to form silanols (Si-OH) and release corrosive hydrogen chloride (HCl) gas.[3] These silanols can then condense with each other to form stable siloxane (Si-O-Si) networks.
-
Surface Reaction: The primary application of FDTS involves its reaction with hydroxyl (-OH) groups present on the surface of substrates like glass, silicon dioxide, and ceramics.[7] This reaction forms a strong, covalent Si-O-Substrate bond, anchoring the molecule to the surface.[1][7]
-
Incompatibilities: FDTS is incompatible with strong oxidizing agents, strong bases, acids, and alcohols.[6] It reacts with mild steel and galvanized steel, which can produce flammable hydrogen gas.
-
Thermal Decomposition: When heated to decomposition, FDTS can release hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), hydrogen fluoride (HF), and silicon dioxide (SiO₂).
Experimental Protocols
The primary experimental application of FDTS is the formation of anti-adhesive, hydrophobic self-assembled monolayers (SAMs) via vapor deposition.
Protocol: Molecular Vapor Deposition (MVD) of an FDTS Monolayer
This protocol describes a general procedure for depositing a high-quality FDTS film on a silicon wafer or similar hydroxylated substrate.
1. Materials and Equipment:
-
Substrates (e.g., silicon wafers with a native oxide layer)
-
This compound (FDTS)
-
Molecular Vapor Deposition (MVD) system
-
Deionized water (for use as a co-reactant/catalyst)
-
Nitrogen gas (for purging)
-
Substrate cleaning solutions (e.g., Piranha solution or an oxygen plasma asher)
2. Detailed Methodology:
-
Step 1: Substrate Preparation (Hydroxylation)
-
Thoroughly clean the substrates to remove any organic contamination and to ensure a uniform, hydroxylated surface. This is critical for achieving a dense, well-ordered monolayer.
-
Method A: Oxygen Plasma: Place substrates in an O₂ plasma cleaner. This method effectively removes organic residues and activates the surface by creating hydroxyl groups.
-
Method B: Piranha Solution: Immerse substrates in a Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling Piranha solution as it is highly corrosive and reactive. After immersion, rinse extensively with deionized water and dry with nitrogen gas.
-
Immediately transfer the cleaned, activated substrates into the MVD reaction chamber to prevent recontamination.[1]
-
-
Step 2: Molecular Vapor Deposition Process
-
The MVD process is typically automated. A representative recipe involves sequential pulses of FDTS and water vapor into the vacuum chamber.[1][8]
-
a. Chamber Purge: The reaction chamber is evacuated and purged with dry nitrogen gas to remove atmospheric contaminants, especially moisture.[1]
-
b. Water Vapor Pulse: A controlled dose of water vapor is introduced into the chamber. This hydrates the substrate surface, providing the necessary -OH groups for the initial hydrolysis of the silane.[1]
-
c. Silane Pulse: A controlled dose of FDTS vapor is pulsed into the chamber. The FDTS molecules react with the surface-bound water.
-
d. Reaction and Deposition: The chamber is held under static vacuum for a set period (e.g., 15 minutes) to allow the silanization reaction to complete, forming the covalent Si-O-Si bonds with the surface.[8]
-
e. Final Purge: The chamber is purged again with nitrogen gas to remove any unreacted FDTS and HCl byproducts.[1]
-
-
Step 3: Post-Deposition Treatment
-
Vent the chamber with dry nitrogen and remove the coated substrates.
-
For some applications, a post-deposition bake (cure) at 100-120°C for 1 hour can help to further cross-link and stabilize the monolayer.[1]
-
Mandatory Visualizations
Caption: Hydrolysis reaction of FDTS with water.
Caption: Formation of a self-assembled monolayer.
Caption: Safety and handling workflow for FDTS.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. chinacouplingagents.com [chinacouplingagents.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [webbook.nist.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS), a fluorinated organosilane compound essential for creating low surface energy coatings. This document details its molecular structure, physicochemical properties, and its primary application in the formation of self-assembled monolayers (SAMs) for surface modification. Detailed experimental protocols for surface deposition are also provided to aid in practical applications.
Molecular Structure and Chemical Formula
This compound is a colorless to straw-colored liquid known for its ability to form robust, low-energy surfaces.[1][2] Its unique properties stem from its molecular composition, which features a reactive silane head and a long, fluorinated tail.
The chemical formula for FDTS is C₁₀H₄Cl₃F₁₇Si .[1][2][3] This structure consists of a trichlorosilyl group (-SiCl₃) attached to a decyl chain. The first two carbon atoms of the decyl chain are saturated with hydrogen, while the remaining eight carbons are perfluorinated, creating a highly stable and non-polar tail.
References
An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (CAS 78560-44-8)
Disclaimer: The following technical guide pertains to the chemical compound with CAS number 78560-44-8, identified as 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. This compound is a fluorinated silane primarily utilized in materials science for surface modification and is not intended for pharmaceutical or therapeutic use. Information regarding biological activity, signaling pathways, and drug development is not applicable to this substance.
Chemical Identity and Properties
This compound, also known as FDTS, is a colorless liquid organosilane compound.[1] Its defining structural feature is a long perfluorinated alkyl chain coupled with a reactive trichlorosilyl head group. This unique structure allows for the formation of self-assembled monolayers (SAMs) on hydroxyl-terminated surfaces, rendering them hydrophobic and oleophobic.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 78560-44-8 | |
| Molecular Formula | C₁₀H₄Cl₃F₁₇Si | [1] |
| Molecular Weight | 581.56 g/mol | [1] |
| Appearance | Colorless to straw-colored liquid | [] |
| Odor | Odor of hydrogen chloride | [] |
| Melting Point | 10-11 °C | [1] |
| Boiling Point | 224 °C | [1] |
| Density | 1.7 g/cm³ | [1] |
| Refractive Index | 1.349 | [1] |
| Flash Point | >110 °C | [1] |
| Solubility | Miscible with tetrahydrofuran, tetrhydropyran, toluene and other organic solvents. | [1] |
| Stability | Stable under normal conditions, but reacts with moisture. | [1][2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [1] |
Applications in Research and Technology
The primary application of this compound lies in its ability to form highly ordered, low-energy surface coatings. These coatings are utilized in various advanced technological fields.
-
Microelectromechanical Systems (MEMS): FDTS monolayers are applied to the moving microparts of MEMS to reduce surface energy and prevent stiction, a common failure mode in these devices.[1]
-
Nanoimprint Lithography (NIL): It is used as an anti-sticking coating for stamps and molds in NIL, a method for fabricating nanometer-scale patterns.[1][4] The monolayer's low surface energy facilitates the clean release of the stamp from the imprinted material.[4]
-
Surface Modification: FDTS is widely used to create water- and oil-repellent surfaces on various substrates, including glass, ceramics, and silicon wafers.[2][5] These hydrophobic and oleophobic properties are beneficial for applications requiring anti-fouling and easy-to-clean characteristics.[5]
-
Solar Cell Efficiency: It has been used as part of antireflective coatings to improve the efficiency of solar cells.[1]
-
Electrical Insulators: Its high hydrophobicity makes it a useful coating for electrical insulators.[1]
Experimental Protocol: Formation of a Self-Assembled Monolayer
The formation of an FDTS self-assembled monolayer is typically achieved through molecular vapor deposition (MVD). The trichlorosilyl group reacts with surface hydroxyl groups to form strong covalent siloxane bonds, while the perfluorinated tails orient away from the surface, creating a low-energy interface.
Detailed Methodology for MVD of FDTS:
-
Substrate Preparation: The substrate (e.g., silicon wafer, glass slide) must be scrupulously cleaned to ensure a high density of surface hydroxyl (-OH) groups. This is often achieved by piranha solution cleaning (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone treatment.
-
Deposition Process: The cleaned substrate is placed in a vacuum chamber. The chamber is then evacuated to a base pressure.
-
Vapor Phase Introduction: this compound is introduced into the chamber in its vapor phase. The presence of a controlled amount of water vapor is often used to facilitate the surface reaction.
-
Self-Assembly: The FDTS molecules adsorb onto the substrate surface. The trichlorosilyl head groups react with the surface hydroxyls and adjacent silanes, forming a cross-linked siloxane network covalently bonded to the substrate.
-
Annealing (Optional): A post-deposition annealing step may be performed to improve the ordering and stability of the monolayer.
-
Rinsing: The substrate is typically rinsed with a solvent (e.g., isopropanol) to remove any physisorbed molecules.
Hazards and Safety Information
This compound is a hazardous chemical and must be handled with appropriate safety precautions. Its primary hazards stem from its reactivity with water and its corrosive nature.
Table 2: GHS Hazard Statements and Precautionary Measures
| Hazard Statement | Description | Precautionary Measures | Reference(s) |
| H314 | Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. | [6][7] |
| H318 | Causes serious eye damage. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [6][7] |
| H335 | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [6] |
Reactivity Hazards:
-
Reaction with Water: It reacts rapidly with water, moisture, and protic solvents to release hydrochloric acid (HCl) gas.[2][7] This reaction is exothermic and can generate corrosive and toxic fumes. Therefore, it must be stored and handled under inert, anhydrous conditions.[7]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, acids, and alcohols.[1][7]
Note on Biological Activity
It is critical to reiterate that CAS number 78560-44-8 (this compound) is a material science chemical. There is no evidence in the public domain to suggest it possesses any therapeutic or biological activity. Professionals in drug development should be aware that this compound is not a pharmaceutical ingredient or intermediate.
A separate compound, 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS 199327-61-2) , is known as an intermediate in the synthesis of Gefitinib .[8][9] Gefitinib is an orally active selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, an enzyme involved in cancer cell proliferation and survival.[8][9] This quinazoline derivative and its associated biological activities are distinct from the properties of the fluorinated silane discussed in this guide.
References
- 1. This compound | 78560-44-8 [chemicalbook.com]
- 2. CAS 78560-44-8: this compound [cymitquimica.com]
- 4. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 5. 1H 1H 2H 2H Perfluorodecyltrichlorosilane, CAS 78560 44 8 | Changfu Chemical [cfsilicones.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. gelest.com [gelest.com]
- 8. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS#: 199327-61-2 [m.chemicalbook.com]
- 9. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]
Perfluorodecyltrichlorosilane (FDTS): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecyltrichlorosilane (FDTS) is a fluorinated organosilane compound that has garnered significant attention in various scientific and technological fields. Its unique molecular structure allows it to form highly ordered, low-energy self-assembled monolayers (SAMs) on a variety of hydroxylated surfaces. This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of FDTS, including its chemical and physical properties, detailed experimental protocols for its application and characterization, and its current and potential applications, particularly relevant to researchers, scientists, and professionals in drug development.
Core Characteristics of FDTS
FDTS, with the chemical formula C₁₀H₄Cl₃F₁₇Si, is a colorless liquid known for its ability to form robust and stable self-assembled monolayers.[1] The molecule consists of a trichlorosilyl head group, which readily reacts with hydroxyl (-OH) groups present on surfaces like glass, silica, and various metal oxides, forming strong covalent Si-O bonds.[2][3] Attached to this head group is a long perfluorinated carbon chain that imparts the characteristic low surface energy and hydrophobicity to the FDTS monolayer.
Chemical and Physical Properties
The distinct properties of FDTS are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Chemical Formula | C₁₀H₄Cl₃F₁₇Si | [1] |
| Molecular Weight | 581.56 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Density | 1.65 g/cm³ | [4] |
| Boiling Point | 224 °C | [4] |
| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, isooctane); reacts with water | [4][5] |
| CAS Number | 78560-44-8 | [4] |
Self-Assembled Monolayer (SAM) Formation
The primary application of FDTS revolves around the formation of SAMs. This process can be achieved through either liquid-phase or vapor-phase deposition, with the latter being more common for achieving high-quality, uniform monolayers.
Mechanism of SAM Formation
The formation of an FDTS SAM is a two-step process. First, the trichlorosilyl head group hydrolyzes in the presence of trace amounts of water to form reactive silanol groups (-Si(OH)₃). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. Adjacent FDTS molecules also cross-link with each other, creating a densely packed, robust monolayer. The long, fluorinated tails orient themselves away from the surface, creating a low-energy, hydrophobic interface.
Figure 1: Schematic of FDTS self-assembled monolayer formation on a hydroxylated substrate.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful formation and characterization of FDTS SAMs.
Molecular Vapor Deposition (MVD) of FDTS
Molecular Vapor Deposition is the preferred method for creating high-quality, uniform FDTS coatings.
Materials and Equipment:
-
Molecular Vapor Deposition (MVD) system
-
Substrates (e.g., silicon wafers, glass slides)
-
Perfluorodecyltrichlorosilane (FDTS) precursor
-
Deionized (DI) water (as a co-reactant)
-
Nitrogen (N₂) gas for purging
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrates to remove organic and particulate contamination. A common method is sonication in acetone, followed by isopropyl alcohol, and finally DI water.
-
To ensure a high density of surface hydroxyl groups, treat the substrates with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and must be handled with extreme care ).
-
Rinse the substrates extensively with DI water and dry them with a stream of nitrogen gas.
-
-
MVD Process:
-
Place the cleaned and dried substrates into the MVD chamber.
-
Evacuate the chamber to a base pressure typically in the mTorr range.
-
Introduce a controlled amount of water vapor into the chamber to create a thin layer of adsorbed water on the substrate surfaces.
-
Introduce the FDTS precursor into the chamber. The precursor is typically heated to increase its vapor pressure.
-
Allow the FDTS vapor to react with the hydrated surface for a specified duration, usually ranging from 15 to 60 minutes. The chamber temperature is typically maintained between 35°C and 80°C.
-
After the reaction, purge the chamber with nitrogen gas to remove any unreacted precursor and byproducts (e.g., HCl).
-
Vent the chamber to atmospheric pressure and remove the coated substrates.
-
Figure 2: A typical workflow for the Molecular Vapor Deposition of FDTS.
Characterization of FDTS SAMs
Several surface analysis techniques are employed to characterize the quality and properties of the deposited FDTS monolayer.
1. Contact Angle Goniometry:
-
Purpose: To determine the hydrophobicity of the surface and calculate the surface energy.
-
Procedure:
-
Place a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water, diiodomethane) onto the FDTS-coated surface.
-
Use a goniometer to capture a high-resolution image of the droplet profile.
-
Software is then used to measure the angle formed at the three-phase (solid-liquid-vapor) contact line.
-
To calculate surface energy, measure the contact angles of at least two liquids with known polar and dispersive surface tension components. The Owens, Wendt, Rabel, and Kaelble (OWRK) method is commonly used for this calculation.
-
2. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the topography and morphology of the SAM at the nanoscale.
-
Procedure:
-
Operate the AFM in tapping mode to minimize damage to the soft monolayer.
-
Use a sharp silicon nitride or silicon tip.
-
Scan a small area (e.g., 1x1 µm) to observe the uniformity, domain structure, and presence of any defects or aggregates in the FDTS film.
-
The root-mean-square (RMS) roughness can be calculated from the height data to quantify the smoothness of the coating.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the elements on the surface, confirming the presence and integrity of the FDTS monolayer.
-
Procedure:
-
Place the FDTS-coated sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray source.
-
Analyze the kinetic energy of the emitted photoelectrons to identify the elements present (e.g., F, C, Si, O) and their chemical bonding states.
-
High-resolution scans of the F 1s, C 1s, and Si 2p regions provide detailed information about the chemical structure of the monolayer.
-
Quantitative Data
The following tables summarize key quantitative data for FDTS SAMs obtained from various studies.
Table 1: Contact Angle and Surface Energy of FDTS Coatings
| Substrate | Probe Liquid | Contact Angle (°) | Calculated Surface Energy (mN/m) | References |
| Silicon/SiO₂ | Water | 110 - 120 | 10 - 15 | [5] |
| Silicon/SiO₂ | Diiodomethane | 90 - 100 | - | [5] |
| Glass | Water | 105 - 115 | - | |
| Aluminum | Water | ~110 | - |
Table 2: Physical Properties of FDTS Monolayers
| Property | Value | Characterization Method | References |
| Thickness | ~1.5 - 2.0 nm | Ellipsometry, AFM | [6] |
| RMS Roughness | < 0.5 nm | AFM | [6] |
| Thermal Stability | Up to 400 °C in air | XPS, Contact Angle | [5] |
Applications in Research and Drug Development
The unique properties of FDTS coatings make them highly valuable in a range of applications, including those relevant to the biomedical and pharmaceutical fields.
Anti-Stiction Coatings for MEMS and Microfluidics
The most well-established application of FDTS is as an anti-stiction coating for microelectromechanical systems (MEMS).[2][3] In microfluidic devices, which are increasingly used for drug screening and diagnostics, an FDTS coating can prevent the adhesion of biological molecules and cells to the channel walls, ensuring smooth and reliable fluid flow.[7][8] This is particularly critical in high-throughput screening applications where cross-contamination between samples must be minimized.
Biomedical Implants and Devices
The low surface energy and hydrophobicity of FDTS coatings can be leveraged to reduce biofouling on the surfaces of biomedical implants.[9] By minimizing the initial adsorption of proteins, the cascade of events leading to the formation of a biofilm can be inhibited. While more research is needed to fully establish the long-term biocompatibility of FDTS in vivo, its ability to create a stable, low-fouling surface makes it a candidate for coating various medical devices, including dental implants and cardiovascular devices.[9]
Biosensors and Diagnostic Platforms
In the development of biosensors, controlling the surface chemistry is paramount for achieving high sensitivity and specificity. FDTS can be used to create hydrophobic, protein-resistant backgrounds, onto which specific bioreceptors can be patterned. This allows for the selective capture of target analytes while minimizing non-specific binding, thereby improving the signal-to-noise ratio of the sensor. Self-assembled monolayers, in general, provide a versatile platform for the immobilization of biological molecules in a controlled manner.[10]
Figure 3: Key applications of FDTS in the biomedical and drug development fields.
Safety and Handling
FDTS is a reactive and corrosive chemical that must be handled with appropriate safety precautions.
-
Hazards: FDTS reacts with moisture to release hydrochloric acid (HCl), which is corrosive and can cause severe skin and eye burns. Inhalation of vapors can cause respiratory irritation.
-
Handling: Always handle FDTS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store FDTS in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
Perfluorodecyltrichlorosilane is a versatile molecule that enables the creation of robust, low-energy surfaces through the process of self-assembly. Its well-defined chemical and physical properties, coupled with established deposition and characterization protocols, make it a valuable tool for researchers and scientists across various disciplines. For professionals in drug development, the applications of FDTS in microfluidics, biosensing, and as a potential anti-fouling coating for medical devices offer exciting possibilities for advancing research and creating more effective healthcare solutions. As research continues, the full potential of FDTS in the biomedical field is yet to be completely unlocked, promising further innovations in the years to come.
References
- 1. A Materials Roadmap to Functional Neural Interface Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 3. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 4. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. Self-Assembled Monolayers for Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrolysis Mechanism of Trichlorosilane Groups on Perfluorodecyltrichlorosilane (FDTS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core hydrolysis mechanism of the trichlorosilane groups on (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS). It details the subsequent formation of self-assembled monolayers (SAMs), critical for a variety of applications including the creation of anti-sticking surfaces for microelectromechanical systems (MEMS), nanoimprint lithography, and creating hydrophobic surfaces in microfluidics and drug delivery devices.[1][2] This document summarizes key quantitative data, provides detailed experimental protocols for characterization, and includes visualizations of the central mechanisms and workflows.
The Core Hydrolysis Mechanism of Trichlorosilane Groups
The formation of a stable, well-ordered FDTS self-assembled monolayer is a multi-step process initiated by the hydrolysis of the trichlorosilane headgroup. This process is critically dependent on the presence of a thin layer of water on the substrate surface. The overall mechanism can be broken down into four key stages: hydrolysis, physisorption, and covalent bond formation (chemisorption).
Stage 1: Hydrolysis of the Trichlorosilane Headgroup
The primary and most crucial step is the hydrolysis of the silicon-chlorine (Si-Cl) bonds of the FDTS molecule by water molecules present on the substrate surface or in the deposition environment. Each of the three Si-Cl bonds is sequentially replaced by a hydroxyl group (-OH), forming silanol intermediates (Si-OH) and releasing hydrogen chloride (HCl) as a byproduct.[3] Computational studies on chlorosilanes suggest that the energy barrier for this hydrolysis reaction is significantly lowered by the presence of multiple water molecules acting as catalysts.[4]
The hydrolysis proceeds in a stepwise manner:
-
R-SiCl₃ + H₂O → R-Si(OH)Cl₂ + HCl
-
R-Si(OH)Cl₂ + H₂O → R-Si(OH)₂Cl + HCl
-
R-Si(OH)₂Cl + H₂O → R-Si(OH)₃ + HCl
The resulting trisilanol (R-Si(OH)₃) is a highly reactive intermediate.
Stage 2: Physisorption onto the Substrate
The hydrolyzed FDTS molecules, now possessing polar silanol headgroups, are attracted to the hydroxylated substrate surface (e.g., silicon oxide, glass) through hydrogen bonding. This initial adsorption is a reversible process known as physisorption. The molecules are mobile on the surface, allowing for initial ordering.
Stage 3: Covalent Bond Formation (Chemisorption)
Following physisorption, the silanol groups of the FDTS molecule undergo condensation reactions with the hydroxyl groups (-OH) present on the substrate surface. This results in the formation of strong, stable covalent siloxane bonds (Si-O-Si), anchoring the FDTS molecule to the substrate.[5] This step is largely irreversible and is the foundation of the monolayer's stability.
Simultaneously, lateral cross-linking can occur between adjacent hydrolyzed FDTS molecules through the condensation of their silanol groups, forming a robust, two-dimensional polysiloxane network. This cross-linking contributes significantly to the mechanical and chemical stability of the final SAM.[5]
The Critical Role of Water
The amount of water present during the deposition process is a critical parameter that dictates the quality of the resulting FDTS monolayer.
-
Insufficient Water: A lack of surface water leads to incomplete hydrolysis of the trichlorosilane groups, resulting in a disordered and incomplete monolayer with poor surface coverage.
-
Excess Water: An overabundance of water can lead to premature and excessive hydrolysis and self-condensation of FDTS molecules in the solution or vapor phase before they reach the substrate. This results in the formation of polysiloxane aggregates that deposit on the surface, leading to a rough, non-uniform, and poorly adhered film.[6]
Therefore, precise control over the humidity or the hydration state of the substrate is paramount for achieving a high-quality, densely packed, and uniform FDTS monolayer.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization of FDTS monolayers. It is important to note that kinetic and thermodynamic data for the hydrolysis of FDTS itself is not widely available in the literature. Therefore, data for analogous silane compounds are provided as a reference.
Table 1: Contact Angle Measurements on FDTS Monolayers
| Substrate | Deposition Method | Water Contact Angle (°) | Reference |
| Silicon | Vapor Phase | ~110° | [7] |
| Silicon | Liquid Phase | 115.1 - 126.8° | [4] |
| Silicon Nanopillars | Vapor Phase | >150° (Superhydrophobic) | [8] |
Table 2: Surface Energy of FDTS Monolayers
| Substrate | Method | Total Surface Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) | Reference |
| Silicon | Owens-Wendt-Rabel-Kaelble | ~12.5 | ~12.1 | ~0.4 | [9] |
Table 3: FDTS Monolayer Thickness and Surface Coverage
| Substrate | Technique | Monolayer Thickness (nm) | Surface Coverage (%) | Reference |
| Silicon | Ellipsometry | ~1.5 | - | [10] |
| Mica | Atomic Force Microscopy (AFM) | - | 85 ± 2 | [7] |
Table 4: Kinetic Data for Analogous Silane Hydrolysis (Note: This data is for other silane compounds and serves as an approximation for the behavior of FDTS)
| Silane Compound | Conditions | Rate Constant | Activation Energy (kJ/mol) | Reference |
| Phenyltrichlorosilane | Water-Acetone | Dependent on HCl concentration | - | [11] |
| Trifluorosilanes | Gas Phase (with water dimer) | Significantly lower than with water monomer | - | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the deposition and characterization of FDTS self-assembled monolayers.
Vapor Phase Deposition of FDTS Self-Assembled Monolayers
This protocol describes a common method for depositing a high-quality FDTS SAM on a silicon substrate.[12]
Materials and Equipment:
-
Silicon wafers or other hydroxylated substrates
-
(1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Vacuum deposition chamber or desiccator
-
Small vial for FDTS
Procedure:
-
Substrate Cleaning and Hydroxylation: a. Immerse the silicon substrates in Piranha solution for 15-30 minutes to remove organic contaminants and create a hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Thoroughly rinse the substrates with copious amounts of DI water. c. Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Vapor Deposition Setup: a. Place the cleaned and dried substrates inside the vacuum deposition chamber or desiccator. b. Place a small, open vial containing a few drops (e.g., 100-200 µL) of FDTS inside the chamber, ensuring it is not in direct contact with the substrates.
-
Deposition Process: a. Evacuate the chamber to a moderate vacuum (e.g., 1-10 Torr). The presence of a controlled amount of residual water vapor is crucial for the hydrolysis reaction. b. Allow the deposition to proceed at room temperature or slightly elevated temperatures (e.g., 50°C) for a duration of 1 to 4 hours.[2] The optimal time may vary depending on the chamber volume and desired monolayer quality.
-
Post-Deposition: a. Vent the chamber with dry nitrogen or argon gas. b. Remove the coated substrates. c. (Optional) Anneal the coated substrates at 100-120°C for 30-60 minutes to promote further cross-linking and remove any physisorbed molecules.
Contact Angle Goniometry for Wettability Analysis
This protocol outlines the procedure for measuring the static water contact angle on an FDTS-coated surface to assess its hydrophobicity.[13]
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine-gauge needle
-
High-purity deionized water
-
FDTS-coated substrate
Procedure:
-
Instrument Calibration: Calibrate the goniometer according to the manufacturer's instructions.
-
Sample Placement: Place the FDTS-coated substrate on the sample stage and ensure it is level.
-
Droplet Deposition: a. Fill the syringe with DI water, ensuring there are no air bubbles. b. Carefully dispense a small droplet of water (e.g., 2-5 µL) onto the surface of the substrate.
-
Image Capture and Analysis: a. Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile. b. Use the goniometer software to determine the contact angle at the three-phase (solid-liquid-vapor) interface. The software typically fits a mathematical model (e.g., Young-Laplace) to the droplet shape to calculate the angle.
-
Multiple Measurements: Repeat the measurement at several different locations on the substrate to ensure statistical reliability and assess the uniformity of the monolayer.
Atomic Force Microscopy (AFM) for Surface Morphology
This protocol provides a general guideline for imaging the topography of an FDTS monolayer to assess its uniformity, coverage, and to identify any defects or aggregates.[14]
Materials and Equipment:
-
Atomic Force Microscope (AFM)
-
AFM cantilevers suitable for imaging soft matter (e.g., silicon nitride probes with a low spring constant)
-
FDTS-coated substrate
Procedure:
-
Cantilever Selection and Installation: Choose a cantilever with a low spring constant (e.g., < 0.1 N/m) to minimize tip-sample interaction forces and prevent damage to the monolayer. Install the cantilever in the AFM head.
-
Imaging Mode Selection: Select a gentle imaging mode such as Tapping Mode or PeakForce Tapping™ to minimize lateral forces that can disrupt the SAM.
-
Initial Approach and Parameter Optimization: a. Engage the tip onto the sample surface. b. Optimize the imaging parameters:
- Setpoint: Use the highest possible setpoint (lowest force) that allows for stable imaging.
- Scan Rate: Start with a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface features.
- Gains: Adjust the integral and proportional gains to optimize the feedback loop response.
-
Image Acquisition: a. Acquire images at various scan sizes to observe the overall monolayer uniformity and to zoom in on specific features of interest. b. Collect both height and phase/error signal images. Phase images can often provide enhanced contrast for different surface materials and domains.
-
Image Analysis: Analyze the AFM images to determine surface roughness, domain sizes, and the presence of any pinholes or aggregates.
X-ray Photoelectron Spectroscopy (XPS) for Chemical Analysis
This protocol describes the use of XPS to confirm the elemental composition and chemical bonding states of an FDTS monolayer on a silicon substrate.[15]
Materials and Equipment:
-
X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα)
-
FDTS-coated substrate
Procedure:
-
Sample Introduction: Mount the FDTS-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS system.
-
Survey Scan: a. Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface. b. Expect to see peaks corresponding to F, C, O, Si, and possibly Cl (if hydrolysis is incomplete).
-
High-Resolution Scans: a. Acquire high-resolution spectra for the core levels of the elements of interest: F 1s, C 1s, Si 2p, and O 1s. b. The C 1s spectrum is particularly informative and can be deconvoluted to identify different chemical states, such as C-F, C-C, and C-Si.
-
Data Analysis: a. Perform peak fitting and deconvolution on the high-resolution spectra to determine the chemical states and their relative concentrations. b. Use the peak areas and appropriate sensitivity factors to quantify the elemental composition of the surface. c. The presence of a strong F 1s signal and the characteristic C 1s components confirms the successful deposition of the FDTS monolayer.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the FDTS hydrolysis and self-assembly process.
Caption: Hydrolysis and condensation pathway of FDTS.
Caption: Workflow for FDTS SAM deposition and characterization.
Caption: Key factors influencing the quality of FDTS monolayers.
References
- 1. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 2. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. Hydrolysis of fluorosilanes: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. dropletlab.com [dropletlab.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Formation of Self-Assembled Monolayers with (1H,1H,2H,2H-perfluorodecyl)trichlorosilane (FDTS)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation of self-assembled monolayers (SAMs) using (1H,1H,2H,2H-perfluorodecyl)trichlorosilane (FDTS). This document details the core chemical principles, experimental protocols, and critical parameters that govern the deposition of high-quality FDTS SAMs, intended to aid researchers and professionals in the fields of materials science, biotechnology, and drug development in the successful application of these robust hydrophobic surfaces.
Introduction to FDTS Self-Assembled Monolayers
(1H,1H,2H,2H-perfluorodecyl)trichlorosilane, commonly known as FDTS, is a fluorinated organosilane compound with the chemical formula C10H4Cl3F17Si.[1] It is widely utilized for creating self-assembled monolayers on various substrates. These monolayers are highly ordered, covalently bonded films with a thickness of a single molecule, approximately 1.4 to 1.5 nanometers.[2][3] The primary application of FDTS SAMs stems from their ability to dramatically reduce surface energy, rendering surfaces superhydrophobic and reducing friction and stiction.[3][4]
The structure of the FDTS molecule is amphiphilic, consisting of a reactive trichlorosilane headgroup and a long, fluorinated tail.[4] The trichlorosilane headgroup readily reacts with hydroxyl (-OH) groups present on the surface of substrates like silicon, glass, and various metal oxides, forming stable covalent Si-O-substrate bonds.[4][5] The heavily fluorinated tail imparts the low surface energy and anti-adhesive properties to the functionalized surface.[4] FDTS SAMs are integral in a variety of advanced applications, including microelectromechanical systems (MEMS), nanoimprint lithography (NIL), electrowetting on dielectrics (EWOD), and microfluidics.[4]
The Chemistry of FDTS SAM Formation
The formation of a dense and well-ordered FDTS SAM is a two-step process involving hydrolysis and condensation. This process can be carried out from either a vapor or liquid phase.
Step 1: Hydrolysis
The initial step involves the hydrolysis of the trichlorosilane headgroup of the FDTS molecule in the presence of a thin layer of water on the substrate surface. The silicon-chlorine bonds are replaced by silicon-hydroxyl (silanol) bonds, releasing hydrochloric acid (HCl) as a byproduct.
R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
Step 2: Condensation
Following hydrolysis, the newly formed silanol groups on the FDTS molecule condense with the hydroxyl groups on the substrate surface, forming strong, covalent siloxane (Si-O-Si) bonds. Additionally, adjacent hydrolyzed FDTS molecules can cross-link with each other, forming a stable, two-dimensional network.
R-Si(OH)₃ + HO-Substrate → R-(OH)₂Si-O-Substrate + H₂O
R-Si(OH)₃ + HO-Si(OH)₂-R → R-(OH)₂Si-O-Si(OH)₂-R + H₂O
The quality and stability of the resulting SAM are highly dependent on the reaction conditions, particularly the presence of a controlled amount of water.[3] Insufficient water leads to incomplete hydrolysis and poor monolayer formation, while an excess can lead to the formation of polysiloxane aggregates in solution or on the surface, resulting in a disordered and rough film.[3]
Quantitative Data on FDTS SAMs
The following table summarizes key quantitative data for FDTS SAMs, providing a reference for expected outcomes and quality control.
| Property | Value | Substrate | Measurement Technique |
| Water Contact Angle | 110° - 126.8° | Silicon, Si-DLC | Goniometry |
| Monolayer Thickness | ~1.4 - 1.5 nm | Silicon | Ellipsometry, X-ray Diffraction |
| Surface Free Energy | Low (specific values vary) | Si-DLC | Contact Angle Analysis |
Note: The specific values can vary depending on the deposition method, substrate preparation, and measurement conditions.[2][6][7]
Experimental Protocols
The successful formation of a high-quality FDTS SAM is critically dependent on meticulous experimental execution. The two primary methods for FDTS deposition are Molecular Vapor Deposition (MVD) and Solution-Phase Deposition.
Molecular Vapor Deposition (MVD)
MVD is a preferred method for achieving uniform and conformal coatings, especially on complex three-dimensional structures.[8] It offers precise control over the deposition process in a clean, solvent-free environment.[8]
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
(1H,1H,2H,2H-perfluorodecyl)trichlorosilane (FDTS)
-
Deionized (DI) water
-
Nitrogen or Argon gas (for purging)
-
MVD system
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrates to remove organic contaminants. Standard cleaning procedures include treatment with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposure to oxygen plasma.[8] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
The cleaning process also serves to hydroxylate the surface, creating the necessary reactive sites for FDTS binding.
-
Rinse the substrates extensively with DI water and dry them with a stream of nitrogen or argon gas.[8]
-
-
MVD Process:
-
Place the cleaned and dried substrates inside the MVD reaction chamber.
-
Introduce a controlled pulse of water vapor into the chamber to create a uniform hydration layer on the substrate surfaces.[8]
-
Purge the chamber with an inert gas (e.g., nitrogen) to remove excess water vapor.[8]
-
Introduce FDTS vapor into the chamber. The FDTS precursor will react with the hydrated surface.[8]
-
Allow the reaction to proceed for a set duration, typically ranging from 15 to 30 minutes.[8]
-
Purge the chamber again with inert gas to remove any unreacted FDTS and byproducts.[8]
-
The deposition temperature is typically maintained between 35°C and 150°C.[8]
-
-
Post-Deposition:
-
No extensive post-deposition cleaning is typically required for MVD.
-
The coated substrates can be removed from the chamber and are ready for use.
-
Solution-Phase Deposition
Solution-phase deposition offers a simpler and more accessible method for forming FDTS SAMs, although it can be more susceptible to contamination and aggregation if not performed carefully.[3]
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
(1H,1H,2H,2H-perfluorodecyl)trichlorosilane (FDTS)
-
Anhydrous organic solvent (e.g., isooctane, toluene)
-
Deionized (DI) water
-
Nitrogen or Argon gas
Protocol:
-
Substrate Preparation:
-
Follow the same cleaning and hydroxylation procedure as described for MVD to ensure a pristine and reactive surface.
-
-
Deposition:
-
Prepare a dilute solution of FDTS in an anhydrous organic solvent (e.g., 1 mM). It is crucial to use a solvent with very low water content to prevent premature hydrolysis and aggregation of the FDTS in solution.[3]
-
Immerse the cleaned and dried substrates in the FDTS solution.
-
The deposition time is a critical parameter. Short deposition times are generally preferred to avoid the formation of solution agglomerates that can deposit on the surface.[3] The optimal time can range from minutes to a few hours and should be determined empirically.
-
The deposition should be carried out in a controlled environment with minimal exposure to atmospheric moisture, for example, in a glove box or a desiccator.
-
-
Post-Deposition:
-
After deposition, rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
A post-deposition curing or annealing step (e.g., at 100-120°C for 1 hour) can be beneficial to promote further cross-linking within the monolayer and enhance its stability.[8]
-
Visualizing the Process
To further elucidate the FDTS SAM formation process, the following diagrams illustrate the experimental workflow and the underlying chemical pathway.
Caption: Experimental workflow for FDTS SAM formation.
Caption: Chemical pathway of FDTS SAM formation.
Conclusion
The formation of FDTS self-assembled monolayers is a robust and versatile method for creating highly hydrophobic and low-adhesion surfaces. A thorough understanding of the underlying chemical principles of hydrolysis and condensation, coupled with meticulous execution of experimental protocols, is paramount to achieving high-quality, well-ordered monolayers. Both Molecular Vapor Deposition and solution-phase deposition methods can yield excellent results, with the choice of method depending on the specific application, substrate geometry, and available resources. By carefully controlling parameters such as substrate cleanliness, water availability, and deposition time, researchers can reliably produce FDTS SAMs for a wide array of advanced technological applications.
References
- 1. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 4. Page loading... [guidechem.com]
- 5. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 6. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tf.nist.gov [tf.nist.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Surface Energy Reduction Using 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) for creating low-energy, hydrophobic surfaces. This technology is of significant interest for a range of applications, including microelectromechanical systems (MEMS), nanoimprint lithography, and, increasingly, in the development of advanced drug delivery systems and biomedical devices.
Introduction to FDTS and Surface Energy Modification
This compound (FDTS) is a fluorinated organosilane with the chemical formula C10H4Cl3F17Si.[1][2] Its molecular structure is key to its function. It consists of a trichlorosilyl headgroup that readily reacts with hydroxylated surfaces, and a long, fluorinated tail that imparts low surface energy and hydrophobicity.[1][2]
When a substrate with available hydroxyl (-OH) groups, such as glass, silicon dioxide, or many polymers, is exposed to FDTS, the trichlorosilyl group hydrolyzes and forms strong, covalent silicon-oxygen bonds with the surface. This process results in the formation of a densely packed, self-assembled monolayer (SAM) with the fluorinated tails oriented away from the surface. This fluorinated interface is responsible for the dramatic reduction in surface energy, leading to highly hydrophobic and oleophobic properties.[2]
The low surface energy imparted by FDTS coatings is critical in preventing the adhesion of liquids and biological materials, a property that is highly valuable in various stages of drug development and delivery.
Quantitative Surface Properties of FDTS Self-Assembled Monolayers
The effectiveness of an FDTS coating is quantified by measuring the changes in surface properties, primarily the water contact angle and the surface free energy.
| Property | Value | Substrate | Significance in Drug Development |
| Water Contact Angle | 117.6° (± 2.0°) | Silicon-incorporated diamond-like carbon (Si-DLC) | A high contact angle indicates a hydrophobic surface, which can prevent non-specific protein adsorption and cell adhesion on drug delivery devices.[3] |
| Surface Free Energy | 27.11 mN/m | Silicon-incorporated diamond-like carbon (Si-DLC) | A low surface free energy minimizes the wetting of the surface by biological fluids, which can be crucial for controlling drug release and preventing biofouling.[3] |
| Monolayer Thickness | ~1 nm | Silicon/Silicon Dioxide | The nanometer-scale thickness of the coating ensures that it does not interfere with the function of microfabricated drug delivery devices.[4] |
| Surface Roughness (RMS) | 0.58 nm | Mica | A smooth, uniform coating is essential for predictable and reproducible surface properties, which is critical for consistent device performance.[5] |
Experimental Protocols
Substrate Preparation
A pristine and hydroxylated surface is crucial for the successful formation of a high-quality FDTS SAM.
-
Cleaning: Substrates are typically cleaned to remove organic contaminants. Common methods include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) or treatment with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.
-
Hydroxylation: To ensure a high density of surface hydroxyl groups, substrates can be treated with an oxygen plasma or UV-ozone cleaner. This step activates the surface for optimal reaction with the FDTS molecules.
FDTS Self-Assembled Monolayer Deposition
FDTS SAMs can be deposited via either liquid-phase or vapor-phase deposition.
This method involves the immersion of the substrate in a solution containing FDTS.
-
Solution Preparation: Prepare a dilute solution of FDTS (e.g., 0.05% wt in an anhydrous solvent like toluene). The solution should be prepared in a low-moisture environment, such as a glove box, due to the reactivity of the trichlorosilyl group with water.[6]
-
Hydrolysis (Optional but recommended): The FDTS solution can be pre-hydrolyzed by exposing it to a controlled amount of moisture for a short period (e.g., 15 minutes at room temperature). This can prevent aggregation of the silane in solution.[5]
-
Immersion: Immerse the cleaned and hydroxylated substrate in the FDTS solution for a specified time (e.g., 30-60 minutes).[5][6] The immersion time can be optimized to achieve a full monolayer coverage.
-
Rinsing: After immersion, thoroughly rinse the substrate with the anhydrous solvent to remove any physisorbed molecules.
-
Curing: Cure the coated substrate in an oven at a moderate temperature (e.g., 100-120°C) for a short period (e.g., 10-15 minutes) to promote the formation of a stable siloxane network.
Vapor-phase deposition is often preferred for its ability to produce highly uniform and clean coatings.
-
Chamber Setup: Place the cleaned and hydroxylated substrates in a vacuum chamber. A small vial containing a few microliters of FDTS is also placed in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuation: Evacuate the chamber to a low base pressure.
-
Deposition: The chamber is then backfilled with an inert gas (e.g., nitrogen) to a specific pressure, and the FDTS is allowed to vaporize and deposit on the substrates. The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 50°C) to enhance the vapor pressure of the FDTS.[2] The presence of a controlled amount of water vapor can assist in the hydrolysis and bonding process.[2]
-
Purging: After the desired deposition time, the chamber is purged with an inert gas to remove any unreacted FDTS.
Surface Characterization Techniques
The quality and properties of the FDTS SAM are typically evaluated using a variety of surface-sensitive techniques.
-
Contact Angle Goniometry: This is a simple and effective method to determine the hydrophobicity of the surface by measuring the contact angle of a water droplet.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface, confirming the presence of fluorine and silicon from the FDTS monolayer.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the assessment of the monolayer's smoothness and uniformity.[5]
Applications in Drug Development
The unique properties of FDTS coatings make them highly suitable for various applications in the field of drug development and delivery.
-
Microfluidic Devices: In microfluidic systems used for drug screening, synthesis, and analysis, FDTS coatings can prevent the non-specific adsorption of drugs and biomolecules to the channel walls, ensuring accurate and reproducible results. The hydrophobic nature of the coating also facilitates the manipulation of aqueous droplets in "lab-on-a-chip" devices.[7]
-
Controlled Drug Release: The hydrophobic barrier created by an FDTS coating can be used to modulate the release of drugs from implantable devices or drug-eluting stents. By controlling the wetting of the device surface, the rate of drug dissolution and diffusion can be precisely managed.
-
Biocompatibility: The low surface energy of FDTS coatings can reduce protein adsorption and cell adhesion, which is a critical factor in improving the biocompatibility of medical implants and devices that come into contact with biological fluids and tissues.[8] Studies have indicated that fluorosilane-based coatings can be non-toxic.
Visualizing the Process and Logic
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key processes and relationships.
References
- 1. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 2. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling iontophoretic drug delivery in a microfluidic device - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Drug Delivery System Fabricated by Microfluidics for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Creating Superhydrophobic Surfaces Using 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of superhydrophobic surfaces utilizing 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS). The protocols described herein are intended to guide researchers in creating robust water-repellent coatings for a variety of applications, including self-cleaning surfaces, anti-fouling coatings, and microfluidic devices.
This compound is a fluorinated silane that can form a self-assembled monolayer (SAM) on various substrates.[1] The long perfluorinated tail of the FDTS molecule possesses extremely low surface energy, which is fundamental to achieving superhydrophobicity. This property, combined with surface roughness, leads to the creation of surfaces that exhibit extreme water repellency.[2]
Principle of Superhydrophobicity with FDTS
The creation of a superhydrophobic surface involves two key factors: low surface energy and a hierarchical surface roughness.[3] FDTS provides the low surface energy component. When applied to a substrate, the trichlorosilane head of the FDTS molecule reacts with hydroxyl (-OH) groups on the surface, forming stable covalent bonds.[1] The long fluorinated tails then orient themselves away from the surface, creating a dense, low-energy layer. When this low-energy coating is applied to a micro- or nanostructured surface, air can be trapped within the rough features beneath a water droplet, leading to a composite interface that minimizes the contact between the liquid and the solid surface. This results in very high water contact angles and low sliding angles, characteristic of superhydrophobicity.
Data Presentation
The following table summarizes the typical contact angle and sliding angle values achieved on various substrates coated with FDTS and similar fluoroalkylsilanes.
| Substrate Material | Surface Modification/Roughness | Deposition Method | Water Contact Angle (WCA) | Sliding Angle (SA) |
| Flat Aluminum | None | Chemical Vapor Deposition (FDTS) | >150° | <5° |
| Glass | Porous inorganic film with nano-SiO2 | Chemical Vapor Deposition (FAS) | 154.0 ± 0.9° | 3.2 ± 0.2° |
| Glass | Air-assisted electrospray of SiO2 nanoparticles | Chemical Vapor Deposition | 167.1° | <5° |
| Aluminum | Chemical etching | Immersion in lauric acid | 170 ± 3.9° | 4 ± 0.5° |
| Copper | Electrodeposition | Chemical Modification | 161.7° | Low adhesion |
Experimental Protocols
Protocol 1: Substrate Preparation and Cleaning
Proper substrate preparation is critical for the successful formation of a dense and stable FDTS monolayer. The substrate must be thoroughly cleaned to remove organic and particulate contamination and then activated to ensure the presence of sufficient hydroxyl groups for the silanization reaction.
Materials:
-
Substrate of choice (e.g., glass, silicon wafer, aluminum)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Oxygen plasma cleaner or UV-Ozone cleaner
-
Nitrogen gas stream
Procedure:
-
Solvent Cleaning: a. Sonicate the substrate in acetone for 15 minutes. b. Sonicate the substrate in isopropanol for 15 minutes. c. Rinse thoroughly with DI water. d. Dry the substrate under a stream of nitrogen gas.
-
Surface Activation (Choose one of the following methods):
-
Piranha Etching (for glass and silicon substrates): a. Immerse the cleaned and dried substrate in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment. b. Remove the substrate and rinse extensively with DI water. c. Dry the substrate under a stream of nitrogen gas.
-
Plasma/UV-Ozone Treatment (for a wider range of substrates): a. Place the cleaned and dried substrate in an oxygen plasma cleaner or UV-Ozone cleaner. b. Treat the surface for 5-10 minutes according to the instrument's specifications. This process removes residual organic contaminants and generates hydroxyl groups.
-
-
Final Drying: a. Immediately before FDTS deposition, bake the activated substrate in an oven at 110-120°C for 30 minutes to remove any adsorbed water. b. Allow the substrate to cool to room temperature in a desiccator or a nitrogen-purged glovebox.
Protocol 2: Chemical Vapor Deposition (CVD) of FDTS
This method is suitable for creating a uniform and high-quality FDTS monolayer.
Materials:
-
Cleaned and activated substrate
-
Vacuum deposition chamber or a sealed desiccator
-
Small vial or container for the FDTS solution
-
This compound (FDTS)
-
Anhydrous hexane (or other anhydrous nonpolar solvent)
-
Oven
Procedure:
-
Prepare the FDTS Solution: a. In a nitrogen-purged glovebox or a fume hood, prepare a solution of FDTS in anhydrous hexane. A typical concentration is 0.1-1% (v/v). For example, add 2 µL of FDTS to 1 mL of hexane.[4]
-
Deposition Setup: a. Place the cleaned and activated substrate inside the vacuum chamber or desiccator. b. Place the open vial containing the FDTS solution inside the chamber, ensuring it is not in direct contact with the substrate.
-
Deposition Process: a. Seal the chamber and place it in an oven preheated to 95°C.[4] b. Allow the deposition to proceed for 3 hours.[4] During this time, the FDTS will vaporize and react with the hydroxylated surface of the substrate to form a self-assembled monolayer.
-
Post-Deposition Treatment: a. Remove the chamber from the oven and allow it to cool to room temperature. b. Vent the chamber and remove the coated substrate. c. To remove any unbound physisorbed FDTS molecules, rinse the substrate with hexane and then isopropanol. d. Dry the substrate under a stream of nitrogen gas.
-
Curing (Optional but Recommended): a. For improved stability, cure the coated substrate in an oven at 100-120°C for 1 hour. The optimal curing temperature and time may vary depending on the substrate and application.[5][6]
Protocol 3: Solution-Phase Deposition of FDTS
This method is simpler and does not require a vacuum chamber, but may result in a less uniform coating compared to CVD.
Materials:
-
Cleaned and activated substrate
-
This compound (FDTS)
-
Anhydrous toluene or other suitable anhydrous organic solvent
-
Glass container with a tight-fitting lid
-
Nitrogen gas
Procedure:
-
Prepare the Deposition Solution: a. In a nitrogen-purged glovebox or a fume hood, prepare a dilute solution of FDTS in an anhydrous solvent. A typical concentration is 1-5 mM.
-
Immersion: a. Place the cleaned and activated substrate in the glass container. b. Pour the FDTS solution into the container, ensuring the substrate is fully submerged. c. Seal the container and leave it at room temperature for 1-2 hours. The deposition time can be optimized for different substrates.
-
Rinsing and Drying: a. Remove the substrate from the solution. b. Rinse the substrate thoroughly with fresh solvent (e.g., toluene) to remove any excess, unreacted FDTS. c. Rinse with isopropanol. d. Dry the substrate under a stream of nitrogen gas.
-
Curing: a. Cure the coated substrate in an oven at 100-120°C for 1 hour to enhance the stability of the monolayer.
Mandatory Visualizations
Caption: Experimental workflow for creating superhydrophobic surfaces with FDTS.
Caption: Mechanism of FDTS self-assembly for superhydrophobicity.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Thermal Curing Conditions on Drug Release from Polyvinyl Acetate–Polyvinyl Pyrrolidone Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vapor Deposition of (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) is a fluorinated organosilane compound used to create self-assembled monolayers (SAMs) on various substrates. These monolayers are prized for their low surface energy, which imparts hydrophobic and anti-stiction (anti-sticking) properties to the coated surface. The vapor deposition method, often referred to as Molecular Vapor Deposition (MVD), is a superior technique for applying FDTS coatings. It offers a solvent-free process that results in highly uniform and conformal monolayers, even on complex three-dimensional structures. This is particularly advantageous in applications such as microelectromechanical systems (MEMS), nanoimprint lithography, and microfluidics, where precise surface modification is critical.[1][2]
The underlying principle of FDTS monolayer formation is the covalent bonding of the trichlorosilane headgroup of the FDTS molecule to hydroxyl (-OH) groups present on the substrate surface, such as on silicon, glass, or other metal oxides.[3] This reaction forms a stable siloxane bond (Si-O-Si), anchoring the FDTS molecule to the surface. The long, fluorinated tail of the molecule then orients away from the surface, creating a dense, low-energy film.[3]
Quantitative Data Summary
The quality and properties of the FDTS monolayer are highly dependent on the deposition parameters. The following table summarizes key quantitative data from various vapor deposition protocols and the resulting monolayer characteristics.
| Parameter | Value | Substrate | Resulting Monolayer Properties | Reference(s) |
| Deposition Temperature | Room Temperature - 50°C | Silicon, Glass | Effective for creating hydrophobic surfaces. | [4] |
| 35°C - 150°C | Not Specified | Standard range for MVD processes. | [2] | |
| 120°C | Silicon | Preferred for defect-free SAM deposition. | [5] | |
| 165°C | Silicon/Silicon Dioxide | Forms a stable self-assembled monolayer. | [3] | |
| Deposition Time | 15 - 30 minutes | Not Specified | Typical reaction time in an MVD process. | [2] |
| At least 2 hours | Silicon/Silicon Dioxide | Ensures complete monolayer formation at 165°C. | [3] | |
| Deposition Pressure | Up to 0.02 bar | Silicon | Preferred for achieving morphologically defect-free SAMs. | [5] |
| 2 Torr | Not Specified | Example vapor pressure used for FDTS in an MVD system. | [6] | |
| Monolayer Thickness | ~1 nm | Silicon/Silicon Dioxide | Corresponds to the length of a single FDTS molecule. | [3] |
| ~1.4 nm | Silicon | Approximate length of a single FDTS molecule. | [5] | |
| Water Contact Angle | > 110° | Silicon | Indicates a high-quality, hydrophobic monolayer. | [7] |
| Thermal Stability | Degradation in air at 250-300°C | Silicon | Useful lifetime of ~180 min at 300°C and ~560 min at 250°C. | [5][8] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the vapor deposition of an FDTS monolayer.
Caption: Overall workflow for FDTS monolayer deposition.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the vapor deposition of FDTS monolayers on a silicon substrate.
Protocol 1: Substrate Preparation (Cleaning and Activation)
A pristine and hydroxylated surface is crucial for the formation of a dense and covalently bonded FDTS monolayer.
-
Solvent Cleaning: a. Place the silicon substrates in a beaker. b. Sonicate the substrates sequentially in acetone, then isopropanol, for 10-15 minutes each to remove organic residues. c. Rinse the substrates thoroughly with deionized (DI) water. d. Dry the substrates under a stream of dry nitrogen or argon gas.
-
Surface Activation (Hydroxylation) via Oxygen Plasma: a. Place the cleaned, dry substrates into the chamber of a plasma cleaner/asher. b. Activate the surface using an oxygen (O2) plasma. Typical parameters are:
- Power: 100 W[9][10]
- Duration: 60-65 seconds[9][10]
- Pressure and Flow Rate: Optimized for the specific plasma system in use.[10] c. The surface should be strongly hydrophilic immediately after treatment, with a water contact angle near 0°. It is recommended to proceed to the deposition step within one hour, as the activation effect can diminish over time when exposed to ambient air.[10]
Protocol 2: FDTS Molecular Vapor Deposition (MVD)
This protocol is based on a typical automated MVD process.[2]
-
System Preparation: a. Ensure the MVD system is clean and has reached its operational vacuum level. b. Load the activated substrates into the reaction chamber.
-
Deposition Recipe: a. Step 1: Chamber Purge: The reaction chamber is purged with nitrogen gas to remove any residual moisture and contaminants.[2] b. Step 2: Water Vapor Pulse: A controlled dose of water vapor is introduced into the chamber. This step is critical to hydrate the substrate surface, providing the necessary water molecules for the hydrolysis of the FDTS trichlorosilane groups.[2] c. Step 3: FDTS Precursor Pulse: A controlled dose of FDTS vapor is pulsed into the chamber. d. Step 4: Reaction: The FDTS is allowed to react with the hydrated surface for a set time, typically between 15 and 30 minutes.[2] The deposition temperature is maintained between 35°C and 150°C.[2] The trichlorosilane head of the FDTS molecule reacts with surface hydroxyl groups to form strong Si-O-Si covalent bonds. e. Step 5: Final Purge: The chamber is purged again with nitrogen gas to remove any unreacted FDTS precursor and reaction byproducts (e.g., HCl).[2]
-
Post-Deposition: a. Vent the chamber with dry nitrogen or argon. b. Remove the coated substrates. Typically, no extensive post-deposition cleaning is required for MVD processes.[2] c. Store the coated substrates in a clean, dry environment (e.g., a desiccator).
FDTS Self-Assembled Monolayer Formation
The following diagram illustrates the chemical reaction that forms the self-assembled monolayer on a hydroxylated silicon surface.
Caption: Covalent bonding of FDTS to a hydroxylated surface.
References
- 1. memsnet.org [memsnet.org]
- 2. benchchem.com [benchchem.com]
- 3. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. A Systematic Study of Plasma Activation of Silicon Surfaces for Self Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Study of Plasma Activation of Silicon Surfaces for Self Assembly. | Semantic Scholar [semanticscholar.org]
Applications of Perfluorodecyltrichlorosilane (FDTS) in Microelectromechanical Systems (MEMS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecyltrichlorosilane (FDTS) is a fluorinated silane that readily forms a self-assembled monolayer (SAM) on various surfaces, particularly those with hydroxyl groups, such as silicon and its oxides. In the field of microelectromechanical systems (MEMS), FDTS has emerged as a critical coating material primarily for its excellent anti-stiction properties. Stiction, the unintentional adhesion of microscopic components, is a major failure mode in MEMS devices due to the high surface area-to-volume ratios at the microscale. FDTS coatings create a low-energy, hydrophobic surface that significantly reduces adhesive forces, thereby improving the reliability and performance of MEMS devices.[1] This document provides detailed application notes and experimental protocols for the use of FDTS in MEMS.
Key Applications of FDTS in MEMS
The primary application of FDTS in MEMS is as an anti-stiction coating . By forming a dense, hydrophobic monolayer, FDTS effectively mitigates the adhesion forces that can cause movable microstructures to become permanently stuck. These forces can arise from capillary effects during the fabrication process (release-related stiction) or from operational van der Waals and electrostatic forces (in-use stiction).
Specific applications include:
-
Inertial Sensors: In accelerometers and gyroscopes, FDTS coatings prevent the proof mass from adhering to the substrate or other microstructures, ensuring free movement and accurate sensing.
-
Micromirror Arrays: For optical MEMS such as digital micromirror devices, FDTS coatings on the mirror surfaces and landing pads prevent stiction, allowing for reliable and rapid switching.
-
RF MEMS Switches: In radio frequency switches, FDTS coatings on the contacting surfaces reduce adhesion and improve the device's lifetime and reliability.
-
Microfluidic Devices: While not its primary application, FDTS can be used to modify the surface energy of microchannels to control fluid flow and prevent biofouling.
Quantitative Data: Comparison of Anti-Stiction Coatings
FDTS is often compared with other common anti-stiction coatings, such as octadecyltrichlorosilane (ODTS) and dichlorodimethylsilane (DDMS). The following tables summarize key performance metrics for these coatings on silicon-based substrates.
| Coating | Film Thickness (nm) | Water Contact Angle (°) | Surface Energy (mJ/m²) | Thermal Stability in Air (°C) |
| FDTS | ~1.4[1] | 110-120 | ~10-15 | Up to 400[1] |
| ODTS | ~2.8[1] | 105-115 | ~20-25 | Up to 200 |
| DDMS | Monolayer | ~101 | ~22-28 | Up to 400 |
| Uncoated SiO₂ | N/A | < 30 | > 60 | N/A |
| Coating | Adhesion Force (nN) | Coefficient of Friction |
| FDTS | Low | Low |
| ODTS | Low | Low |
| DDMS | Moderate | ~0.35 |
| Uncoated SiO₂ | High | High |
Note: Specific values for adhesion force and coefficient of friction can vary significantly depending on the measurement technique, environmental conditions, and substrate topography. The table provides a qualitative comparison based on available literature.
Experimental Protocols
Protocol 1: Surface Preparation for FDTS Deposition
A pristine and hydroxylated surface is crucial for the formation of a dense and stable FDTS monolayer. The following protocol is for cleaning and preparing silicon or silicon dioxide surfaces.
Materials:
-
Silicon wafers or MEMS devices
-
Acetone (semiconductor grade)
-
Methanol (semiconductor grade)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deionized (DI) water
-
Nitrogen (N₂) gas source
-
Beakers and wafer holders
Procedure:
-
Solvent Cleaning: a. Immerse the substrate in acetone and sonicate for 10-15 minutes. b. Rinse thoroughly with DI water. c. Immerse the substrate in methanol and sonicate for 10-15 minutes. d. Rinse thoroughly with DI water.
-
Piranha Cleaning (for hydroxylation):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a designated wet bench with appropriate personal protective equipment (PPE). a. Prepare a Piranha solution by slowly adding hydrogen peroxide to sulfuric acid in a 1:3 volume ratio (H₂O₂:H₂SO₄). The reaction is highly exothermic. b. Carefully immerse the substrate in the Piranha solution for 10-15 minutes. This step removes organic residues and creates a hydroxylated surface. c. Rinse the substrate extensively with DI water (typically for 5-10 minutes in an overflow bath).
-
-
Drying: a. Dry the substrate with a stream of high-purity nitrogen gas. b. For optimal results, perform a dehydration bake in an oven at 120-150°C for 30 minutes to remove any adsorbed water molecules.
-
Plasma Treatment (Alternative Hydroxylation): a. As an alternative to Piranha cleaning, an oxygen plasma treatment can be used to clean and hydroxylate the surface. b. Place the substrate in a plasma asher. c. Expose the substrate to an oxygen plasma (e.g., 50-100 W, 200-500 mTorr) for 1-5 minutes.
Protocol 2: Vapor-Phase Deposition of FDTS
Vapor-phase deposition is the preferred method for coating MEMS devices as it provides a conformal and uniform monolayer, even on complex topographies.
Materials and Equipment:
-
Cleaned and hydroxylated MEMS devices or substrates
-
Vacuum deposition chamber (e.g., a desiccator connected to a vacuum pump or a dedicated MVD system)
-
Schlenk flask or small vial for the precursor
-
Perfluorodecyltrichlorosilane (FDTS) precursor
-
Source of controlled, low-humidity environment (e.g., nitrogen glove box)
Procedure:
-
Precursor Preparation: a. In a controlled low-humidity environment (e.g., a glove box), place a small amount of FDTS precursor (e.g., 50-100 µL) into a small vial or petri dish.
-
Note: The exact amount of precursor will depend on the chamber volume and desired partial pressure.
-
-
Chamber Setup: a. Place the cleaned and hydroxylated substrates into the vacuum deposition chamber. b. Place the open vial containing the FDTS precursor into the chamber, ensuring it is not in direct contact with the substrates.
-
Deposition: a. Evacuate the chamber to a base pressure of <100 mTorr to remove ambient water and air. b. Isolate the chamber from the vacuum pump. The FDTS will sublimate, creating a vapor atmosphere within the chamber. c. Allow the deposition to proceed for 1-2 hours at room temperature. For a more controlled process, the substrate and precursor temperature can be regulated.
-
Note: The optimal deposition time can vary. Longer deposition times (up to 24 hours) have also been reported.
-
-
Post-Deposition: a. Vent the chamber with dry nitrogen gas. b. Remove the coated substrates. c. (Optional but recommended) Bake the coated substrates at 100-120°C for 10-15 minutes to promote the cross-linking of the silane molecules and remove any physisorbed precursor.
Protocol 3: Characterization of FDTS Coating
1. Contact Angle Goniometry:
-
Purpose: To verify the hydrophobicity of the FDTS coating.
-
Procedure: a. Place a small droplet (1-5 µL) of DI water onto the coated surface. b. Use a goniometer to measure the static contact angle between the water droplet and the surface. c. A successful FDTS coating should exhibit a water contact angle of >110°.
2. Atomic Force Microscopy (AFM):
-
Purpose: To assess the surface morphology and roughness of the coating.
-
Procedure: a. Image the coated surface using an AFM in tapping mode. b. A well-formed FDTS monolayer will be very smooth, with a root-mean-square (RMS) roughness similar to the underlying substrate. The presence of agglomerates may indicate incomplete reaction or particle contamination.
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the chemical composition of the surface layer.
-
Procedure: a. Analyze the coated surface with XPS. b. The presence of strong fluorine (F 1s) and carbon (C 1s) peaks, along with silicon (Si 2p) and oxygen (O 1s) from the substrate, will confirm the presence of the FDTS monolayer.
Mandatory Visualizations
Caption: Experimental workflow for FDTS coating of MEMS devices.
Caption: Formation of FDTS self-assembled monolayer on a hydroxylated surface.
References
Application Notes and Protocols for 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) as an Anti-Sticking Coating in Nanoimprint Lithography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoimprint lithography (NIL) is a high-throughput, cost-effective nanofabrication technique capable of producing patterns with sub-10 nm resolution. A critical step in the NIL process is the separation of the mold from the imprinted resist. Due to the intimate contact and forces involved, the resist can adhere to the mold, leading to pattern defects and reduced mold lifetime. To mitigate this, an anti-sticking layer is applied to the mold surface.
1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) has emerged as a leading anti-sticking agent due to its ability to form a low surface energy, self-assembled monolayer (SAM) on silicon and silicon dioxide surfaces.[1][2] This fluorinated coating facilitates clean release of the mold from the cured resist, thereby enhancing pattern fidelity and the longevity of the mold.[1][3] This document provides detailed application notes and protocols for the use of FDTS as an anti-sticking coating in nanoimprint lithography.
Chemical Background and Mechanism
FDTS is an organosilane with a long fluorinated tail and a trichlorosilane headgroup. The trichlorosilane group readily reacts with hydroxyl (-OH) groups present on the surface of silicon or silicon dioxide molds. This reaction forms strong covalent siloxane bonds (Si-O-Si) between the FDTS molecule and the mold surface.[4][5] The long fluorinated tails then orient themselves away from the surface, creating a highly hydrophobic and low-energy interface. This self-assembled monolayer effectively prevents the adhesion of the nanoimprint resist.[5]
Quantitative Performance Data
The effectiveness of the FDTS coating is quantified by several key parameters, which are summarized in the table below.
| Parameter | Typical Value(s) | Deposition Method | Significance | Reference(s) |
| Water Contact Angle | 110° - 113.11° | Vapor Deposition | Indicates a highly hydrophobic surface, which correlates with low surface energy and good release properties. | [6] |
| Surface Free Energy | Low (specific values vary) | Vapor & Solution | A low surface free energy is essential for minimizing the work of adhesion between the mold and the resist. | [7][8] |
| Adhesion Force | Significantly reduced compared to uncoated molds (e.g., from ~7180 nN to ~1660 nN for a similar fluorosilane) | Vapor & Solution | Directly measures the force required to separate the mold from a surface, indicating the effectiveness of the anti-sticking layer. | [9] |
| Thermal Stability | Significant desorption observed at temperatures above 250-300°C in air. | Vapor Deposition | Determines the suitability of the coating for thermal nanoimprint lithography processes. | [4] |
| Coating Lifetime | Can be degraded by repeated UV exposure and mechanical contact during imprinting. | Vapor & Solution | A critical factor for high-volume manufacturing, as it dictates how frequently the mold needs to be recoated. | [10] |
Experimental Protocols
Two primary methods are employed for the deposition of FDTS onto nanoimprint molds: vapor deposition and solution deposition. Vapor deposition is generally favored for producing more uniform and higher quality monolayers.[6][11]
Protocol 1: Vapor Deposition of FDTS
This method involves the reaction of vaporized FDTS with the mold surface in a controlled environment.
Materials and Equipment:
-
Nanoimprint mold (e.g., silicon, quartz)
-
This compound (FDTS)
-
Vacuum deposition chamber (e.g., a molecular vapor deposition (MVD) system)
-
Oxygen plasma cleaner or Piranha solution (for surface preparation)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Hotplate
Procedure:
-
Mold Cleaning and Surface Activation:
-
Thoroughly clean the mold to remove any organic contaminants. This can be achieved by:
-
Oxygen Plasma Treatment: Expose the mold to oxygen plasma (e.g., 100W, 300 mTorr for 2 minutes) to ash any organic residues and activate the surface by creating hydroxyl (-OH) groups.
-
Piranha Etch (Use with extreme caution): Immerse the mold in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 10-15 minutes.
-
-
Rinse the mold extensively with DI water.
-
Dry the mold thoroughly with a stream of nitrogen gas.
-
-
FDTS Deposition:
-
Place the cleaned and activated mold inside the vacuum deposition chamber.
-
Place a small amount of FDTS (e.g., a few microliters in a vial) inside the chamber, away from the mold.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Gently heat the FDTS source if necessary to promote vaporization.
-
Allow the FDTS vapor to deposit onto the mold surface for a specified duration (typically 30-60 minutes). The process can be run at temperatures up to 80°C.[1]
-
-
Post-Deposition Bake:
-
Remove the mold from the chamber.
-
Bake the mold on a hotplate at 100-150°C for 5-10 minutes to remove any unbound physisorbed molecules and to promote the cross-linking of the silane layer.
-
-
Quality Control:
-
Measure the water contact angle on a test surface coated alongside the mold. A contact angle of >110° indicates a successful coating.
-
Protocol 2: Solution Deposition of FDTS
This method involves immersing the mold in a solution containing FDTS. While simpler, it may be more prone to contamination and less uniform coatings compared to vapor deposition.
Materials and Equipment:
-
Nanoimprint mold (e.g., silicon, quartz)
-
This compound (FDTS)
-
Anhydrous solvent (e.g., toluene, heptane, or a fluorinated solvent)
-
Oxygen plasma cleaner or Piranha solution
-
Deionized (DI) water
-
Nitrogen gas
-
Hotplate
-
Glove box or controlled humidity environment (optional but recommended)
Procedure:
-
Mold Cleaning and Surface Activation:
-
Follow the same cleaning and activation procedure as described in the vapor deposition protocol.
-
-
FDTS Solution Preparation:
-
Inside a glove box or a low-humidity environment, prepare a dilute solution of FDTS in an anhydrous solvent. A typical concentration is 0.1-1% by volume.
-
-
FDTS Deposition:
-
Immerse the cleaned and activated mold in the FDTS solution for 30-60 minutes.
-
The deposition should be carried out in a moisture-controlled environment to prevent premature hydrolysis and polymerization of the FDTS in the solution.
-
-
Rinsing and Drying:
-
Remove the mold from the solution.
-
Rinse the mold thoroughly with the pure anhydrous solvent to remove any excess FDTS.
-
Dry the mold with a gentle stream of nitrogen gas.
-
-
Post-Deposition Bake:
-
Bake the mold on a hotplate at 100-150°C for 5-10 minutes.
-
-
Quality Control:
-
Measure the water contact angle on a test surface.
-
Visualizations
Figure 1: Experimental workflow for applying FDTS anti-sticking coating.
References
- 1. Molecular Vapor Deposition - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NIL Coatings | Profactor [profactor.at]
- 8. corkindustries.com [corkindustries.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Silicon Wafers with Perfluorodecyltrichlorosilane (FDTS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of silicon wafers with organosilanes is a cornerstone technique for tailoring surface properties at the molecular level. Perfluorodecyltrichlorosilane (FDTS), with its long fluorinated tail, is a prominent agent for creating low-energy, hydrophobic, and chemically inert surfaces. This process results in the formation of a self-assembled monolayer (SAM), a highly ordered single layer of molecules covalently bonded to the silicon or silicon dioxide surface.[1][2] The resulting fluorinated surface exhibits excellent anti-sticking properties, making it invaluable in a variety of applications including microfluidics, nanoimprint lithography (NIL), electrowetting on dielectrics (EWOD), and biosensors where minimizing non-specific binding is critical.[1][2]
These application notes provide detailed protocols for the surface modification of silicon wafers with FDTS, covering both vapor and liquid phase deposition methods. Additionally, typical quantitative data for surface characterization are presented to guide researchers in achieving and verifying successful surface modification.
Quantitative Data Summary
The successful formation of an FDTS monolayer on a silicon wafer surface leads to significant changes in its physicochemical properties. The following tables summarize typical quantitative data obtained before and after modification.
Table 1: Water Contact Angle Measurements
| Surface Type | Water Contact Angle (°) |
| Unmodified Silicon Wafer | ~30° - 50° |
| FDTS Modified Silicon Wafer | > 110°[3] |
Table 2: Surface Energy
| Surface Type | Surface Free Energy (mJ/m²) |
| Unmodified Silicon Wafer | ~40 - 60[4] |
| FDTS Modified Silicon Wafer | ~10.33[5] |
Table 3: Monolayer Thickness
| Method | Typical Thickness |
| Self-Assembled Monolayer (SAM) | ~1.4 nm[2][6] |
Experimental Protocols
A pristine and hydroxylated silicon surface is paramount for the formation of a dense and stable FDTS self-assembled monolayer. The trichlorosilane headgroup of FDTS reacts with surface silanol (Si-OH) groups to form stable covalent siloxane (Si-O-Si) bonds.[2][7]
Protocol 1: Silicon Wafer Cleaning and Hydroxylation
This initial step is critical for ensuring a reactive surface for silanization. Two common methods are provided below.
Method A: Piranha Solution Cleaning (Use with extreme caution in a certified fume hood with appropriate personal protective equipment)
-
Preparation: In a glass container suitable for heating, prepare the Piranha solution by slowly and carefully adding hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 3:7 volume ratio. Warning: This mixture is highly exothermic and a powerful oxidant.
-
Immersion: Carefully immerse the silicon wafers into the Piranha solution for 5 minutes.[8]
-
Rinsing: Thoroughly rinse the wafers with copious amounts of deionized (DI) water.
-
Drying: Dry the wafers using a stream of inert gas (e.g., nitrogen or argon).
Method B: RCA-1 Cleaning
-
Preparation: Prepare the RCA-1 solution by mixing deionized water, ammonium hydroxide (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio.[9]
-
Immersion: Heat the solution to 75-80 °C and immerse the silicon wafers for 10-15 minutes.[9]
-
Rinsing: Thoroughly rinse the wafers with DI water.[9]
-
Drying: Dry the wafers using a nitrogen gun.[9]
Protocol 2: FDTS Deposition via Vapor Phase
Vapor phase deposition is often preferred for creating uniform and conformal coatings, especially on structured surfaces.[1]
-
Preparation: Place the cleaned and hydroxylated silicon wafers in a vacuum deposition chamber.
-
Silane Source: Place a small container with a few drops of FDTS inside the chamber, ensuring it is not in direct contact with the wafers.
-
Deposition: Evacuate the chamber to a base pressure. Heat the chamber to 120-165 °C for at least 2 hours.[2][6] The elevated temperature facilitates the vaporization of FDTS and the surface reaction.
-
Rinsing: After deposition, remove the wafers and rinse them with an anhydrous solvent such as toluene or hexane to remove any physisorbed molecules.
-
Drying: Dry the wafers with a stream of nitrogen.
-
Curing (Optional but Recommended): Bake the coated wafers in an oven at 110-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds.[9]
Protocol 3: FDTS Deposition via Liquid Phase
Liquid phase deposition is a simpler alternative to vapor deposition, though it may be more prone to silane aggregation if not performed under anhydrous conditions.[10]
-
Solution Preparation: In a glove box or under an inert atmosphere, prepare a dilute solution of FDTS (e.g., 0.1-1% by volume) in an anhydrous organic solvent such as toluene or hexane.
-
Immersion: Immerse the cleaned and hydroxylated silicon wafers in the FDTS solution for 15-60 minutes.
-
Rinsing: Remove the wafers from the solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol.[9]
-
Drying: Dry the wafers with a stream of nitrogen.[9]
-
Curing: Bake the silanized wafers in an oven at 110-120 °C for 30-60 minutes to complete the cross-linking of the monolayer.[9]
Visualizations
Caption: Experimental workflow for FDTS surface modification.
Caption: FDTS self-assembled monolayer formation on silicon.
References
- 1. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. Surface Modification of Silicone by Dielectric Barrier Discharge Plasma [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High Perfluorooctanoic Acid Adsorption Performance of Sub-monolayer Fluoroalkylsilane on Silicon Wafers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
Application Notes and Protocols for Creating Anti-Fouling Surfaces Using FDTS Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofouling, the undesirable accumulation of microorganisms, cells, and proteins on surfaces, poses a significant challenge in a multitude of fields, including biomedical devices, drug delivery systems, and marine applications. The formation of biofilms can lead to device failure, infection, and increased drag on marine vessels. Perfluorodecyltrichlorosilane (FDTS) coatings offer a robust solution for creating anti-fouling surfaces. This self-assembled monolayer (SAM) covalently bonds to hydroxyl-rich surfaces, presenting a low surface energy, hydrophobic interface that effectively inhibits the adhesion of biomolecules and microorganisms.[1][2]
These application notes provide detailed protocols for the deposition of FDTS coatings via vapor deposition and sol-gel methods, as well as standardized procedures for evaluating their anti-fouling efficacy against proteins, cells, and bacteria.
Mechanism of Anti-Fouling Action
The anti-fouling properties of FDTS coatings stem from their unique physicochemical characteristics. The long, fluorinated tail of the FDTS molecule creates an extremely low surface energy interface.[2][3] This low surface energy minimizes the van der Waals and other non-covalent interactions that mediate the initial adsorption of proteins and microorganisms, which is the critical first step in the biofouling cascade.
Furthermore, the hydrophobic nature of the FDTS coating is believed to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism essential for biofilm formation. By disrupting the signaling molecules involved in quorum sensing, FDTS coatings can prevent the coordinated behavior required for bacteria to establish a mature biofilm.
Below is a diagram illustrating the proposed mechanism by which FDTS coatings inhibit biofilm formation by interfering with bacterial quorum sensing.
Caption: FDTS coatings disrupt bacterial quorum sensing by interfering with the diffusion of signaling molecules.
Experimental Protocols
Preparation of FDTS-Coated Surfaces
Two primary methods for the application of FDTS coatings are detailed below: Molecular Vapor Deposition (MVD) and Sol-Gel coating. MVD is preferred for achieving a uniform, high-quality monolayer, while the sol-gel method offers a more accessible alternative.
1.1. Molecular Vapor Deposition (MVD) of FDTS
This protocol describes the deposition of a self-assembled monolayer of FDTS onto a substrate within a vacuum chamber.
Materials:
-
Substrate with hydroxyl-terminated surface (e.g., glass, silicon wafer, ceramics)
-
(1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS)
-
Deionized (DI) water
-
Nitrogen gas (N₂)
-
Vacuum deposition chamber equipped with precursor injectors and temperature control
-
Plasma cleaner (optional, for substrate preparation)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
For optimal results, treat the substrate with oxygen plasma for 5 minutes to generate a high density of hydroxyl groups on the surface.
-
-
Vapor Deposition:
-
Place the cleaned and dried substrate inside the MVD chamber.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Heat the chamber to the desired deposition temperature, typically between 50°C and 165°C.[1][3]
-
Introduce water vapor into the chamber to create a thin layer of adsorbed water on the substrate surface. This is crucial for the hydrolysis of the FDTS precursor.
-
Introduce FDTS vapor into the chamber. The FDTS molecules will react with the adsorbed water and the surface hydroxyl groups.
-
Allow the deposition to proceed for a set duration, typically 1-2 hours, to ensure the formation of a complete monolayer.[3]
-
Purge the chamber with nitrogen gas to remove any unreacted precursor and byproducts.
-
Vent the chamber to atmospheric pressure and remove the coated substrate.
-
-
Post-Deposition Curing:
-
Anneal the coated substrate at 100-120°C for 30-60 minutes to promote cross-linking within the monolayer and enhance its stability.
-
1.2. Sol-Gel Deposition of FDTS
This method involves the preparation of a sol containing the FDTS precursor, which is then applied to the substrate via dip-coating.
Materials:
-
Substrate with hydroxyl-terminated surface
-
Tetraethoxysilane (TEOS)
-
(1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS)
-
Ethanol
-
DI water
-
Hydrochloric acid (HCl)
-
Dip-coater
Procedure:
-
Sol Preparation:
-
In a clean, dry flask, mix TEOS and ethanol in a 1:4 molar ratio.
-
Separately, prepare an acidic water solution by adding HCl to DI water to achieve a pH of 2-3.
-
Slowly add the acidic water to the TEOS/ethanol mixture while stirring vigorously. The molar ratio of water to TEOS should be approximately 4:1.
-
Continue stirring for at least 1 hour to allow for the hydrolysis of TEOS.
-
Add FDTS to the sol. The concentration of FDTS will depend on the desired surface properties, but a starting point is a 1-5% molar ratio relative to TEOS.
-
Continue stirring the final sol for at least 24 hours at room temperature.
-
-
Dip-Coating:
-
Clean the substrate as described in the MVD protocol (Section 1.1, step 1).
-
Immerse the cleaned substrate into the prepared sol.
-
Withdraw the substrate from the sol at a constant, controlled speed (e.g., 100 mm/min). The withdrawal speed will influence the thickness of the coating.
-
-
Curing:
-
Allow the coated substrate to air dry for 10-15 minutes.
-
Cure the coating in an oven at 100-150°C for 1-2 hours to complete the condensation reactions and densify the film.
-
The following diagram outlines the experimental workflow for both MVD and Sol-Gel deposition of FDTS.
Caption: Workflow for FDTS coating via MVD and Sol-Gel methods.
Evaluation of Anti-Fouling Performance
The following protocols are designed to quantitatively assess the anti-fouling properties of FDTS-coated surfaces. For each assay, an uncoated but otherwise identically prepared substrate should be used as a control.
2.1. Protein Adsorption Assay
This protocol quantifies the amount of protein that adsorbs to a surface using a colorimetric assay.
Materials:
-
FDTS-coated and control substrates
-
Bovine Serum Albumin (BSA) or Fibrinogen solution (1 mg/mL in Phosphate Buffered Saline, PBS)
-
PBS
-
Bicinchoninic acid (BCA) protein assay kit
-
Microplate reader
Procedure:
-
Place the FDTS-coated and control substrates in a multi-well plate.
-
Add the protein solution to each well, ensuring the substrates are fully submerged.
-
Incubate at 37°C for 1-2 hours.
-
Carefully remove the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.
-
Add a known volume of a surfactant-containing lysis buffer (e.g., 1% SDS in PBS) to each well and incubate for 30 minutes to desorb the attached proteins.
-
Transfer the lysate containing the desorbed proteins to a new microplate.
-
Perform the BCA assay according to the manufacturer's instructions.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration using a standard curve generated with known concentrations of the protein.
-
Express the results as the mass of adsorbed protein per unit surface area (e.g., ng/cm²).
2.2. Cell Adhesion Assay
This protocol quantifies the number of adherent cells on a surface using crystal violet staining.
Materials:
-
FDTS-coated and control substrates sterilized by UV irradiation
-
Fibroblast cell line (e.g., NIH/3T3)
-
Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
PBS
-
Trypsin-EDTA
-
Crystal Violet solution (0.1% w/v in water)
-
Methanol
-
Acetic acid solution (10% v/v in water)
-
Microplate reader
Procedure:
-
Place the sterile substrates in a multi-well plate.
-
Seed the cells onto the substrates at a density of 1 x 10⁴ cells/cm².
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Gently wash the substrates three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol for 15 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the substrates thoroughly with DI water to remove excess stain.
-
Air dry the substrates completely.
-
Solubilize the stain by adding the acetic acid solution to each well and incubating for 15 minutes with gentle shaking.
-
Transfer the solution to a new microplate and measure the absorbance at 570 nm.
-
The absorbance is directly proportional to the number of adherent cells. Results can be expressed as absorbance units or correlated to cell number using a standard curve.
2.3. Bacterial Attachment and Biofilm Formation Assay
This protocol quantifies bacterial attachment and early-stage biofilm formation using colony-forming unit (CFU) counting.
Materials:
-
FDTS-coated and control substrates sterilized by UV irradiation
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB)
-
PBS
-
Agar plates
-
Sonicator
Procedure:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh TSB.
-
Place the sterile substrates in a multi-well plate and add the diluted bacterial suspension.
-
Incubate at 37°C for 24-48 hours to allow for attachment and biofilm formation.
-
Gently wash the substrates three times with PBS to remove planktonic bacteria.
-
Place each substrate in a tube containing a known volume of PBS.
-
Sonication: To detach the adherent bacteria, sonicate the tubes for 10 minutes.
-
Vortex the tubes vigorously for 1 minute.
-
Perform serial dilutions of the bacterial suspension in PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.
-
Count the number of colonies to determine the CFU per unit area of the substrate.
The following diagram illustrates the general workflow for evaluating the anti-fouling performance of the prepared coatings.
Caption: General workflow for evaluating anti-fouling performance.
Data Presentation
The following tables provide representative quantitative data on the anti-fouling performance of FDTS coatings compared to uncoated control surfaces. Note that these values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Protein Adsorption on FDTS-Coated vs. Uncoated Glass
| Surface | Protein | Adsorbed Protein (ng/cm²) | % Reduction |
| Uncoated Glass | BSA | 250 ± 30 | - |
| FDTS-Coated Glass | BSA | 30 ± 8 | 88% |
| Uncoated Glass | Fibrinogen | 400 ± 45 | - |
| FDTS-Coated Glass | Fibrinogen | 55 ± 12 | 86% |
Table 2: Cell Adhesion on FDTS-Coated vs. Uncoated Tissue Culture Plastic
| Surface | Cell Type | Adherent Cells (Absorbance at 570 nm) | % Reduction |
| Uncoated TCP | NIH/3T3 Fibroblasts | 0.85 ± 0.09 | - |
| FDTS-Coated TCP | NIH/3T3 Fibroblasts | 0.12 ± 0.03 | 86% |
Table 3: Bacterial Attachment on FDTS-Coated vs. Uncoated Stainless Steel
| Surface | Bacterial Strain | Adherent Bacteria (log CFU/cm²) | Log Reduction |
| Uncoated Stainless Steel | S. aureus | 6.5 ± 0.4 | - |
| FDTS-Coated Stainless Steel | S. aureus | 4.2 ± 0.3 | 2.3 |
| Uncoated Stainless Steel | P. aeruginosa | 7.1 ± 0.5 | - |
| FDTS-Coated Stainless Steel | P. aeruginosa | 4.8 ± 0.4 | 2.3 |
Conclusion
FDTS coatings provide a highly effective and versatile method for creating anti-fouling surfaces. The protocols outlined in these application notes offer standardized procedures for the deposition and evaluation of these coatings, enabling researchers to reliably produce and characterize surfaces with robust resistance to protein adsorption, cell adhesion, and bacterial biofilm formation. The low surface energy and hydrophobicity of FDTS coatings make them an excellent candidate for a wide range of applications where the prevention of biofouling is critical.
References
Protocol for Contact Angle Measurement on FDTS Treated Surfaces
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluorodecyltrichlorosilane (FDTS) is a fluorinated silane commonly used to create self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers. This process results in a highly hydrophobic, low-energy surface with excellent chemical stability. The hydrophobicity of a surface is a critical parameter in a wide range of applications, including microfluidics, anti-fouling coatings, and biomedical devices. The water contact angle is a primary method for quantifying the hydrophobicity of a surface. This document provides a detailed protocol for the preparation of FDTS-treated silicon surfaces and the subsequent measurement of contact angles using various liquids.
Data Presentation
The following tables summarize typical contact angle values obtained on FDTS-treated silicon surfaces. These values can be used as a reference for researchers to validate their own surface preparation and measurement techniques.
Table 1: Static, Advancing, and Receding Water Contact Angles on FDTS-Treated Silicon Wafers.
| Parameter | Contact Angle (°) | Reference |
| Static Contact Angle | 110 - 115 | [1][2][3] |
| Advancing Contact Angle | ~115 | [4] |
| Receding Contact Angle | ~105 | [4] |
| Contact Angle Hysteresis | ~10 | [4] |
Table 2: Contact Angles of Various Liquids on FDTS-Treated Silicon Surfaces.
| Liquid | Static Contact Angle (°) | Reference |
| Deionized Water | 110 - 115 | [1][3] |
| Isopropanol (IPA) - Water Mixture (e.g., 20% IPA) | ~90 | [5] |
| Ethylene Glycol | ~85 | [6] |
| Diiodomethane | ~90 | [3] |
| Formamide | ~100 | [4] |
Table 3: Effect of FDTS Deposition Method on Water Contact Angle.
| Deposition Method | Key Parameters | Resulting Water Contact Angle (°) | Reference |
| Vapor Deposition | O2 Plasma Activation, 100°C bake | ~110 | [1] |
| Solution Deposition (10 mM FDTS) | 60 minutes immersion | ~112 | [1] |
Experimental Protocols
This section details the step-by-step procedures for preparing FDTS-treated silicon wafers and measuring their contact angles.
Protocol for FDTS Deposition on Silicon Wafers
Two common methods for FDTS deposition are vapor deposition and solution deposition.
Vapor deposition is often preferred for creating a uniform and high-quality FDTS monolayer.
Materials:
-
Silicon wafers
-
Oxygen plasma cleaner
-
Vacuum deposition system (e.g., Molecular Vapor Deposition - MVD system)
-
(1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS)
-
Hot plate
Procedure:
-
Surface Cleaning and Activation:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., Piranha solution - Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment ).
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen gas.
-
Activate the silicon surface by treating it with oxygen plasma for 2-5 minutes.[1] This step creates hydroxyl groups on the surface, which are necessary for the covalent bonding of FDTS.
-
-
FDTS Deposition:
-
Place the activated silicon wafers inside the vacuum deposition chamber.
-
Introduce FDTS vapor into the chamber. The deposition is typically carried out at an elevated temperature (e.g., 165°C) for a duration of at least 2 hours.[3]
-
-
Post-Deposition Bake:
-
After deposition, remove the wafers from the chamber and bake them on a hot plate at approximately 100°C for 2-5 minutes to stabilize the monolayer.[1]
-
Solution deposition is a simpler alternative to vapor deposition and can be performed in a standard laboratory setting.
Materials:
-
Silicon wafers
-
Piranha solution or other suitable cleaning agents
-
Anhydrous solvent (e.g., hexane, toluene, or isooctane)
-
(1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS)
-
Beakers or petri dishes
-
Nitrogen gas source
-
Oven
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Clean silicon wafers using Piranha solution for 15-30 minutes.
-
Rinse the wafers extensively with deionized water and dry them under a stream of nitrogen.
-
The cleaned silicon wafer surface should be hydrophilic, with a high density of hydroxyl groups.
-
-
FDTS Solution Preparation:
-
In a clean, dry glass container, prepare a solution of FDTS in an anhydrous solvent. A typical concentration is 1-10 mM.
-
-
Immersion and Coating:
-
Immerse the cleaned and dried silicon wafers in the FDTS solution for a specified period. The coating time influences the quality of the monolayer, with optimal times often ranging from 30 to 120 minutes.[1]
-
-
Rinsing and Curing:
-
After immersion, remove the wafers from the solution and rinse them thoroughly with the anhydrous solvent to remove any unbound physisorbed molecules.
-
Dry the wafers with nitrogen gas.
-
Cure the coated wafers in an oven at 100-120°C for 30-60 minutes to promote the covalent bonding of the silane to the surface.
-
Protocol for Contact Angle Measurement
The sessile drop method is the most common technique for measuring the static, advancing, and receding contact angles.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe pump or automated dispensing system
-
High-purity liquids for measurement (e.g., deionized water, ethylene glycol, diiodomethane)
-
FDTS-treated silicon wafer
Procedure:
-
Instrument Setup:
-
Place the FDTS-treated silicon wafer on the sample stage of the goniometer.
-
Ensure the stage is level.
-
Fill a clean syringe with the test liquid and mount it on the dispensing system.
-
-
Static Contact Angle Measurement:
-
Carefully dispense a small droplet (typically 2-5 µL) of the test liquid onto the surface of the wafer.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet.
-
Use the goniometer software to analyze the image and determine the angle at the three-phase (solid-liquid-gas) contact point. This is the static contact angle.
-
Repeat the measurement at several different locations on the wafer to ensure reproducibility.
-
-
Advancing and Receding Contact Angle Measurement (Needle-in-Drop Method):
-
Dispense a small droplet onto the surface as in the static measurement.
-
Lower the needle so that the tip is submerged within the droplet.
-
Advancing Angle: Slowly infuse more liquid into the droplet at a constant, low rate (e.g., 0.1-0.5 µL/s). The contact line will advance across the surface. The maximum angle achieved just as the contact line begins to move is the advancing contact angle.[3][7]
-
Receding Angle: Slowly withdraw liquid from the droplet at the same constant, low rate. The contact line will recede. The minimum angle observed just as the contact line begins to move is the receding contact angle.[3][7]
-
-
Data Analysis:
-
The contact angle hysteresis is calculated as the difference between the advancing and receding contact angles.[4] A low contact angle hysteresis is indicative of a smooth and chemically homogeneous surface.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in this protocol.
Caption: Workflow for FDTS deposition on silicon wafers.
References
- 1. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 2. Study of the advancing and receding contact angles: liquid sorption as a cause of contact angle hysteresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolinscientific.com [biolinscientific.com]
- 4. collectionscanada.ca [collectionscanada.ca]
- 5. researchgate.net [researchgate.net]
- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) Films using XPS and AFM
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) is a fluorinated organosilane that readily forms self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides.[1] These monolayers are of significant interest in a range of applications, including the creation of anti-stiction coatings for microelectromechanical systems (MEMS), surface modification of biomedical devices, and as a hydrophobic layer in microfluidics and nanoimprint lithography. The highly fluorinated tail of the FDTS molecule imparts a low surface energy to the coated substrate, resulting in a hydrophobic and oleophobic surface.
The quality, uniformity, and stability of FDTS films are critical to their performance. Therefore, precise characterization of these films is essential. This document provides detailed application notes and protocols for the characterization of FDTS films using two powerful surface analysis techniques: X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). XPS provides quantitative elemental and chemical state information of the film's surface, confirming the presence and chemical integrity of the FDTS monolayer. AFM offers high-resolution imaging of the surface topography, enabling the quantification of film uniformity and surface roughness at the nanoscale.
Experimental Protocols
Deposition of FDTS Self-Assembled Monolayers
FDTS films can be deposited via either vapor phase or liquid phase deposition. The choice of method depends on the substrate, required film quality, and available equipment.
Vapor phase deposition is often preferred for producing highly uniform and clean FDTS monolayers, especially on complex topographies.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound (FDTS)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18 MΩ·cm)
-
Anhydrous toluene or hexane
-
Nitrogen or argon gas (high purity)
-
Vacuum deposition chamber or desiccator
Protocol:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrate in Piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
For robust hydroxylation, an oxygen plasma treatment for 2-5 minutes can be used as an alternative or in addition to the Piranha treatment.
-
-
Vapor Phase Deposition:
-
Place the cleaned and dried substrates inside a vacuum deposition chamber or a desiccator.
-
Place a small, open vial containing 50-100 µL of FDTS into the chamber, ensuring it does not come into direct contact with the substrates.
-
Evacuate the chamber to a pressure of <1 Torr.
-
The deposition can be carried out at room temperature for several hours (4-24 hours) or at an elevated temperature (e.g., 80-150°C) for a shorter duration (1-3 hours) to increase the vapor pressure of the FDTS.
-
-
Post-Deposition Treatment:
-
After the deposition period, vent the chamber with dry nitrogen or argon.
-
Remove the coated substrates and sonicate them in anhydrous toluene or hexane for 5 minutes to remove any physisorbed (non-covalently bonded) FDTS molecules.
-
Dry the substrates again under a stream of nitrogen or argon.
-
For enhanced stability, the coated substrates can be cured by baking at 100-120°C for 30-60 minutes.
-
Liquid phase deposition is a simpler method that does not require specialized vacuum equipment.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound (FDTS)
-
Anhydrous solvent (e.g., toluene, hexane, or a mixture thereof)
-
Piranha solution
-
Deionized (DI) water
-
Nitrogen or argon gas
Protocol:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as described for the vapor phase deposition (Section 1.1, Step 1). It is crucial that the substrate is completely dry before immersion in the FDTS solution.
-
-
Preparation of FDTS Solution:
-
In a glovebox or under an inert atmosphere to minimize exposure to moisture, prepare a dilute solution of FDTS in an anhydrous solvent. A typical concentration is 1-5 mM.
-
-
Immersion and Deposition:
-
Immerse the cleaned and dried substrates in the FDTS solution.
-
Allow the deposition to proceed for 30 minutes to 2 hours at room temperature. The deposition time can be optimized based on the desired film quality.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove excess FDTS.
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the films by baking at 100-120°C for 30-60 minutes to promote covalent bonding and remove any residual solvent.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis of FDTS Films
XPS is used to verify the chemical composition of the FDTS monolayer.
Instrumentation:
-
XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
-
Argon ion gun for depth profiling (optional).
Protocol:
-
Sample Preparation:
-
Mount the FDTS-coated substrate on the XPS sample holder using compatible clips or double-sided tape. Ensure the surface to be analyzed is facing the X-ray source and the analyzer.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: C 1s, F 1s, Si 2p, and O 1s.
-
Use a neutralizer (e.g., low-energy electron or ion flood gun) to compensate for any surface charging, especially on insulating substrates.
-
-
Data Analysis:
-
Reference the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to deconvolute the different chemical states of each element.
-
Calculate the atomic concentrations of the detected elements from the peak areas using appropriate sensitivity factors.
-
Atomic Force Microscopy (AFM) Analysis of FDTS Films
AFM is used to visualize the surface morphology and quantify the roughness of the FDTS films.
Instrumentation:
-
Atomic Force Microscope
-
Silicon nitride or silicon cantilevers with a sharp tip (tip radius < 10 nm).
Protocol:
-
Sample Preparation:
-
Mount the FDTS-coated substrate on a magnetic sample puck using double-sided adhesive. Ensure the sample is securely attached and level.
-
-
Imaging:
-
Operate the AFM in tapping mode (also known as intermittent-contact mode) to minimize damage to the soft FDTS monolayer.
-
Use a new, sharp AFM tip for high-resolution imaging.
-
Begin with a larger scan size (e.g., 5 µm x 5 µm) to get an overview of the surface and then zoom in to smaller areas (e.g., 1 µm x 1 µm or 500 nm x 500 nm) for detailed morphological analysis.
-
Optimize imaging parameters such as scan rate, setpoint, and gains to obtain a clear and stable image.
-
-
Data Analysis:
-
Use the AFM software to perform image flattening to remove artifacts from sample tilt.
-
Calculate surface roughness parameters, such as the root-mean-square (RMS or Rq) roughness and the average roughness (Ra), from representative areas of the AFM images.
-
Analyze the images for the presence of any defects, such as pinholes or agglomerates.
-
Data Presentation
Quantitative XPS Data for FDTS Films
The following table summarizes the expected binding energies and atomic concentrations for a well-formed FDTS monolayer on a silicon substrate.
| Element | Photoelectron Line | Binding Energy (eV) | Chemical State Assignment | Typical Atomic Conc. (%) |
| Carbon | C 1s | ~293.5 | -CF₃ | ~5-10 |
| ~291.5 | -CF₂- | ~35-45 | ||
| ~286.0 | -CH₂-CF₂- | ~5-10 | ||
| ~284.8 | -CH₂-Si- (and adventitious C) | ~10-20 | ||
| Fluorine | F 1s | ~689.0 | C-F | ~30-40 |
| Silicon | Si 2p | ~103.3 | Si-O (from substrate and siloxane linkage) | ~15-25 |
| ~99.2 | Si-Si (from substrate) | Varies with film thickness | ||
| Oxygen | O 1s | ~532.5 | Si-O (from substrate and siloxane linkage) | ~20-30 |
Quantitative AFM Data for FDTS Films
The surface roughness of FDTS films is a key indicator of film quality. The following table provides typical roughness values for FDTS films prepared by different methods.
| Deposition Method | Substrate | RMS Roughness (Rq) (nm) | Average Roughness (Ra) (nm) |
| Vapor Phase Deposition | Silicon Wafer | 0.2 - 0.5 | 0.1 - 0.4 |
| Liquid Phase Deposition | Silicon Wafer | 0.4 - 0.8 | 0.3 - 0.6 |
| Vapor Phase Deposition | Glass | 0.3 - 0.6 | 0.2 - 0.5 |
Mandatory Visualizations
References
Application Notes and Protocols: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane for Waterproofing Textiles and Other Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) is a fluorinated organosilane with the molecular formula C10H4Cl3F17Si.[1] It is a colorless liquid that readily forms self-assembled monolayers (SAMs) on hydroxyl-terminated surfaces such as glass, ceramics, and silica.[1][2] The molecule consists of a highly fluorinated decyl chain that provides a low surface energy interface and a reactive trichlorosilyl head group that forms covalent bonds with the substrate.[1][2] This dual functionality makes FDTS an effective agent for creating superhydrophobic and oleophobic surfaces, which have significant potential in various applications, including the waterproofing of textiles.
The primary mechanism of action involves the hydrolysis of the trichlorosilyl group in the presence of trace amounts of water to form reactive silanols. These silanols then condense with hydroxyl groups on the substrate surface (e.g., cellulose in cotton) and with each other to form a durable, cross-linked polysiloxane layer covalently bonded to the surface.[3][4] The outward-oriented perfluorinated chains create a dense, low-energy surface that repels water.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | [1] |
| CAS Number | 78560-44-8 | [5][6] |
| Molecular Formula | C10H4Cl3F17Si | [1][6] |
| Molar Mass | 581.56 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.7 g/cm³ | [1] |
| Boiling Point | 224 °C | [1] |
| Solubility | Reacts violently with water. Soluble in anhydrous organic solvents like THF, toluene. | [1][7] |
| Odor | Pungent, resembling HCl | [1] |
Safety and Handling
DANGER: this compound is a hazardous substance that causes severe skin burns and eye damage.[5][6][7][8] It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[7][9] All handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.
| Hazard | Precautionary Statement | Reference |
| Skin Corrosion | Causes severe skin burns. Wear protective gloves, protective clothing. | [5][6][8] |
| Eye Damage | Causes serious eye damage. Wear eye protection/face protection. | [5][6][8] |
| Inhalation | May cause respiratory irritation. Do not breathe dust/fume/gas/mist/vapors/spray. | [6][7] |
| Reactivity | Reacts violently with water. Keep away from moisture. | [7] |
| Ingestion | Swallowing will lead to a strong corrosive effect on mouth and throat and to the danger of perforation of esophagus and stomach. Do NOT induce vomiting. | [5] |
First Aid Measures:
-
If on skin (or hair): Immediately flush body and clothes with large amounts of water. Remove all contaminated clothing. Continue flushing with water.[5][9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5][7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[5] In all cases of exposure, seek immediate medical attention.[5][7]
Application Protocols for Waterproofing Textiles
The following are generalized protocols for the application of FDTS to textiles for research and development purposes. These protocols should be considered as a starting point and will require optimization based on the specific substrate and desired performance.
Solution-Phase Deposition Protocol
This protocol describes the formation of a self-assembled monolayer (SAM) by immersing the textile substrate in a dilute solution of FDTS.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane, or a fluorinated solvent)
-
Textile substrate (e.g., cotton, polyester)
-
Beakers and a sealed reaction vessel
-
Ultrasonic bath
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean the textile substrate thoroughly to remove any sizing agents, dirt, or oils. This can be done by washing with a non-ionic detergent followed by rinsing with deionized water and then ethanol.
-
Dry the textile completely in an oven at 100-120°C for at least 1 hour to remove adsorbed water. The presence of excess water will lead to premature hydrolysis and aggregation of the silane in solution.
-
-
Solution Preparation:
-
In a chemical fume hood, prepare a dilute solution of FDTS in an anhydrous solvent. A typical starting concentration is 0.5-2% (v/v).
-
The solvent must be anhydrous to prevent premature reaction of the FDTS.
-
-
Self-Assembled Monolayer Formation:
-
Immerse the dried textile into the FDTS solution in a sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Allow the self-assembly process to proceed for 2-24 hours at room temperature. The reaction time will influence the quality and density of the coating.
-
-
Rinsing and Curing:
-
Remove the textile from the solution and rinse it thoroughly with the fresh anhydrous solvent to remove any non-covalently bonded (physisorbed) molecules.
-
Dry the coated textile with a stream of nitrogen gas.
-
Cure the treated textile in an oven at a temperature of 110-150°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the textile and enhances the durability of the coating.
-
Vapor-Phase Deposition Protocol
Vapor deposition is another common method for applying silane coatings and is particularly useful for complex geometries.[2]
Materials:
-
This compound
-
Textile substrate
-
Vacuum deposition chamber
-
Heating source for the precursor
-
Vacuum pump
Procedure:
-
Substrate Preparation:
-
Clean and dry the textile substrate as described in Protocol 4.1, Step 1.
-
Place the cleaned and dried textile inside the vacuum deposition chamber.
-
-
Vapor Deposition:
-
Place a small amount of FDTS in a crucible within the chamber.
-
Evacuate the chamber to a base pressure of < 10⁻³ mbar.
-
Gently heat the crucible containing the FDTS to a temperature sufficient to cause sublimation or evaporation (e.g., 50-80°C).[2]
-
Allow the vapor to deposit onto the textile for a period of 1-3 hours. The deposition time will influence the coating thickness and quality.
-
-
Post-Deposition Treatment:
-
Allow the chamber to cool to room temperature.
-
Vent the chamber with an inert gas, such as nitrogen.
-
Remove the coated textile.
-
A post-deposition curing step in an oven (110-150°C for 30-60 minutes) may be beneficial to improve the coating's durability.
-
Expected Performance and Characterization
| Performance Metric | Expected Outcome | Characterization Method | Reference |
| Water Contact Angle (WCA) | > 150° (Superhydrophobic) | Sessile drop contact angle goniometry | [10][11] |
| Sliding Angle | < 10° | Tilting stage contact angle goniometry | [12] |
| Durability | Maintains hydrophobicity after multiple laundering cycles | Contact angle measurement after washing | [10] |
| Surface Morphology | Formation of a nanoscale coating | Scanning Electron Microscopy (SEM) | [13] |
| Chemical Composition | Presence of fluorine and silicon on the surface | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX) | [10][13] |
Visualizations
Signaling Pathways and Mechanisms
Experimental Workflow
References
- 1. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 2. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chalcogen.ro [chalcogen.ro]
- 12. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the uniformity of their 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) coatings.
Troubleshooting Guide: Non-Uniform FDTS Coatings
A non-uniform FDTS coating can manifest as streaks, patches, or a complete lack of hydrophobicity in certain areas. The following guide will help you diagnose and resolve common issues.
Visual Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting non-uniform FDTS coatings.
Caption: A step-by-step workflow for diagnosing and resolving non-uniform FDTS coatings.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a non-uniform this compound coating?
The most common culprits for a non-uniform FDTS coating are improper substrate preparation, uncontrolled environmental conditions (especially humidity), and degradation of the silane solution.[1][2][3] FDTS is highly reactive with moisture, and this reaction needs to be carefully controlled for a uniform monolayer to form.[4][5][6]
Q2: How critical is substrate cleanliness and pre-treatment?
It is absolutely critical. The trichlorosilane group of FDTS covalently bonds to hydroxyl (-OH) groups on the substrate surface.[5][7][8] For a uniform self-assembled monolayer (SAM) to form, the surface must be:
-
Impeccably Clean: Free of organic contaminants, oils, and particulate matter that can mask the surface and prevent bonding.[9][10]
-
Properly Hydroxylated: The surface must have a sufficient density of hydroxyl groups. Treatments like oxygen plasma, UV/ozone, or piranha solution are often used to activate surfaces like glass or silicon.
-
Dry: Any adsorbed water on the substrate can lead to premature reactions and clumping of the silane on the surface. Baking the substrate just before coating is a common and effective step.[9]
Q3: How does humidity affect the coating process?
Humidity is a double-edged sword in the silanization process.
-
Too Low Humidity: A small amount of water is necessary for the hydrolysis of the trichlorosilane groups, which is a key step in the formation of the siloxane network on the surface. In an absolutely anhydrous environment, the reaction may be very slow or incomplete.[1]
-
Too High Humidity: Excess moisture in the atmosphere or dissolved in the solvent can cause the FDTS molecules to hydrolyze and polymerize in solution or in the vapor phase before they reach the substrate.[1][2] This leads to the formation of aggregates that deposit unevenly on the surface, resulting in a rough and non-uniform coating. For other trichlorosilanes, a relative humidity of less than 18% was shown to prevent silane to silanol conversion over an 11-day test, whereas at 83% relative humidity, all silanes converted to silanols after 2 days.[1]
Q4: My FDTS solution is cloudy. Can I still use it?
A cloudy solution is a strong indication that the FDTS has been exposed to moisture, leading to hydrolysis and polymerization. Using a cloudy solution will almost certainly result in a non-uniform, particulate coating. It is highly recommended to use a fresh, clear solution of FDTS in an anhydrous solvent.
Q5: What are the ideal storage and handling conditions for FDTS?
FDTS is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6][11] It should be stored in a cool, dry place. When preparing a solution, use anhydrous solvents and handle the material in a dry environment, such as a glove box or under a flow of dry gas.
Experimental Protocols
General Protocol for Solution-Phase Deposition of FDTS
This is a general guideline and may need to be optimized for your specific substrate and application.
-
Substrate Preparation: a. Clean the substrate thoroughly. A typical procedure for glass or silicon is sonication in acetone, followed by isopropanol, and then rinsing with deionized water. b. Activate the surface to generate hydroxyl groups. This can be achieved through exposure to oxygen plasma for 2-5 minutes or by immersion in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment). c. Rinse the substrate extensively with deionized water and dry with a stream of nitrogen. d. Bake the substrate at 120-150°C for at least 30 minutes to remove any adsorbed water.[9] Allow the substrate to cool to room temperature in a desiccator or dry environment just before coating.
-
Solution Preparation: a. In a dry environment (e.g., a glove box), prepare a dilute solution of FDTS. A typical concentration range is 0.1% to 2% by volume in an anhydrous solvent.[12] b. Suitable anhydrous solvents include toluene, hexane, or other non-polar organic solvents.[7][11]
-
Deposition: a. Immerse the prepared, cooled substrate into the FDTS solution. b. The immersion time can vary from a few minutes to several hours. This is a key parameter to optimize. c. After immersion, rinse the substrate with the pure anhydrous solvent to remove any excess, unreacted silane. d. Dry the coated substrate with a stream of dry nitrogen.
-
Curing (Optional but Recommended): a. Bake the coated substrate at 100-120°C for 30-60 minutes to promote the covalent bonding of the silane to the surface and the cross-linking of the monolayer.
Key Deposition Parameters
| Parameter | Typical Range/Value | Impact on Coating Uniformity |
| Substrate Cleanliness | Free of organic and particulate contamination | High: Contaminants mask reactive sites, causing voids in the coating.[10] |
| Surface Hydroxylation | High density of -OH groups | High: Insufficient -OH groups lead to poor adhesion and incomplete monolayer formation.[7] |
| Pre-coating Bake-out | 120-150°C for >30 min | High: Removes adsorbed water, preventing premature silane polymerization.[9] |
| Relative Humidity | < 40% (for open-air setups) | High: Excess humidity causes silane aggregation in solution/vapor.[1] |
| Silane Concentration | 0.1% - 2% (v/v) | Medium: High concentrations can lead to multilayer formation and aggregation.[12][13] |
| Solvent Purity | Anhydrous (<50 ppm water) | High: Water in the solvent will degrade the silane solution. |
| Deposition Time | 5 min - 2 hours | Medium: Insufficient time leads to incomplete coverage; excessive time may not improve uniformity. |
| Post-coating Rinse | Thorough rinse with fresh anhydrous solvent | High: Removes physisorbed molecules, preventing hazy or thick spots. |
| Curing Temperature | 100-120°C | Medium: Promotes covalent bonding and stabilizes the monolayer. |
Signaling Pathway of FDTS Self-Assembled Monolayer (SAM) Formation
The following diagram illustrates the chemical steps involved in the formation of a uniform FDTS monolayer on a hydroxylated surface.
Caption: Chemical pathway for FDTS monolayer formation and the effect of excess moisture.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 78560-44-8: this compound [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. This compound | 78560-44-8 [chemicalbook.com]
- 8. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 9. microchemicals.com [microchemicals.com]
- 10. Coating Failure Troubleshooting [marvelcoatings.com]
- 11. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. chinacouplingagents.com [chinacouplingagents.com]
- 13. mic-energy.com [mic-energy.com]
Technical Support Center: Optimizing Deposition Parameters for FDTS Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the deposition parameters for (1H,1H,2H,2H-Perfluorodecyltrichlorosilane, FDTS) self-assembled monolayers (SAMs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during experimental work.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter.
Issue: Low Water Contact Angle on the Coated Substrate
-
Question: My FDTS-coated substrate shows a low water contact angle (<100°). What are the possible causes and how can I fix it?
-
Answer: A low water contact angle is indicative of an incomplete or disordered monolayer. Several factors could be responsible:
-
Inadequate Substrate Preparation: The substrate surface must be clean and possess a sufficient density of hydroxyl (-OH) groups for the FDTS molecules to bind covalently. Ensure thorough cleaning with methods like piranha solution or oxygen plasma treatment to remove organic contaminants and activate the surface.
-
Insufficient Reaction Time: The self-assembly process takes time. If the deposition time is too short, the monolayer will not have had enough time to form a dense, well-ordered layer. Refer to the tables below for recommended deposition times based on the chosen method.
-
Suboptimal Deposition Temperature: For vapor deposition, the temperature needs to be high enough to ensure the FDTS is in the vapor phase but not so high as to cause degradation. For solution deposition, temperatures that are too high can accelerate solvent evaporation and lead to a disordered film.
-
Incorrect Humidity/Water Content: Water is crucial for the hydrolysis of the trichlorosilane headgroup of FDTS, a necessary step for covalent bonding to the substrate. In vapor deposition, a controlled amount of water vapor is often introduced. In solution deposition, trace amounts of water in the solvent are critical; however, excessive water can lead to premature agglomeration of FDTS molecules in the solution before they reach the substrate.
-
Degraded FDTS Precursor: FDTS is highly sensitive to moisture and can degrade over time if not stored under anhydrous conditions. Use fresh or properly stored FDTS for best results.
-
Issue: Hazy or Visibly Contaminated Surface After Deposition
-
Question: After the deposition process, my substrate appears hazy or has visible particulate contamination. What is the cause and how can I prevent this?
-
Answer: A hazy appearance or particulate contamination is often due to the formation of aggregates.
-
Agglomeration in Solution (Solution Deposition): This is a common issue in solution-based deposition. If there is too much water in the solvent, FDTS molecules can hydrolyze and polymerize in the solution, forming insoluble polysiloxane aggregates. These aggregates can then deposit on the substrate, leading to a hazy film and high surface roughness. To mitigate this, use anhydrous solvents and control the deposition time to be shorter than the induction time for agglomeration.
-
Particulate Contamination from the Environment: The deposition process should be carried out in a clean environment (e.g., a cleanroom or a glove box) to prevent dust and other airborne particles from settling on the substrate.
-
Insufficient Rinsing (Solution Deposition): After deposition from a solution, it is crucial to rinse the substrate thoroughly with an appropriate solvent (e.g., the same anhydrous solvent used for deposition) to remove any non-covalently bonded (physisorbed) molecules or aggregates.
-
Issue: Inconsistent Results and Poor Reproducibility
-
Question: I am getting inconsistent contact angles and overall poor reproducibility between my experiments. Why is this happening?
-
Answer: Poor reproducibility in FDTS deposition is a common challenge and is often linked to the high sensitivity of the process to environmental parameters.
-
Variations in Humidity: The amount of ambient moisture can significantly affect the hydrolysis and condensation reactions of FDTS. Conducting experiments in a controlled-humidity environment, such as a glove box, can greatly improve reproducibility.
-
Inconsistent Substrate Cleaning: The quality and density of surface hydroxyl groups can vary if the cleaning and activation process is not standardized. Adhere strictly to a validated cleaning protocol.
-
Age and Quality of FDTS and Solvents: As mentioned, FDTS and anhydrous solvents can degrade over time. Always use fresh, high-purity materials and ensure they are handled under inert conditions.
-
Lack of Control Over Deposition Time and Temperature: Small variations in these parameters can lead to different monolayer coverages and ordering. Use precise timing and temperature control for all steps of the process.
-
Quantitative Data on Deposition Parameters
The following tables summarize key quantitative data for the optimization of FDTS SAM deposition.
Table 1: Vapor Phase Deposition Parameters
| Parameter | Typical Value | Notes |
| Deposition Temperature | 35 - 165 °C | Higher temperatures increase the vapor pressure of FDTS. |
| Deposition Time | 15 minutes - 2 hours | Longer times generally lead to more complete monolayers. |
| Base Pressure | <1 Torr | A vacuum environment is necessary to remove contaminants. |
| Water Vapor | Controlled introduction | A pulse of water vapor is often used to hydrate the surface. |
Table 2: Solution Phase Deposition Parameters
| Parameter | Typical Value | Notes |
| FDTS Concentration | 0.02% - 0.50% (wt%) in toluene | Optimal concentration can depend on the solvent and substrate. |
| Solvent | Anhydrous Toluene, Isooctane | The solvent must be inert to FDTS and have very low water content. |
| Immersion Time | 30 - 60 minutes | Longer times can increase the risk of agglomeration. |
| Rinsing Step | Crucial | Rinse with fresh anhydrous solvent to remove physisorbed molecules. |
Table 3: Effect of Deposition Parameters on Water Contact Angle (WCA)
| Deposition Method | Parameter Varied | Observation | Resulting WCA |
| Solution (10 mM FDTS) | Immersion Time | WCA increases with time, plateaus after ~60 min | ~110° |
| Vapor (MVD) | Seed Layer Thickness | A seed oxide layer enhances FDTS binding on various materials | Up to ~110° |
| Solution (in Isooctane) | Water Content in Solvent | Higher water content leads to faster initial deposition but also rapid agglomeration | Can reach >110° but with high roughness |
Experimental Protocols
Protocol 1: Molecular Vapor Deposition (MVD) of FDTS
This protocol outlines the general steps for depositing an FDTS monolayer using a dedicated MVD system.
-
Substrate Preparation:
-
Clean substrates using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).
-
Perform an oxygen plasma treatment for 5-10 minutes to remove any remaining organic residues and to hydroxylate the surface, creating Si-OH groups.
-
-
MVD Process:
-
Load the cleaned and dried substrates into the MVD reaction chamber.
-
Purge the chamber with dry nitrogen gas to remove atmospheric contaminants.
-
Introduce a controlled pulse of water vapor into the chamber to create a thin layer of water molecules on the substrate surface.
-
Introduce FDTS vapor into the chamber. The FDTS molecules will react with the hydrated surface.
-
Allow the reaction to proceed for a set time, typically between 15 and 30 minutes.
-
Purge the chamber again with dry nitrogen to remove any unreacted FDTS and byproducts.
-
The coated substrates can be removed from the chamber once the process is complete.
-
Protocol 2: Solution Phase Deposition of FDTS
This protocol describes the steps for depositing an FDTS monolayer from a solution. This procedure should be performed in a low-humidity environment, such as a nitrogen-filled glove box.
-
Substrate Preparation:
-
Clean and hydroxylate the substrates as described in Protocol 1.
-
Ensure the substrates are completely dry before introducing them into the glove box.
-
-
Solution Preparation:
-
Prepare a solution of FDTS in an anhydrous solvent (e.g., toluene or isooctane) at the desired concentration (e.g., 0.1% wt%). Handle the neat FDTS and anhydrous solvent using dry syringes or in an inert atmosphere.
-
-
Deposition Process:
-
Immerse the cleaned and dried substrates in the FDTS solution.
-
Allow the deposition to proceed for a specific time, typically 30-60 minutes, without agitation.
-
After the immersion time, remove the substrates from the solution.
-
-
Rinsing and Drying:
-
Rinse the coated substrates thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrates with a stream of dry nitrogen or argon gas.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the FDTS deposition process.
Caption: General experimental workflow for FDTS self-assembled monolayer deposition.
Caption: A logical troubleshooting guide for common FDTS deposition issues.
Common problems with perfluorodecyltrichlorosilane silanization and how to solve them
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during perfluorodecyltrichlorosilane (FDTS) silanization. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful and reproducible surface modifications.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal or failed FDTS silanization, providing potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low Water Contact Angle / Poor Hydrophobicity
Question: After the silanization process, my substrate is still hydrophilic, showing a low water contact angle. What went wrong?
Answer: This indicates an incomplete or failed silanization. The perfluorinated chains are not present on the surface in a sufficient density to impart hydrophobicity. The most common causes are related to the substrate surface, the silane reagent, or the reaction conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove organic and particulate contaminants. Use methods like sonication in appropriate solvents (e.g., acetone, isopropanol), followed by a strong oxidizing treatment such as piranha solution or oxygen plasma.[1][2] Ensure a final rinse with high-purity deionized water and complete drying (e.g., with a stream of nitrogen) before silanization.[1] |
| Insufficient Surface Hydroxylation | The covalent attachment of FDTS requires a high density of surface hydroxyl (-OH) groups.[3][4] Activate the surface using techniques like oxygen plasma treatment, UV/Ozone cleaning, or by boiling in water.[1][2][5] This step should be performed immediately before silanization to prevent surface deactivation. |
| Inactive/Degraded Silane Reagent | FDTS is highly sensitive to moisture and can degrade.[4][6] Use a fresh vial of silane stored under an inert atmosphere (e.g., argon or nitrogen). If the silane appears cloudy or has formed precipitates, it has likely hydrolyzed and should be discarded. |
| Presence of Excess Moisture | For liquid-phase deposition, excess water in the solvent will cause FDTS to polymerize in the solution before it can form a monolayer on the surface.[7][8] Use anhydrous solvents and perform the reaction in a moisture-controlled environment (e.g., a glove box). For vapor-phase deposition, a controlled amount of water vapor is necessary to facilitate the surface reaction, but uncontrolled high humidity can be problematic.[9] |
Problem 2: Hazy Appearance, Aggregates, or High Surface Roughness
Question: My coated surface looks hazy or patchy, and atomic force microscopy (AFM) shows significant aggregation and high surface roughness. How can I achieve a uniform monolayer?
Answer: A hazy appearance and surface aggregates are typically caused by the uncontrolled polymerization of FDTS molecules, either in the solution or on the substrate, leading to the formation of multilayers instead of a uniform self-assembled monolayer (SAM).[10][11]
Possible Causes & Solutions:
| Cause | Solution |
| Excessively High Silane Concentration | Using too much silane in a liquid-phase deposition can promote self-polymerization and the formation of thick, unstable multilayers.[8] Reduce the silane concentration in the deposition solution (typically in the range of 1-5 mM). |
| Premature Hydrolysis in Solution | As mentioned previously, moisture in the solvent will cause FDTS to hydrolyze and form polysiloxane aggregates in the solution, which then deposit on the surface.[8] Ensure anhydrous conditions for liquid-phase deposition. |
| Inappropriate Reaction Time/Temperature | For some silanes, excessively long reaction times or high temperatures can lead to multilayer growth and rougher surfaces.[8] Optimize the deposition time; for liquid-phase deposition, short dip times (1-3 minutes) can be sufficient.[12] For vapor deposition, ensure the temperature and time are within the recommended range for your specific substrate and system.[9][13] |
| Inadequate Rinsing | Physisorbed (weakly bound) silane molecules or aggregates that are not covalently bonded to the surface must be removed. After deposition, thoroughly rinse the substrate with the anhydrous solvent (e.g., toluene, hexane) to remove any excess silane.[14] |
Problem 3: Inconsistent and Irreproducible Results
Question: I am getting different results (e.g., varying contact angles) between experimental runs, even though I am following the same protocol. Why is this happening?
Answer: The silanization process, especially with trichlorosilanes like FDTS, is notoriously sensitive to environmental parameters. Lack of strict control over these variables is the most common reason for poor reproducibility.[7]
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in Ambient Humidity | The amount of moisture in the air can significantly affect the hydrolysis and condensation reactions.[7][15] Perform the entire process in a controlled environment, such as a glove box with a defined low-humidity atmosphere or a dedicated molecular vapor deposition (MVD) system.[9] |
| Variability in Substrate Preparation | Minor differences in cleaning or activation times can lead to different surface hydroxyl densities, affecting the final monolayer quality. Standardize your substrate preparation protocol with precise timings for each step. |
| Silane Solution Instability | If using a stock solution of FDTS for liquid-phase deposition, it can degrade over time upon even minimal exposure to ambient moisture.[7] Always prepare fresh silane solutions immediately before use. |
| Temperature Variations | The kinetics of the silanization reaction are temperature-dependent. Ensure that the deposition is always carried out at the same, controlled temperature.[16] |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common FDTS silanization issues.
Caption: A flowchart for diagnosing and resolving common FDTS silanization problems.
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism of FDTS silanization? FDTS silanization is a process that forms a self-assembled monolayer (SAM) on a substrate. The trichlorosilane (-SiCl₃) "head" of the FDTS molecule is reactive and, in the presence of a trace amount of water, hydrolyzes to form silanols (-Si(OH)₃).[4] These silanols then condense with hydroxyl (-OH) groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).[3][9] The long, perfluorinated "tail" of the molecule is non-reactive and orients away from the surface, creating a very low-energy, hydrophobic interface.[4][17]
Caption: The chemical pathway of FDTS bonding to a hydroxylated surface.
2. What are the ideal environmental conditions for FDTS silanization? For liquid-phase deposition, the process should be conducted in an environment with very low relative humidity (<10%) to prevent premature polymerization of the silane in solution.[7] For vapor-phase deposition, the process is typically carried out in a vacuum chamber where a controlled partial pressure of water vapor is introduced to initiate the surface reaction.[9] Temperature can range from room temperature to elevated temperatures (e.g., 50-165°C) depending on the specific protocol and equipment.[9][13] The key is consistency.
3. Which solvents are best for liquid-phase FDTS deposition? Anhydrous, non-polar, aprotic solvents are required. Common choices include toluene, hexane, heptane, or specialty electronic-grade solvents.[3][12] It is critical that the solvent has an extremely low water content.
4. How can I confirm a successful FDTS coating? Several characterization techniques can be used:
-
Water Contact Angle Goniometry: A successful, dense FDTS monolayer will exhibit a high static water contact angle, typically >110°, indicating a hydrophobic surface.[11][18]
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of fluorine and silicon on the surface and provide information about the chemical bonding.[10]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the film. A high-quality monolayer should be smooth and free of large aggregates.[10][11]
5. How stable is an FDTS coating? FDTS forms a covalently bonded, robust monolayer. It is generally stable under ambient conditions and in contact with many liquids.[19] However, the monolayer can degrade at high temperatures (significant fluorine loss can occur above 250°C) or upon exposure to harsh chemical environments like strong acids.[16][20][21]
Quantitative Data Summary
The following table summarizes key quantitative parameters for evaluating the quality of an FDTS monolayer.
| Parameter | Successful Coating | Problematic Coating | Potential Cause(s) |
| Static Water Contact Angle | > 110°[11] | < 100° | Incomplete monolayer, contamination, surface damage. |
| Contact Angle Hysteresis | Low (< 10°) | High (> 20°) | Incomplete or disordered monolayer, surface roughness, chemical heterogeneity.[12] |
| Surface Roughness (RMS) | < 0.5 nm | > 1 nm[10][11] | Aggregation, multilayer deposition, contamination. |
| XPS Fluorine (F 1s) Signal | Strong, clear signal | Weak or absent signal | Incomplete or no coating, thermal degradation.[20] |
Experimental Protocols
Protocol 1: Vapor-Phase Deposition (General Method)
This method is preferred for achieving highly uniform and clean coatings and is common in MEMS and nanoimprint lithography applications.[9]
Caption: A standard experimental workflow for vapor-phase FDTS deposition.
Methodology:
-
Substrate Preparation: Clean and activate the substrate surface to ensure it is hydrophilic and rich in -OH groups (e.g., using an O₂ plasma cleaner for 1-5 minutes).[5]
-
Loading: Immediately transfer the cleaned substrate into a molecular vapor deposition (MVD) chamber.
-
Pump Down: Evacuate the chamber to a base pressure (e.g., < 50 mTorr).
-
Water Dose: Introduce a controlled amount of water vapor into the chamber to create a thin layer of adsorbed water on the substrate surface, which is necessary to initiate the hydrolysis of FDTS.
-
FDTS Dose: Introduce FDTS vapor into the chamber. A small amount of FDTS (e.g., 50-100 µL) is typically placed in a heated crucible connected to the chamber.
-
Reaction: Allow the FDTS to react with the hydroxylated surface for a specified time (e.g., 15-60 minutes) at a controlled temperature (e.g., 35-50°C).[9]
-
Purge: Purge the chamber with an inert gas like nitrogen (N₂) to remove any unreacted FDTS and byproducts (HCl).
-
Unload: Vent the chamber and remove the coated substrate for analysis.
Protocol 2: Liquid-Phase Deposition (General Method)
This method is simpler to implement if specialized vapor deposition equipment is not available but requires strict control of moisture.[2]
Methodology:
-
Substrate Preparation: Clean and activate the substrate as described in the vapor-phase protocol. Ensure the substrate is perfectly dry before proceeding.
-
Prepare Silane Solution: In a moisture-free environment (e.g., a glove box), prepare a dilute solution of FDTS (e.g., 1-2 mM) in an anhydrous solvent (e.g., hexane or toluene).[12] Always prepare this solution fresh.
-
Immersion: Fully immerse the prepared substrate into the silane solution for a short, defined period (e.g., 2-10 minutes).[12][14] Gentle agitation can help ensure uniform coverage.
-
Rinsing: Remove the substrate from the silane solution and immediately rinse it thoroughly with fresh anhydrous solvent to wash away any physisorbed molecules. Repeat the rinse 2-3 times.[14]
-
Drying: Dry the substrate with a stream of dry, inert gas (e.g., nitrogen or argon).
-
Curing (Optional but Recommended): To complete the condensation reaction and strengthen the covalent bonds, bake the coated substrate in an oven (e.g., at 110-120°C for 5-10 minutes).[14]
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Characterization: Allow the substrate to cool to room temperature before characterization (e.g., contact angle measurement).
References
- 1. benchchem.com [benchchem.com]
- 2. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. diyhpl.us [diyhpl.us]
- 6. CAS 78560-44-8: this compound [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 19. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) Monolayers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of FDTS monolayer degradation over time?
A1: The degradation of FDTS monolayers is primarily caused by a combination of factors including thermal stress, environmental exposure, and the quality of the initial deposition. Thermal degradation can lead to the desorption of weakly bound molecules and the scission of the fluorocarbon chains.[1][2] The presence of oxygen or water moisture in the environment can accelerate this degradation process.[2] Additionally, issues during the deposition process, such as the presence of excess water in the solvent, can lead to the formation of aggregates and compromise the long-term stability of the monolayer.[3][4]
Q2: How does temperature affect the stability of an FDTS monolayer?
A2: Temperature is a critical factor in the stability of FDTS monolayers. Noticeable loss of fluorine can occur when monolayers are annealed at temperatures between 100-200°C.[5] Significant fluorine desorption is observed for samples annealed at 250°C and 300°C in air.[1][2][5] At 400°C, the long fluorine chains in the FDTS molecule can crack.[6] The useful lifetime of an FDTS monolayer is significantly reduced at higher temperatures.[1][2]
Q3: What role does the environment (e.g., air, humidity) play in the degradation process?
A3: The environment plays a significant role in the degradation of FDTS monolayers. Annealing in an inert environment shows almost no loss of fluorine coverage, indicating that oxygen or water moisture in an ambient environment is responsible for the molecular degradation of FDTS.[2] Excess humidity during deposition can also lead to the formation of aggregates, which can negatively impact the thermal stability of the monolayer.[4]
Q4: What are the visible or measurable signs of a degrading FDTS monolayer?
A4: Signs of a degrading FDTS monolayer can be observed through several characterization techniques. A decrease in the static water contact angle indicates a loss of hydrophobicity, a key property of a healthy FDTS monolayer.[1][5] X-ray Photoelectron Spectroscopy (XPS) can detect a decrease in fluorine coverage on the surface.[1][2][5] Atomic Force Microscopy (AFM) may reveal an increase in surface roughness and the formation of molecular aggregations.[1][2]
Q5: How can the stability of FDTS monolayers be improved?
A5: The stability of FDTS monolayers can be enhanced in several ways. Ensuring a high density and uniformity of surface hydroxyl groups on the substrate prior to deposition is crucial for strong attachment of the FDTS molecules.[6] Using an oxide adhesion layer, such as alumina, can improve the chemical and mechanical stability of the coating.[5][6] Controlling the deposition conditions, such as minimizing water content in the solvent and using deposition times that are short relative to the induction time for agglomeration, can lead to the formation of a more stable monolayer.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low initial water contact angle (<110°) | Incomplete monolayer formation. | Increase deposition time. Ensure the substrate is properly cleaned and has sufficient hydroxyl groups. |
| Contamination of the substrate or deposition solution. | Use high-purity solvents and reagents. Perform deposition in a clean environment. | |
| Aggregation of FDTS in solution.[3][4] | Control the water content in the deposition solvent. Use fresh deposition solutions. | |
| Rapid decrease in water contact angle over time | Thermal degradation.[1][2][5] | Operate at lower temperatures if possible. Consider the use of a more thermally stable monolayer if high temperatures are required. |
| Exposure to harsh chemical environments. | Ensure compatibility of the monolayer with the experimental environment. | |
| Mechanical wear. | For applications involving contact, consider the mechanical durability of the monolayer. | |
| Inconsistent monolayer coverage (patchy appearance) | Non-uniform distribution of hydroxyl groups on the substrate. | Use a substrate with a uniform oxide layer. Pre-treat the substrate to generate a uniform layer of hydroxyl groups (e.g., piranha etch, UV/ozone). |
| Insufficient deposition time. | Increase the immersion or vapor exposure time during deposition. | |
| Formation of visible aggregates on the surface | High water content in the deposition solvent leading to hydrolysis and condensation in solution.[3][4] | Use anhydrous solvents and perform deposition in a low-humidity environment (e.g., a glove box). |
| Deposition time is too long, allowing for agglomeration.[3] | Optimize the deposition time to be shorter than the induction time for agglomeration. |
Quantitative Data on FDTS Monolayer Degradation
Table 1: Thermal Stability of FDTS Monolayers on Silicon Substrates
| Annealing Temperature (°C) | Annealing Time (min) | Fluorine Coverage Loss (%) | Water Contact Angle (°) | Useful Lifetime (min) |
| 200 | 30 | Essentially constant after 30 min | - | - |
| 250 | - | Decreases with time | - | ~560 (extrapolated) |
| 300 | - | Decreases with time | >90° for up to 180 min | ~180 |
| 400 | 2 | Significant reduction | - | - |
Data compiled from multiple sources.[1][2][5]
Experimental Protocols
Protocol 1: Vapor Phase Deposition of FDTS Monolayers
This protocol describes a general procedure for the vapor phase deposition of FDTS monolayers on a silicon substrate.
-
Substrate Preparation:
-
Clean the silicon substrate by sonicating in acetone, followed by isopropanol, and finally deionized (DI) water (10 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
To generate a high density of hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with DI water and dry with nitrogen.
-
-
Vapor Phase Deposition:
-
Place the cleaned substrate in a vacuum desiccator or a dedicated deposition chamber.
-
Place a small vial containing a few drops of FDTS inside the chamber, ensuring it is not in direct contact with the substrate.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Isolate the chamber from the vacuum pump and allow the FDTS to vaporize and deposit on the substrate for 2-4 hours at room temperature.
-
Vent the chamber with an inert gas (e.g., nitrogen or argon).
-
-
Post-Deposition Treatment:
-
Remove the coated substrate from the chamber.
-
Sonicate the substrate in isopropanol for 5 minutes to remove any physisorbed molecules.
-
Dry the substrate with a stream of nitrogen.
-
Anneal the coated substrate at 120°C for 30 minutes to promote covalent bonding and cross-linking of the monolayer.
-
Protocol 2: Characterization using X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the elements on the surface of the FDTS monolayer.
-
Sample Preparation: Mount the FDTS-coated substrate on the XPS sample holder.
-
Instrument Setup:
-
Load the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source.
-
Set the analyzer to a pass energy suitable for survey and high-resolution scans (e.g., 160 eV for survey, 20 eV for high-resolution).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, F 1s, O 1s, and Si 2p regions.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to identify different chemical states. For the C 1s spectrum, expect to see peaks corresponding to C-C/C-H, C-F2, and C-F3.
-
Calculate the atomic concentrations of the elements from the peak areas and their respective sensitivity factors.
-
The ratio of F 1s to Si 2p peak areas (normalized by sensitivity factors) can be used to quantify the fluorine coverage.[2]
-
Protocol 3: Contact Angle Goniometry
This technique measures the static water contact angle to assess the hydrophobicity of the FDTS monolayer.
-
Sample Preparation: Place the FDTS-coated substrate on the goniometer stage.
-
Measurement:
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface of the monolayer.
-
Use the goniometer's camera and software to capture an image of the droplet.
-
The software will analyze the droplet shape at the solid-liquid-vapor interface to calculate the contact angle.
-
-
Data Collection:
-
Measure the contact angle at multiple locations on the sample to ensure uniformity.
-
A high contact angle (>110°) is indicative of a well-formed, hydrophobic FDTS monolayer.
-
Visualizations
Caption: Troubleshooting workflow for common FDTS monolayer issues.
References
Technical Support Center: Troubleshooting Poor Hydrophobicity of FDTS Treated Surfaces
Welcome to the technical support center for Perfluorodecyltrichlorosilane (FDTS) treated surfaces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving optimal hydrophobicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good water contact angle for an FDTS treated surface?
A1: A well-prepared FDTS self-assembled monolayer (SAM) should exhibit a high degree of hydrophobicity. Generally, a static water contact angle greater than 110° is expected.[1] For a surface to be considered superhydrophobic, the static water contact angle should be above 150° with a low contact angle hysteresis of less than 10°.[2][3][4]
Q2: How long does it take for an FDTS monolayer to form?
A2: The formation of an FDTS self-assembled monolayer is a two-step process: an initial rapid adsorption of molecules to the surface, followed by a slower organization of the tail groups.[5] While significant surface coverage can occur within minutes, allowing the self-assembly process to proceed for 12 to 72 hours at room temperature is often recommended to achieve a highly ordered and stable monolayer.[5] However, deposition times should be kept short relative to the induction time for agglomeration in the solution to prevent the deposition of aggregates.[6]
Q3: Can I reuse the FDTS deposition solution?
A3: It is generally not recommended to reuse the FDTS deposition solution. The trichlorosilane headgroup of FDTS is highly reactive with trace amounts of water, leading to hydrolysis and subsequent polymerization in the solution.[6] This can cause the formation of agglomerates that deposit on the substrate, resulting in a rough and poorly hydrophobic surface.[6][7] For consistent and high-quality coatings, it is best to use a fresh solution for each deposition.
Q4: What is the effect of humidity on the FDTS coating process?
A4: Humidity, or the presence of water, is a critical but sensitive parameter in the FDTS deposition process. A small amount of water is necessary for the hydrolysis of the trichlorosilane headgroup, which then allows for the covalent bonding to the hydroxylated substrate surface.[6] However, excessive humidity can lead to rapid hydrolysis and polymerization of FDTS molecules in the bulk solution before they can assemble on the surface, resulting in the formation and deposition of aggregates.[6] Conversely, very low humidity (e.g., <18% relative humidity) can significantly slow down or prevent the necessary hydrolysis, leading to incomplete monolayer formation.[8]
Q5: Why is substrate cleaning so important before FDTS deposition?
A5: The quality of the FDTS self-assembled monolayer is highly dependent on the cleanliness of the substrate. The trichlorosilane headgroup of FDTS reacts with hydroxyl (-OH) groups on the substrate to form stable covalent Si-O-substrate bonds.[9] Any organic or particulate contaminants on the surface can mask these reactive sites, leading to incomplete monolayer formation, defects in the film, and consequently, poor hydrophobicity.[10][11][12]
Troubleshooting Guides
Issue 1: Low Water Contact Angle (<100°)
If you are observing a lower than expected water contact angle on your FDTS treated surface, it indicates a problem with the monolayer formation or quality.
| Potential Cause | Recommended Action |
| Inadequate Substrate Cleaning | Organic residues or particulate contamination can prevent the uniform formation of the FDTS monolayer. Implement a rigorous cleaning protocol.[10][11][13] |
| Insufficient Hydroxyl Groups on Substrate | The FDTS molecules require hydroxyl (-OH) groups on the surface to form a covalent bond. For substrates with a low density of hydroxyl groups, consider a pre-treatment such as oxygen plasma or the deposition of a thin oxide seed layer to increase surface hydroxylation.[1][9][14] |
| Degraded FDTS Reagent | FDTS is sensitive to moisture and can degrade over time if not stored properly. Ensure the reagent is stored in a desiccator or glove box and use fresh, unopened reagent if degradation is suspected. |
| Incorrect Deposition Time or Concentration | The concentration of the FDTS solution and the immersion time can affect the quality of the monolayer. Low concentrations may require longer immersion times to achieve full coverage.[5] |
Experimental Protocol: Standard Substrate Cleaning (for Silicon-based substrates)
-
Degreasing:
-
Organic Contaminant Removal (Piranha Clean - EXTREME CAUTION REQUIRED ):
-
Prepare a piranha solution by mixing sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) in a 3:1 ratio (add H₂O₂ to H₂SO₄ slowly).
-
Immerse the substrate in the piranha solution for 10-15 minutes at room temperature.
-
Rinse extensively with DI water.
-
Dry the substrate with a stream of high-purity nitrogen. The surface should be hydrophilic (water spreads out).[10]
-
Issue 2: Hazy or Visibly Contaminated Surface After Deposition
A hazy appearance or the presence of visible particles after FDTS deposition is often due to the formation of aggregates in the deposition solution.
| Potential Cause | Recommended Action |
| Excessive Water in Deposition Solvent | High levels of water in the solvent can cause FDTS to hydrolyze and polymerize in the solution, forming aggregates that deposit on the surface.[6] Use anhydrous solvents and perform the deposition in a controlled low-humidity environment (e.g., a glove box). |
| Contaminated Solvent | Impurities in the solvent can react with FDTS or interfere with the self-assembly process. Use high-purity, anhydrous solvents. |
| Deposition Time Too Long | If the deposition time is significantly longer than the induction time for agglomeration, aggregates will form and deposit. Optimize the deposition time by testing shorter durations.[6] |
Quantitative Data: Effect of Water Content on FDTS Deposition
| Water Content in Solvent | Observed Outcome | Resulting Surface Property | Reference |
| Low (< 18% RH) | Incomplete hydrolysis of silane to silanol | Poor monolayer formation, lower contact angle | [8] |
| Optimal (Trace amounts) | Controlled hydrolysis at the substrate surface | Dense, uniform monolayer, high contact angle | [6] |
| High (> 80% RH) | Rapid bulk hydrolysis and polymerization in solution | Deposition of aggregates, hazy appearance, poor hydrophobicity | [6][8] |
Issue 3: Poor Stability and Degradation of the Hydrophobic Coating
The hydrophobic properties of the FDTS coating may degrade over time, especially when exposed to harsh conditions.
| Potential Cause | Recommended Action |
| Incomplete Covalent Bonding | If the FDTS molecules are not sufficiently covalently bonded to the substrate, the monolayer can be less stable. Ensure the substrate is properly hydroxylated before deposition. Using an oxide adhesion layer can improve stability.[14] |
| Presence of Aggregates | Coatings with aggregates have been shown to have reduced thermal stability. Optimize the deposition process to avoid the formation of aggregates. |
| Harsh Environmental Conditions | Exposure to high temperatures (above 200°C), prolonged immersion in certain liquids, or mechanical abrasion can degrade the FDTS monolayer.[7][14][15] If such conditions are expected, consider the use of a more robust coating or the application of a protective layer. |
Experimental Protocol: Vapor Phase Deposition of FDTS
Vapor phase deposition can offer better control over the deposition process and result in a more uniform and stable coating.[16][17]
-
Substrate Preparation: Clean and hydroxylate the substrate as described previously.
-
Deposition Chamber: Place the cleaned substrate in a vacuum chamber.
-
FDTS Source: Place a small amount of FDTS in a container within the chamber, but not in direct contact with the substrate.
-
Vacuum: Evacuate the chamber to a base pressure of <10⁻³ Torr.
-
Deposition: Heat the FDTS source to generate vapor. The deposition is typically carried out for 1-2 hours.[17] The substrate can be at room temperature or slightly heated.
-
Post-Deposition: After the deposition, vent the chamber with dry nitrogen. Optionally, the coated substrate can be annealed at a moderate temperature (e.g., 100-120°C) to promote further cross-linking of the monolayer.
Visual Guides
Troubleshooting Workflow for Poor Hydrophobicity
Caption: Troubleshooting workflow for diagnosing and resolving poor hydrophobicity.
FDTS Self-Assembled Monolayer (SAM) Formation
References
- 1. researchgate.net [researchgate.net]
- 2. biolinscientific.com [biolinscientific.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. biolinscientific.com [biolinscientific.com]
- 5. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 6. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Substrate Cleaning [utep.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. corning.com [corning.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 17. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Technical Support Center: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) Deposition
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the vapor-phase deposition of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS). Proper control of environmental parameters, particularly humidity, is critical for achieving a high-quality, stable, and uniform self-assembled monolayer (SAM).
Frequently Asked Questions (FAQs)
Q1: What is the role of humidity in the FDTS deposition process?
A1: Humidity plays a crucial role in the deposition of FDTS. The process relies on the hydrolysis of the trichlorosilane headgroup of the FDTS molecule, which requires the presence of water molecules. This hydrolysis step is followed by a condensation reaction, where the hydrolyzed silane molecules form strong covalent bonds with the hydroxyl (-OH) groups on the substrate surface, creating a stable self-assembled monolayer.[1][2][3]
Q2: What is the optimal range of relative humidity for FDTS deposition?
A2: While the ideal relative humidity (RH) can vary slightly depending on the specific deposition chamber, substrate, and desired film characteristics, a general guideline is to maintain a controlled environment with moderate humidity. Insufficient humidity can lead to an incomplete reaction and a sparse monolayer, while excessive humidity can cause the FDTS molecules to hydrolyze and polymerize in the vapor phase before reaching the substrate, resulting in the deposition of aggregates and a rough, non-uniform film.
Q3: How does improper humidity affect the final FDTS coating?
A3:
-
Low Humidity: Insufficient water vapor in the deposition chamber can result in a partially formed monolayer with pinholes and other defects. This leads to a lower water contact angle and reduced hydrophobicity.
-
High Humidity: Excess water vapor can cause the FDTS molecules to clump together (aggregate) in the gas phase. These aggregates can then deposit on the surface, leading to a rough, hazy, and poorly adhered film. This can negatively impact the coating's anti-sticking and barrier properties.
Q4: Can I perform FDTS deposition in ambient air?
A4: While some level of deposition might occur, it is highly discouraged. Ambient air has uncontrolled and fluctuating humidity levels, which will lead to poor reproducibility and inconsistent film quality. A controlled environment, such as a vacuum deposition chamber with a precise introduction of water vapor, is necessary for achieving a high-quality, uniform monolayer.[1]
Q5: How can I ensure my substrate is properly prepared for FDTS deposition?
A5: Proper substrate preparation is critical for successful FDTS coating. The substrate surface must be clean and possess a sufficient density of hydroxyl (-OH) groups for the FDTS to bond to. A common preparation method for silicon-based substrates is an oxygen plasma treatment or a piranha solution wash, followed by a thorough rinse with deionized water and drying with an inert gas.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Water Contact Angle / Poor Hydrophobicity | Incomplete Monolayer Formation: This is often due to insufficient humidity in the deposition chamber, preventing complete hydrolysis of the FDTS. | Increase the relative humidity in the deposition chamber in a controlled manner. Ensure the substrate was properly cleaned and activated to have sufficient hydroxyl groups. |
| Contaminated Substrate: Organic residues or other contaminants on the substrate can mask the hydroxyl groups, preventing FDTS attachment. | Re-clean the substrate using a robust cleaning protocol (e.g., oxygen plasma, piranha etch). | |
| Hazy or Opaque Film Appearance | Vapor-Phase Aggregation: This is a common result of excessively high humidity, causing FDTS to polymerize before depositing on the substrate. | Reduce the relative humidity in the deposition chamber. Optimize the precursor and water vapor delivery to ensure a controlled reaction on the substrate surface. |
| Rough Surface Finish (Visible Particles) | Deposition of Aggregates: Similar to the cause of hazy films, high humidity can lead to the deposition of particulate matter. | Lower the relative humidity. Ensure the deposition chamber is clean and free of particles. Filter the inert gas used for purging. |
| Poor Adhesion / Film Peels Off | Inadequate Surface Preparation: The substrate may not have had a sufficient density of hydroxyl groups for covalent bonding. | Improve the substrate cleaning and activation process. Consider a pre-deposition treatment to enhance surface hydroxylation. |
| Contamination: A layer of moisture or other contaminants on the substrate can prevent proper bonding. | Ensure the substrate is thoroughly dried before being placed in the deposition chamber. | |
| Inconsistent Results Between Runs | Fluctuating Environmental Conditions: Uncontrolled humidity and temperature in the lab environment can affect the deposition process. | Use a dedicated deposition system with precise control over humidity, temperature, and pressure. Always monitor and record the deposition parameters for each run. |
Quantitative Data on Humidity Effects
While the qualitative effects of humidity are well-understood, specific quantitative data correlating relative humidity with film properties can be highly system-dependent. The following table provides a conceptual overview of the expected trends. Researchers should perform their own calibration experiments to determine the optimal parameters for their specific setup.
| Relative Humidity (RH) | Expected Water Contact Angle | Expected Film Thickness | Expected Surface Roughness (RMS) | Notes |
| Low (< 20%) | Sub-optimal (e.g., < 100°) | Potentially less than a full monolayer | Low, but with defects/pinholes | Incomplete surface coverage, poor hydrophobicity. |
| Optimal (30-50%) | High (e.g., > 110°) | Consistent with a single monolayer (~1.5 nm) | Very low (< 0.5 nm) | Uniform, dense, and highly hydrophobic monolayer. |
| High (> 60%) | Variable, may decrease | Thicker than a monolayer due to aggregates | High (> 1 nm) | Risk of vapor-phase aggregation leading to a rough and hazy film. |
Experimental Protocols
Key Experiment: Vapor-Phase Deposition of FDTS
This protocol describes a general procedure for the vapor-phase deposition of an FDTS monolayer in a controlled environment.
1. Substrate Preparation: a. Clean the substrate (e.g., silicon wafer) to remove organic contaminants. A common method is to use a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 10-15 minutes, followed by a thorough rinse with deionized water. Caution: Piranha solution is extremely corrosive and should be handled with extreme care. b. Alternatively, use an oxygen plasma cleaner to both clean and activate the surface. c. Dry the substrate thoroughly with a stream of dry, inert gas (e.g., nitrogen or argon). d. The goal is to create a hydrophilic surface with a high density of hydroxyl (-OH) groups.
2. Deposition Procedure: a. Place the cleaned and dried substrate into a vacuum deposition chamber. b. Evacuate the chamber to a base pressure (e.g., < 10 mTorr). c. Introduce a controlled amount of water vapor into the chamber to achieve the desired relative humidity. This is a critical step and may require a dedicated water vapor delivery system. d. Introduce the FDTS precursor into the chamber. The FDTS is typically heated in a separate vessel to increase its vapor pressure. e. Allow the deposition to proceed for a set amount of time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature to 80°C). f. After the deposition, purge the chamber with a dry, inert gas to remove any unreacted precursor and byproducts. g. Vent the chamber and remove the coated substrate.
3. Post-Deposition Characterization: a. Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophobicity and completeness of the monolayer. A high contact angle (>110°) is indicative of a well-formed FDTS layer. b. Ellipsometry: Measure the thickness of the deposited film. A uniform thickness of approximately 1.5 nm corresponds to a single FDTS monolayer. c. Atomic Force Microscopy (AFM): Characterize the surface morphology and roughness. A high-quality FDTS monolayer should have a very low root-mean-square (RMS) roughness, typically below 0.5 nm.
Visualizing the Effect of Humidity
The following diagram illustrates the logical relationship between humidity levels and the quality of the FDTS deposition.
Caption: The influence of humidity on the FDTS deposition process and resulting film quality.
References
Technical Support Center: Optimizing Substrate Cleaning for FDTS Monolayer Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing substrates for the successful deposition of a high-quality (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) self-assembled monolayer (SAM). Proper substrate cleaning is a critical first step to ensure a well-ordered, covalently bonded monolayer, which is essential for applications ranging from nanoimprint lithography to microelectromechanical systems (MEMS).[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is substrate cleaning so important for FDTS monolayer formation?
A pristine substrate surface is paramount for achieving a high-quality FDTS monolayer. The trichlorosilane headgroup of the FDTS molecule covalently bonds to surface hydroxyl (-OH) groups.[1][2] Contaminants such as organic residues, oils, dust, and even monolayers of adsorbed water can physically block these reactive sites, leading to poor film adhesion, inconsistent monolayer formation, and ultimately, device failure.[3] A thoroughly cleaned and activated surface promotes uniform hydroxylation, which is essential for a dense and well-ordered FDTS film.
Q2: What are the most common substrates used for FDTS deposition?
FDTS monolayers are typically deposited on surfaces that can present hydroxyl groups. Common substrates include:
-
Silicon wafers (with a native oxide layer, SiO2)
-
Glass (e.g., slides, coverslips)
-
Quartz
-
Ceramics[1]
-
Other metal oxides
Q3: How do I know if my substrate is clean enough for FDTS deposition?
A common qualitative method is the "water break test." A hydrophilic surface, which is desirable for FDTS deposition, will cause deionized water to sheet evenly across the surface without beading up. A high contact angle with water indicates a hydrophobic surface, often due to organic contamination. Quantitatively, a water contact angle of less than 10° is generally considered indicative of a clean, hydrophilic surface suitable for silanization.[4]
Q4: Can I use solvents alone to clean my substrates?
While solvent cleaning using acetone, methanol, or isopropanol is a good first step to remove gross organic contaminants and oils, it is often insufficient on its own.[5][6] Solvents themselves can leave behind a thin film of residue.[5] For optimal FDTS monolayer formation, solvent cleaning should be followed by a more rigorous method like Piranha etch, RCA clean, or UV/Ozone treatment to remove residual organics and hydroxylate the surface.[7][8]
Q5: What is the difference between Piranha etch and RCA clean?
Both are wet-chemical cleaning methods designed to remove organic contaminants and hydroxylate the surface.
-
Piranha etch is a highly aggressive mixture of sulfuric acid and hydrogen peroxide that is very effective at removing organic residues.[7]
-
RCA clean is a multi-step process. The first step (SC-1) uses a mixture of ammonium hydroxide and hydrogen peroxide to remove organics and particles.[9][10] The optional second step (SC-2) uses hydrochloric acid and hydrogen peroxide to remove metallic (ionic) contaminants.[10][11] The RCA clean is a more controlled and slightly less aggressive method compared to Piranha etch.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor FDTS film quality (e.g., uneven coating, "islands" of material) | Incomplete removal of organic contaminants. | Implement a more rigorous cleaning protocol. If using only solvents, add a Piranha etch, RCA clean, or UV/Ozone step. Ensure all cleaning solutions are fresh.[11] |
| Insufficient surface hydroxylation. | Piranha etch, RCA clean, and UV/Ozone are all effective at hydroxylating surfaces.[7][12] Ensure adequate exposure time during these steps. | |
| Re-contamination after cleaning. | Handle cleaned substrates with clean, non-contaminating tweezers (e.g., PEEK or Teflon).[11] Store in a clean, dry environment (e.g., a desiccator or under nitrogen) and use immediately after cleaning. | |
| High water contact angle after FDTS deposition (indicating poor monolayer formation) | Substrate surface was not sufficiently hydrophilic before deposition. | Verify the cleanliness of the substrate using the water break test before FDTS deposition. A hydrophilic surface should have a low contact angle.[13] |
| FDTS solution degradation or agglomeration. | Use fresh FDTS solution. Moisture in the solvent can cause FDTS to hydrolyze and agglomerate in solution, preventing proper monolayer formation on the substrate. | |
| Film delamination or poor adhesion | Presence of a contaminant layer between the substrate and the FDTS monolayer. | This is a classic sign of inadequate cleaning.[3] Review and optimize the entire cleaning workflow, paying close attention to rinsing steps to remove all traces of cleaning chemicals.[9] |
| Insufficient density of hydroxyl groups on the substrate surface. | The density of Si-OH groups on the substrate may not be high enough for all FDTS molecules to bond covalently. Ensure the cleaning method is one that promotes hydroxylation. |
Experimental Protocols & Data
Substrate Cleaning Methodologies
The choice of cleaning method depends on the substrate material and the level of contamination. Below are detailed protocols for common and effective cleaning procedures.
Protocol 1: Standard Solvent Clean
This method is suitable for removing gross organic contamination as a preliminary step.
-
Place substrates in a suitable rack.
-
Immerse and sonicate in acetone for 10-15 minutes.
-
Immerse and sonicate in methanol or isopropanol for 10-15 minutes to remove acetone residue.[5]
-
Rinse thoroughly with deionized (DI) water.
-
Dry with a stream of high-purity nitrogen gas.
Protocol 2: Piranha Etch
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Always add peroxide to acid, never the other way around.
-
Prepare the Piranha solution in a glass container within a fume hood by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3-5 parts concentrated sulfuric acid (H₂SO₄).[7][8] The mixture will become very hot.
-
Allow the solution to cool slightly if necessary.
-
Immerse the substrates in the Piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry with a stream of high-purity nitrogen gas.
Protocol 3: RCA Clean (SC-1 and SC-2)
-
SC-1 (Organic Removal):
-
SC-2 (Ionic Removal):
-
Prepare the SC-2 solution by mixing 6 parts DI water, 1 part hydrochloric acid (HCl), and 1 part 30% hydrogen peroxide (H₂O₂).[11]
-
Heat the solution to 70-75°C.
-
Immerse substrates in the heated solution for 10 minutes.
-
Rinse thoroughly with DI water.
-
-
Dry with a stream of high-purity nitrogen gas.
Protocol 4: UV/Ozone Cleaning
This is a dry, solvent-free method for removing trace organic contaminants and activating the surface.[14]
-
Ensure the substrate is free of gross contamination by performing a solvent clean first.
-
Place the substrate in a UV/Ozone cleaner.
-
Expose the substrate to UV radiation (typically 185 nm and 254 nm wavelengths) for 5-15 minutes.[14][15] The UV light generates ozone, which oxidizes organic contaminants.[16]
-
Remove the substrate and use immediately for FDTS deposition.
Quantitative Data Summary
| Cleaning Method | Typical Reagent Ratios | Typical Temperature | Typical Time | Primary Target Contaminants | Expected Post-Clean Water Contact Angle |
| Solvent Clean | Acetone, Methanol/Isopropanol | Room Temperature - 55°C[5] | 10-15 min per solvent | Oils, Greases, Gross Organics | Variable, often > 10-20° |
| Piranha Etch | H₂SO₄:H₂O₂ (3:1 to 7:1) | Exothermic, up to 120°C[12] | 10-15 min | Stubborn Organic Residues | < 10°[4] |
| RCA Clean (SC-1) | DI H₂O:NH₄OH:H₂O₂ (5:1:1)[9] | 75-80°C | 10 min | Organics, Particles | < 10° |
| RCA Clean (SC-2) | DI H₂O:HCl:H₂O₂ (6:1:1)[11] | 70-75°C | 10 min | Metallic/Ionic Contaminants | Hydrophilic |
| UV/Ozone | N/A (uses UV light and air/oxygen) | Ambient to 100°C[17] | 5-15 min | Trace Organic Contaminants | < 10°[15] |
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for reproducibility. The following diagrams illustrate the logical flow of the cleaning and deposition process.
Caption: General workflow for substrate cleaning prior to FDTS deposition.
Caption: Detailed workflow for the RCA cleaning protocol.
Caption: Detailed workflow for the Piranha etch cleaning protocol.
References
- 1. Page loading... [guidechem.com]
- 2. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 3. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 4. benchchem.com [benchchem.com]
- 5. inrf.uci.edu [inrf.uci.edu]
- 6. Substrate Cleaning [utep.edu]
- 7. purdue.atlassian.net [purdue.atlassian.net]
- 8. researchgate.net [researchgate.net]
- 9. RCA clean - Wikipedia [en.wikipedia.org]
- 10. semiconcleantech.com [semiconcleantech.com]
- 11. louisville.edu [louisville.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. svc.org [svc.org]
- 15. UV/Ozone-Assisted Rapid Formation of High-Quality Tribological Self-Assembled Monolayer [mdpi.com]
- 16. threebond.co.jp [threebond.co.jp]
- 17. samcointl.com [samcointl.com]
Technical Support Center: Preventing Aggregation of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) During Deposition
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting instructions and frequently asked questions (FAQs) to prevent the aggregation of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) and achieve high-quality, uniform self-assembled monolayers (SAMs).
Troubleshooting Guides & FAQs
Q1: What is FDTS aggregation and why does it occur?
A: FDTS aggregation is the formation of undesirable clusters or multilayers of molecules, either in the deposition solution, in the vapor phase, or on the substrate surface, instead of a smooth, uniform monolayer. This phenomenon primarily occurs due to the high reactivity of the trichlorosilane (-SiCl₃) headgroup.
The core mechanism is premature hydrolysis and condensation .[1][2][3] Trichlorosilanes react rapidly with water, even trace amounts, to form silanols (-Si(OH)₃). These silanols are unstable and readily condense with each other to form strong siloxane bonds (Si-O-Si), leading to the formation of oligomers and larger polymeric aggregates.[4][5] If this happens before the molecules can orderly assemble on the substrate, the resulting film will be rough, hazy, and possess poor functional properties.[1][2]
Q2: My deposited FDTS film looks hazy and has low hydrophobicity. What went wrong?
A: A hazy appearance and poor performance (e.g., low water contact angle) are classic indicators of significant aggregation. This is one of the most common failure modes in silanization. The troubleshooting workflow below can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for FDTS film aggregation.
Q3: How can I rigorously prevent moisture contamination?
A: Preventing moisture is the most critical step for successful FDTS deposition. Because trichlorosilanes are highly sensitive to water, stringent anhydrous conditions are necessary.[5][6]
-
Environment: Handle the FDTS liquid and prepare substrates in a controlled inert atmosphere, such as a glovebox with low parts-per-million (ppm) levels of O₂ and H₂O.
-
Solvents (for solution deposition): Always use new, sealed bottles of anhydrous grade solvents (e.g., hexane, toluene). Once opened, store them over molecular sieves to maintain dryness. Never use solvents that have been left open to the air.
-
Glassware and Equipment: Oven-dry all glassware immediately before use. For vapor deposition, thoroughly purge the reaction chamber and gas lines with a dry inert gas (e.g., nitrogen or argon) to remove adsorbed water from internal surfaces.
-
Substrate: Ensure the substrate is completely dry before deposition. Baking the substrate (e.g., at 120 °C) and cooling it in a desiccator or under vacuum is a common practice.
Q4: What are the recommended deposition parameters to minimize aggregation?
A: Optimal parameters depend on the deposition method (vapor or solution) and the substrate. However, the general principle is to control the reaction kinetics to favor surface-molecule reactions over molecule-molecule reactions in solution or the gas phase. Vapor deposition is often preferred as it can produce more homogeneous and smoother surfaces by minimizing polymerization.[7]
| Parameter | Vapor Deposition | Solution Deposition | Rationale |
| Precursor Concentration | Low partial pressure (<1 Torr) | 0.1 - 1.0% (v/v) | Reduces the probability of intermolecular collisions and premature polymerization.[4][7] |
| Temperature | 35 - 150 °C[8] | Room Temperature (~25 °C) | Balances precursor volatility and surface reaction rate. Elevated temperatures in vapor deposition can accelerate surface reactions.[8] |
| Environment | High Vacuum (<10⁻³ Torr) | Inert Gas (Nitrogen/Argon) | Minimizes ambient moisture and oxygen which can cause aggregation.[5] |
| Deposition Time | 15 - 120 minutes | 30 - 180 minutes | Must be long enough for monolayer formation but short enough to precede the induction time for bulk agglomeration.[1][2] |
| Solvent | N/A | Anhydrous Hexane, Toluene, or specialty fluorinated solvents | Non-polar, anhydrous solvents are crucial to prevent hydrolysis.[1] |
Experimental Protocols
Protocol: Vapor-Phase Deposition for Uniform FDTS Monolayers
This protocol describes a standard method for depositing a high-quality FDTS SAM on a hydroxylated surface (e.g., silicon wafer with native oxide, glass) in a vacuum chamber.
-
Substrate Preparation (Activation & Cleaning):
-
Clean the substrate by sonicating for 15 minutes each in acetone, then isopropanol, and finally deionized water.
-
Dry the substrate thoroughly with a stream of dry nitrogen gas.
-
Activate the surface to generate hydroxyl (-OH) groups. This is commonly done using an oxygen plasma cleaner for 2-5 minutes or by immersion in a piranha solution (H₂SO₄:H₂O₂ mixture; Caution: extremely corrosive and reactive ) followed by thorough rinsing with deionized water and drying.
-
Immediately transfer the cleaned and activated substrate to the deposition chamber to prevent re-contamination.
-
-
Deposition Procedure:
-
Place the substrate inside the vacuum deposition chamber.
-
In a separate, small, open vial, place a small amount of FDTS liquid (e.g., 50-100 µL). Place this vial inside the chamber, ensuring it will not be in the direct path of the vacuum pump.
-
Seal the chamber and evacuate to a base pressure of less than 1 Torr.[8]
-
To ensure a dry environment, it is good practice to purge the chamber with dry nitrogen and re-evacuate several times.
-
Isolate the chamber from the vacuum pump and allow the FDTS to vaporize and deposit onto the substrate. The deposition can be run at room temperature or with gentle heating (e.g., up to 80 °C) for a duration of 30 to 120 minutes.[8]
-
-
Post-Deposition Treatment:
-
Vent the chamber with dry nitrogen gas and remove the coated substrate.
-
(Optional but recommended) Anneal/cure the substrate by baking at 100-120 °C for 30-60 minutes to promote covalent bond formation with the surface and cross-linking between adjacent molecules.
-
Rinse the substrate with an anhydrous solvent like hexane or isopropanol to remove any physisorbed (non-covalently bonded) molecules or loose aggregates.
-
Dry the final coated substrate with a stream of dry nitrogen.
-
Caption: Standard experimental workflow for vapor-phase FDTS deposition.
References
- 1. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 7. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Stability of Perfluorodecyltrichlorosilane (FDTS) Coatings in Aqueous Environments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of perfluorodecyltrichlorosilane (FDTS) coatings in aqueous environments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of FDTS coating degradation in water?
A1: The primary degradation mechanism for FDTS and other silane-based coatings in aqueous environments is hydrolysis.[1] Water molecules can attack the siloxane bonds (Si-O-Si) that form the backbone of the self-assembled monolayer (SAM) and, more critically, the covalent bonds connecting the silane to the hydroxylated substrate (e.g., Si-O-Substrate on glass or silica).[1] This process can lead to a gradual decrease in the coating's hydrophobicity and eventual delamination.
Q2: How does the underlying substrate affect the stability of the FDTS coating?
A2: The stability of the FDTS film is significantly improved by the presence of a high-quality oxide layer, such as silicon oxide, on the substrate.[2] A high density and uniformity of surface hydroxyl (-OH) groups on the substrate are crucial for the proper attachment and formation of a dense, well-ordered FDTS monolayer, which in turn enhances its stability in aqueous environments.[2]
Q3: What is the expected lifetime of an FDTS coating when continuously immersed in water?
A3: The longevity of an FDTS coating depends on several factors, including the quality of the monolayer, the substrate, the pH, and the temperature of the aqueous environment. While some studies have shown FDTS coatings to be stable for extended periods, such as 60 days in contact with specific liquids for optical switch applications, a gradual decrease in hydrophobicity is generally expected over time with continuous water immersion.[3]
Q4: How does temperature affect the degradation of FDTS coatings?
A4: Increased temperature generally accelerates the rate of hydrolysis of silane coatings.[4][5] The Arrhenius law suggests that the rate of hydrolysis reactions increases with temperature, providing more energy to overcome the activation energy of the reaction.[4] Therefore, FDTS coatings in aqueous environments at elevated temperatures are expected to degrade more rapidly than those at room temperature.
Q5: What is the influence of pH on the stability of FDTS coatings?
A5: The pH of the aqueous solution can significantly impact the hydrolysis rate of silane coatings. Generally, both acidic and basic conditions can catalyze the hydrolysis of siloxane bonds, with the rate being slowest around a neutral pH. The stability of silane films is often dependent on the pH during both the deposition and the subsequent exposure to an aqueous environment.
Q6: Can a degraded FDTS coating regain its hydrophobicity?
A6: In some cases, a partial recovery of hydrophobicity can be observed after a degraded coating is removed from the aqueous environment and dried. This phenomenon, known as hydrophobic recovery, can be attributed to the reorientation of the fluorinated alkyl chains at the surface. However, this recovery is often incomplete and does not restore the original integrity of the coating.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the use of FDTS coatings in aqueous environments.
Issue 1: Rapid Loss of Hydrophobicity
-
Question: My FDTS-coated surface is losing its water-repellency much faster than expected when immersed in an aqueous solution. What could be the cause?
-
Answer:
-
Incomplete or Poorly Formed Monolayer: The most common reason for rapid degradation is an incomplete or disordered FDTS monolayer. This can be due to:
-
Contaminated Substrate: Organic residues or particles on the surface can prevent the uniform formation of the SAM.
-
Insufficient Surface Hydroxylation: The substrate may not have enough -OH groups for the FDTS to bind to.
-
Moisture Contamination during Deposition: Excess water in the deposition environment can cause premature hydrolysis and polymerization of FDTS in the vapor or solution phase, leading to the deposition of aggregates rather than a uniform monolayer.
-
-
Aggressive Aqueous Environment: High or low pH values and elevated temperatures can significantly accelerate the hydrolysis of the siloxane bonds, leading to a faster decline in hydrophobicity.[6]
-
Mechanical Abrasion: In dynamic systems, such as microfluidic devices, the flow of the aqueous solution can cause mechanical wear on the coating, leading to its premature failure.
-
Issue 2: Coating Delamination or Peeling
-
Question: I am observing flakes or the complete peeling of my FDTS coating from the substrate after immersion in water. Why is this happening?
-
Answer:
-
Poor Substrate Adhesion: This is the primary cause of delamination.[7] It can result from:
-
Internal Stresses in the Coating: A thick, multi-layered, or poorly organized FDTS film can have significant internal stresses, which can be exacerbated by water ingress at the coating-substrate interface, leading to delamination.
-
Substrate Corrosion: For metallic substrates, underlying corrosion can cause the coating to lose adhesion and peel off.
-
Issue 3: Inconsistent Performance Across Different Samples
-
Question: I am getting variable results for the long-term stability of my FDTS coatings. Some samples last for weeks, while others fail within days. What could be the reason for this inconsistency?
-
Answer:
-
Variability in Surface Preparation: Inconsistent cleaning and activation of the substrates will lead to variations in the quality of the FDTS monolayer and, consequently, its stability.
-
Inconsistent Deposition Conditions: Fluctuations in temperature, humidity, and deposition time during the coating process can result in monolayers with different densities and ordering, affecting their long-term performance.
-
Aging of FDTS Precursor: The perfluorodecyltrichlorosilane precursor is highly sensitive to moisture and can degrade over time if not stored under strictly anhydrous conditions. Using a degraded precursor will result in a poor-quality coating.
-
Section 3: Quantitative Data on Coating Stability
The following tables summarize the available quantitative data on the stability of FDTS coatings in aqueous environments.
Table 1: Water Contact Angle (WCA) Stability of Silane Coatings on Silicon Wafers in Deionized Water at Room Temperature
| Coating Type | Initial WCA (°) | WCA after 15 days (°) | WCA after 30 days (°) |
| FDTS | 115 ± 2 | 112 ± 2 | 109 ± 3 |
| OTS | 110 ± 2 | 102 ± 2 | 96 ± 3 |
| OTMS | 105 ± 2 | 95 ± 3 | 88 ± 4 |
Note: Data synthesized from comparative studies. Actual values may vary based on specific experimental conditions.
Table 2: Influence of Environmental Factors on FDTS Coating Stability (Qualitative)
| Factor | Effect on Stability | Primary Mechanism |
| High Temperature | Decreased | Accelerated Hydrolysis |
| Low pH (Acidic) | Decreased | Catalyzed Hydrolysis |
| High pH (Basic) | Decreased | Catalyzed Hydrolysis |
| Mechanical Agitation | Decreased | Physical Abrasion |
Section 4: Experimental Protocols
Protocol 1: Assessment of Coating Stability by Contact Angle Goniometry
-
Initial Measurement: Measure the static water contact angle of the freshly prepared FDTS-coated substrate at multiple points to ensure uniformity.
-
Immersion: Immerse the coated substrates in the desired aqueous solution (e.g., deionized water, buffer of a specific pH) in a sealed container.
-
Aging: Place the container in a controlled environment (e.g., at a specific temperature) for the desired duration.
-
Periodic Measurements: At regular intervals (e.g., daily, weekly), remove a sample from the solution, gently rinse it with deionized water, and dry it with a stream of inert gas (e.g., nitrogen).
-
Contact Angle Measurement: Immediately measure the static water contact angle at multiple points on the dried surface.
-
Data Analysis: Plot the average contact angle as a function of immersion time to determine the rate of hydrophobicity loss.
Protocol 2: Surface Morphology Analysis using Atomic Force Microscopy (AFM)
-
Sample Preparation: Prepare freshly coated and aged (after immersion and drying as described above) samples.
-
AFM Setup: Use an AFM operating in tapping mode to minimize damage to the soft monolayer. Select a cantilever with a low spring constant.
-
Imaging: Scan a representative area of the sample surface to obtain topographical images.
-
Data Analysis: Analyze the AFM images to assess changes in surface roughness, the presence of pinholes or defects, and any evidence of coating delamination. Compare the images of the fresh and aged samples to identify structural changes due to degradation.
Protocol 3: Chemical Composition Analysis using X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Prepare freshly coated and aged samples.
-
XPS Analysis: Acquire high-resolution XPS spectra of the C 1s, F 1s, O 1s, and Si 2p regions for each sample.
-
Data Analysis:
-
Compare the elemental composition of the fresh and aged samples. A decrease in the F/Si or C/Si atomic ratio on the aged sample indicates the loss of the FDTS monolayer.
-
Analyze the high-resolution Si 2p spectrum to investigate changes in the chemical state of the silicon, which can provide insights into the hydrolysis of the Si-O-substrate bonds.
-
Section 5: Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 1H,1H,2H,2H-Perfluorodecyltrichlorosilane and Other Fluorosilanes for Advanced Surface Modification
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and materials engineering, the ability to precisely control surface properties such as wettability, adhesion, and biocompatibility is paramount. Fluorosilanes, a class of organosilane compounds featuring a fluorinated carbon chain, are instrumental in creating low-energy surfaces with exceptional hydrophobic and oleophobic characteristics. This is achieved through the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that covalently bond to hydroxylated surfaces.
This guide provides a detailed comparison of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (PFDTCS) with other common fluorosilanes, focusing on their performance in surface modification. We will delve into their chemical structures, comparative performance data, and the experimental protocols used to evaluate them. The information presented here is intended to assist researchers in selecting the most suitable fluorosilane for their specific applications, from microelectromechanical systems (MEMS) and nanoimprint lithography to biomedical devices and anti-fouling coatings.
Chemical Structure and Properties: The Impact of Chain Length
The performance of a fluorosilane is largely dictated by its molecular structure, particularly the length of its perfluorinated alkyl chain. This guide will focus on a homologous series of trichlorosilanes with varying chain lengths:
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) : The shortest chain in our comparison, with a C6F13 fluoroalkyl group.
-
This compound (PFDTCS or FDTS) : The subject of our focus, with a C8F17 fluoroalkyl group.
-
1H,1H,2H,2H-Perfluorododecyltrichlorosilane (PFDoDTS) : The longest chain in our comparison, with a C10F21 fluoroalkyl group.
The fundamental mechanism for all three compounds is the reaction of their trichlorosilane headgroup with surface hydroxyl (-OH) groups, present on substrates like glass, silicon wafers, and ceramics. This reaction, a hydrolysis and condensation process, results in a durable, covalent Si-O-Si bond, anchoring the fluorinated tail to the surface.
The primary difference between FOTS, PFDTCS, and PFDoDTS lies in the length of the "R" group, which is the perfluorinated alkyl chain. This variation directly influences the packing density and orientation of the molecules in the SAM, which in turn affects the final surface properties.
| Property | Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) | This compound (PFDTCS) | 1H,1H,2H,2H-Perfluorododecyltrichlorosilane (PFDoDTS) |
| CAS Number | 78560-45-9 | 78560-44-8 | 102488-49-3 |
| Molecular Formula | C₈H₄Cl₃F₁₃Si | C₁₀H₄Cl₃F₁₇Si | C₁₂H₄Cl₃F₂₁Si |
| Molecular Weight | 481.54 g/mol | 581.56 g/mol | 681.57 g/mol |
| Perfluoroalkyl Chain | -(CF₂)₅CF₃ | -(CF₂)₇CF₃ | -(CF₂)₉CF₃ |
Performance Comparison: Hydrophobicity, Oleophobicity, and Surface Energy
The terminal -CF₃ groups of the fluorinated chains are responsible for the extremely low surface energy of these coatings. A longer and more densely packed fluoroalkyl chain generally leads to a more effective lowering of the surface energy, resulting in higher contact angles for both water (hydrophobicity) and oils (oleophobicity).
| Performance Metric | FOTS (C8) | PFDTCS (C10) | PFDoDTS (C12) |
| Water Contact Angle | ~110-115° | ~115-120° | ~120-125° |
| Hexadecane Contact Angle | ~65-70° | ~70-75° | ~75-80° |
| Surface Free Energy (SFE) | Higher | Intermediate | Lowest |
Note: The values presented are typical ranges found in literature and can vary based on substrate preparation, deposition method, and measurement conditions.
As the data suggests, a direct correlation exists between the length of the perfluoroalkyl chain and the hydrophobicity/oleophobicity of the resulting surface. PFDoDTS, with the longest chain, generally provides the lowest surface energy and therefore the highest contact angles. PFDTCS offers a strong performance that is significantly better than FOTS and approaches that of PFDoDTS, making it a well-balanced choice for a wide range of applications.
Stability and Durability: A Critical Consideration
For many applications, the long-term stability of the coating is as crucial as its initial performance. The stability of fluorosilane SAMs can be evaluated in terms of thermal, chemical, and mechanical resistance.
-
Thermal Stability : Studies have shown that the thermal stability of these coatings is excellent. For fluorocarbon coatings deposited from PFDTCS, a useful lifetime of approximately 90 minutes at 400°C has been observed, which is a critical advantage for processes like MEMS packaging that involve high temperatures.[1] Coatings from FOTS are generally less stable at such high temperatures.[1] The trifunctional silane headgroup allows for the formation of a cross-linked Si-O-Si network, which contributes significantly to this high thermal stability.[1]
-
Chemical Stability : Fluorosilane SAMs are known for their chemical inertness.[2] The strong C-F bonds and the dense, cross-linked siloxane network protect the underlying substrate from corrosive environments. Research indicates that FOTS layers are stable in a pH range of 2 to 11.5.[3] The chemical and mechanical stability of PFDTCS coatings can be further enhanced by depositing them on an oxide adhesion layer, which promotes a higher quality and more uniform monolayer.[2]
Experimental Protocols
Reproducible and high-quality results depend on meticulous experimental procedures. Below are detailed methodologies for the key experiments involved in the deposition and characterization of fluorosilane SAMs.
Protocol 1: Deposition of Fluorosilane SAMs by Vapor Phase Deposition
Vapor phase deposition is a preferred method for creating uniform and high-quality SAMs, as it minimizes the risk of solvent contamination and agglomeration of the silane molecules.[5]
-
Substrate Preparation :
-
Select substrates with hydroxylated surfaces (e.g., silicon wafers with native oxide, glass slides).
-
Clean the substrates through sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
To ensure a high density of hydroxyl groups, treat the substrates with an oxygen plasma for 5-10 minutes immediately before deposition.
-
-
Vapor Deposition :
-
Place the cleaned and dried substrates in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.
-
In a small, open glass vial, place 50-100 µL of the fluorosilane (FOTS, PFDTCS, or PFDoDTS).
-
Place the vial inside the desiccator, ensuring it does not come into direct contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr. The presence of a controlled amount of water vapor can catalyze the reaction.
-
Allow the deposition to proceed for 2-4 hours at room temperature. For some precursors, gentle heating (e.g., to 80°C) can accelerate the process.[5]
-
-
Post-Deposition Treatment :
-
Vent the chamber with a dry, inert gas (e.g., nitrogen or argon).
-
Remove the coated substrates and sonicate them in a dry, non-polar solvent (e.g., hexane or toluene) for 5 minutes to remove any physisorbed (non-covalently bonded) molecules.
-
Dry the substrates again with a stream of nitrogen.
-
Cure the SAMs by baking them at 110-120°C for 30-60 minutes. This step promotes further cross-linking within the monolayer, enhancing its stability.[5]
-
Protocol 2: Characterization by Contact Angle Goniometry
Contact angle measurement is a primary technique for quantifying the hydrophobicity and oleophobicity of a surface.
-
Instrument Setup :
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Ensure the instrument is placed on a vibration-free table.
-
-
Measurement Procedure :
-
Place the coated substrate on the sample stage.
-
Select the probe liquids. Deionized water is the standard for hydrophobicity, and hexadecane is commonly used for oleophobicity.
-
Dispense a small droplet (typically 2-5 µL) of the probe liquid onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the accompanying software to analyze the image and calculate the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Repeat the measurement at several different locations on the surface to ensure statistical relevance and report the average value with the standard deviation.
-
Conclusion
This compound (PFDTCS) stands out as a highly effective agent for creating low-energy, repellent surfaces. Its performance, particularly in terms of hydrophobicity and thermal stability, is superior to that of shorter-chain fluorosilanes like FOTS. While longer-chain alternatives such as PFDoDTS may offer marginally better repellency, PFDTCS provides a robust and well-balanced set of properties suitable for a demanding range of scientific and industrial applications. The choice between these fluorosilanes will ultimately depend on the specific performance requirements, processing conditions, and cost considerations of the intended application. For applications requiring high thermal stability and excellent hydrophobicity, PFDTCS represents a compelling choice.
References
1h,1h,2h,2h-Perfluorodecyltrichlorosilane vs. Octadecyltrichlorosilane (OTS) for hydrophobicity
A Comparative Guide to Hydrophobic Surfaces: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) vs. Octadecyltrichlorosilane (OTS)
For researchers, scientists, and drug development professionals, the choice of surface modifying agent is critical for applications ranging from microfluidics and biomedical devices to drug delivery systems. This guide provides an objective, data-driven comparison of two widely utilized silanizing agents for creating hydrophobic self-assembled monolayers (SAMs): this compound (FDTS) and Octadecyltrichlorosilane (OTS).
Comparative Performance at a Glance
The decision to use FDTS or OTS often depends on the specific requirements for hydrophobicity, stability, and surface energy. The following table summarizes key quantitative performance indicators for SAMs derived from these two molecules on silicon-based substrates.
| Performance Metric | This compound (FDTS) | Octadecyltrichlorosilane (OTS) |
| Initial Water Contact Angle | 115° ± 2°[1] | 110° ± 2°[1] |
| Water Contact Angle after 30 days in DI water | 109° ± 3°[1] | 96° ± 3°[1] |
| Surface Free Energy | Lower[2] | Higher[2] |
| Thermal Stability | Degrades at approximately 400°C[3] | Degrades at approximately 200°C[3][4] |
| Hydrolytic Stability | Excellent[1][2] | Good, but degrades in aqueous solutions[1][2] |
In-Depth Performance Comparison
Hydrophobicity: Both FDTS and OTS create highly hydrophobic surfaces. However, FDTS consistently exhibits a higher initial water contact angle, indicating superior water repellency.[1] The fluorinated tail of the FDTS molecule is responsible for this enhanced hydrophobicity.[2]
Stability: The long-term performance and robustness of a surface modification are critical. In terms of thermal stability, FDTS demonstrates superior performance, withstanding temperatures up to approximately 400°C, whereas OTS monolayers begin to degrade at around 200°C.[3][4] This makes FDTS a more suitable choice for applications involving high-temperature processes.
Regarding hydrolytic stability, FDTS shows excellent resistance to degradation in aqueous environments.[1][2] After 30 days of immersion in deionized water, the water contact angle of an FDTS coating shows minimal decrease.[1] In contrast, OTS coatings exhibit a more significant decline in hydrophobicity under the same conditions, as water molecules can attack the siloxane bonds.[1]
Experimental Protocols
Detailed methodologies for the formation of FDTS and OTS self-assembled monolayers are provided below.
This compound (FDTS) by Vapor Deposition
This protocol describes the formation of a high-quality FDTS SAM on a silicon substrate using a vapor deposition method.
Materials:
-
Silicon wafers
-
This compound (FDTS)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide)
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Vacuum oven or Chemical Vapor Deposition (CVD) reactor
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon wafers in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
-
Vapor Deposition:
-
Place the cleaned and dried substrates inside the vacuum oven or CVD reactor.
-
Place a small vial containing FDTS inside the chamber.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Heat the chamber to 120°C for 1 hour to allow the FDTS to vaporize and react with the substrate surface.
-
-
Post-Deposition:
-
Vent the chamber with nitrogen or argon gas.
-
Remove the coated substrates.
-
Optionally, rinse the substrates with an anhydrous solvent like hexane or toluene to remove any physisorbed molecules and then dry with nitrogen or argon gas.
-
Octadecyltrichlorosilane (OTS) by Solution Deposition
This protocol details the formation of an OTS SAM on a silicon substrate via a solution-phase deposition method.
Materials:
-
Silicon wafers
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene or hexane
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide)
-
Deionized (DI) water
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as for FDTS, using Piranha solution, DI water rinse, and nitrogen/argon drying.
-
-
Solution Preparation:
-
In a glove box or under an inert atmosphere, prepare a 1 mM solution of OTS in anhydrous toluene or hexane. The absence of water is crucial to prevent premature polymerization of the OTS in solution.
-
-
Immersion:
-
Immerse the cleaned and dried substrates in the OTS solution for 2-4 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent (toluene or hexane) to remove any unbound OTS molecules.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
Cure the coated substrates in an oven at 120°C for 1 hour to promote the formation of a stable, cross-linked monolayer.
-
Mechanism of Silane Self-Assembled Monolayer Formation
The formation of a stable silane SAM on a hydroxylated surface involves a multi-step process.
Initially, the trichlorosilane headgroup of the molecule hydrolyzes in the presence of trace amounts of water on the substrate surface, forming a reactive silanol (Si-OH) intermediate. This intermediate then physisorbs onto the hydroxylated surface. Subsequently, a condensation reaction occurs between the silanol groups of the molecule and the hydroxyl groups on the substrate, forming strong covalent Si-O-Si bonds. Finally, adjacent silane molecules cross-link with each other, creating a stable, well-ordered monolayer.
Conclusion
The choice between this compound and Octadecyltrichlorosilane depends on the specific demands of the application. For applications requiring the highest degree of hydrophobicity and superior thermal and hydrolytic stability, FDTS is the preferred choice. However, for applications where extreme stability is not a critical factor and cost is a consideration, OTS can be a suitable alternative.
References
Comparing the performance of FDTS with other anti-sticking coatings
A Comparative Guide to Anti-Sticking Coatings: FDTS vs. Alternatives for Research and Drug Development
For researchers, scientists, and drug development professionals, maintaining pristine and predictable surfaces at the microscale is paramount. Unwanted adhesion of proteins, cells, or reagents to surfaces can compromise experimental results, hinder the performance of microfluidic devices, and impact the efficacy of drug delivery systems. This guide provides a comprehensive comparison of (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) with other common anti-sticking coatings, offering quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate surface modification for your application.
Performance Comparison of Anti-Sticking Coatings
The effectiveness of an anti-sticking coating is primarily determined by its ability to minimize surface energy, thereby reducing the driving force for adhesion. This is often characterized by measuring the water contact angle (a higher angle indicates greater hydrophobicity) and by quantifying the adhesion of proteins such as Bovine Serum Albumin (BSA). The following table summarizes the performance of FDTS in comparison to Polytetrafluoroethylene (PTFE) and Poly(ethylene glycol)-silane (PEG-silane), two common alternatives.
| Coating | Water Contact Angle (°) | Surface Energy (mN/m) | BSA Adsorption (ng/cm²) | Key Characteristics |
| FDTS | 110 - 120 | ~10 - 15 | Low (Specific data varies) | Forms a self-assembled monolayer (SAM), highly hydrophobic and oleophobic, excellent for microfluidics.[1] |
| PTFE | 108 - 115 | ~18 - 22 | Low | Highly hydrophobic, chemically inert, often applied as a thicker film.[2][3] |
| PEG-silane | 35 - 65 | 50 - 60 | Very Low (<10) | Hydrophilic, excellent protein resistance due to steric repulsion, ideal for biological applications. |
| Uncoated Silicon | 30 - 50 | ~60 - 70 | High (>200) | Hydrophilic, prone to protein and cell adhesion. |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving consistent and effective anti-sticking coatings. Below are step-by-step methodologies for the application of FDTS, PTFE, and PEG-silane, along with a standardized protein adhesion assay.
FDTS Coating via Chemical Vapor Deposition
This method creates a highly uniform and covalently bound self-assembled monolayer of FDTS on hydroxylated surfaces like silicon or glass.
Experimental Workflow:
FDTS Coating Workflow via Chemical Vapor Deposition.
Methodology:
-
Substrate Preparation:
-
Thoroughly clean the silicon or glass substrate using Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner to remove organic residues.
-
This cleaning process also hydroxylates the surface, creating -OH groups necessary for silane chemistry.
-
Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen gas.
-
-
Vapor Deposition:
-
Place the cleaned, dry substrate inside a vacuum desiccator or a chemical vapor deposition (CVD) chamber.
-
In a small, open vial, place a few drops of FDTS (e.g., 50-100 µL) and position it inside the chamber, ensuring it does not touch the substrate.
-
Evacuate the chamber to a pressure of approximately 100-200 mTorr.
-
Allow the deposition to proceed for 2-12 hours at room temperature, or for a shorter duration of 1-2 hours at an elevated temperature of 70-100°C.
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas like nitrogen.
-
Remove the coated substrate and rinse it with an anhydrous solvent such as toluene to remove any unbound FDTS molecules.
-
Cure the substrate in an oven at 100-120°C for 1 hour to stabilize the monolayer.
-
PTFE Coating via Spin Coating
This technique is suitable for applying a thin, uniform film of PTFE from a liquid dispersion onto a flat substrate.
Experimental Workflow:
PTFE Coating Workflow via Spin Coating.
Methodology:
-
Substrate Preparation:
-
Clean the substrate to remove any contaminants.
-
Mount the substrate securely on the chuck of a spin coater.
-
-
Spin Coating:
-
Dispense an adequate amount of an aqueous-based PTFE dispersion onto the center of the stationary substrate.
-
Rapidly accelerate the spin coater to a high speed (e.g., 3000 rpm) and maintain this speed for a set duration (e.g., 60 seconds) to spread the dispersion and form a uniform film.[4]
-
-
Post-Coating Treatment:
-
Carefully remove the coated substrate and place it on a hotplate for a soft bake (e.g., 100°C for 10 minutes) to evaporate the water.
-
Transfer the substrate to a high-temperature oven and sinter it at a temperature above the melting point of PTFE (e.g., 370°C for 30 minutes) to form a dense, continuous film.
-
PEG-silane Coating via Grafting
This method covalently attaches polyethylene glycol (PEG) chains to a hydroxylated surface, creating a hydrophilic, protein-repellent layer.
Experimental Workflow:
PEG-silane Coating Workflow via Grafting.
Methodology:
-
Substrate Preparation:
-
Follow the same cleaning and hydroxylation procedure as for FDTS coating to ensure a reactive surface.
-
-
Grafting:
-
Prepare a solution of PEG-silane (e.g., 1% w/v) in an anhydrous solvent like toluene.
-
Immerse the cleaned and dried substrate in the PEG-silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere to prevent premature hydrolysis of the silane.[5]
-
-
Post-Grafting Treatment:
-
Remove the substrate from the solution and rinse it thoroughly with toluene and then ethanol to remove any unreacted PEG-silane.
-
Dry the coated substrate under a stream of nitrogen.
-
Cure the substrate in an oven at 110°C for 30 minutes to promote covalent bond formation.
-
Standardized BSA Adsorption Assay
This protocol uses a colorimetric method to quantify the amount of BSA adsorbed onto a surface, providing a measure of the coating's anti-fouling efficacy.
Experimental Workflow:
BSA Adsorption Assay Workflow.
Methodology:
-
Incubation:
-
Immerse the coated substrate in a solution of Bovine Serum Albumin (BSA) of a known concentration (e.g., 1 mg/mL) in Phosphate Buffered Saline (PBS) for a specified time (e.g., 1 hour) at room temperature.[6]
-
-
Rinsing:
-
Carefully remove the substrate from the BSA solution and rinse it thoroughly with PBS to remove any loosely bound protein.
-
-
Elution:
-
Immerse the substrate in a solution that will elute the adsorbed protein, such as a 1% Sodium Dodecyl Sulfate (SDS) solution, and agitate gently to ensure complete removal of the bound BSA.
-
-
Quantification:
-
Perform a standard colorimetric protein quantification assay, such as the Bradford or Bicinchoninic acid (BCA) assay, on the eluate.[7]
-
Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength.
-
Calculate the concentration of BSA in the eluate by comparing the absorbance to a standard curve prepared with known BSA concentrations.
-
The total amount of adsorbed BSA can then be normalized to the surface area of the substrate to give a value in ng/cm².
-
Conclusion
The choice of an anti-sticking coating depends critically on the specific application. FDTS provides a robust, ultra-thin, and highly hydrophobic surface ideal for many microfluidic and MEMS applications. PTFE offers excellent chemical resistance and hydrophobicity, though typically in a thicker layer. For applications where protein and cell adhesion must be minimized to the greatest extent possible, the hydrophilic nature of PEG-silane coatings is often the superior choice. By understanding the performance characteristics and applying the detailed protocols provided in this guide, researchers can confidently select and implement the most effective anti-sticking strategy for their experimental needs.
References
- 1. Effects of surface wettability and contact time on protein adhesion to biomaterial surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accudynetest.com [accudynetest.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researcherslinks.com [researcherslinks.com]
- 5. interchim.fr [interchim.fr]
- 6. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Analysis of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) SAMs on Silicon for Hydrophobic Surface Engineering
For researchers, scientists, and drug development professionals seeking to create stable, hydrophobic surfaces on silicon substrates, the choice of self-assembled monolayer (SAM) is critical. This guide provides a comparative analysis of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) against other common alternatives, supported by experimental data from Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS).
The creation of robust and highly hydrophobic surfaces is a crucial requirement in a multitude of research and development applications, including microfluidics, biosensors, and anti-fouling coatings. This compound (FDTS) is a popular choice for forming self-assembled monolayers (SAMs) on silicon and other hydroxylated surfaces due to the low surface energy imparted by its fluorinated tail. This guide delves into the performance of FDTS SAMs on silicon, offering a direct comparison with two common alternatives: Octadecyltrichlorosilane (OTS) and Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS).
Performance Comparison of Hydrophobic SAMs on Silicon
The following tables summarize key performance indicators for FDTS, OTS, and FOTS SAMs on silicon substrates, based on published experimental data.
| SAM Material | Water Contact Angle (°) | Surface Roughness (RMS/Ra) | Film Thickness (nm) |
| FDTS | 115 - 126[1] | ~1.8x increase from bare Si[2] | ~1.5[2] |
| OTS | 102 - 114[1] | 0.1 - 0.3 nm[3] | 2.6 ± 0.2[3] |
| FOTS | ~110 | Not explicitly found | Not explicitly found |
Table 1: Physical and Hydrophobic Properties of Selected SAMs on Silicon. This table highlights the superior hydrophobicity of FDTS as indicated by its higher water contact angle compared to OTS and FOTS. While specific RMS roughness for a complete FDTS monolayer was not quantitatively detailed in the provided results, it is noted to increase the surface roughness from the bare silicon substrate. OTS, in contrast, can form very smooth monolayers under controlled conditions.
| SAM Material | Fluorine (F 1s) | Carbon (C 1s) | Silicon (Si 2p) | Oxygen (O 1s) |
| FDTS | Present | Present | Present (from SAM & substrate) | Present (from substrate) |
| OTS | Absent | Present | Present (from SAM & substrate) | Present (from substrate) |
| FOTS | Present | Present | Present (from SAM & substrate) | Present (from substrate) |
Table 2: Qualitative Elemental Composition from XPS. This table provides a qualitative comparison of the elemental composition of the SAMs as determined by XPS. The presence of a strong fluorine peak is a key indicator of a successful FDTS or FOTS deposition. A clean silicon wafer will primarily show silicon and oxygen peaks. The carbon peak confirms the presence of the organic monolayer for all three silanes. While full survey spectra are available, specific atomic percentages for FDTS and FOTS were not explicitly found in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for reproducible SAM formation and analysis. The following protocols are based on common practices reported in the literature.
Protocol 1: FDTS SAM Deposition (Liquid Phase)
-
Substrate Preparation: Silicon wafers are cleaned and hydroxylated to ensure a reactive surface for silane attachment. A common method is immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Solution Preparation: A 1 mM solution of FDTS is prepared in an anhydrous solvent such as isooctane or toluene.
-
Deposition: The cleaned silicon substrate is immersed in the FDTS solution for a duration ranging from 10 minutes to over 2 hours at room temperature.[2] The deposition time influences the quality and completeness of the monolayer.
-
Rinsing and Curing: After deposition, the substrate is rinsed with the anhydrous solvent to remove physisorbed molecules and then dried. A curing step, typically baking at 110-120°C for 30-60 minutes, can be performed to promote cross-linking and improve the stability of the SAM.
Protocol 2: AFM and XPS Characterization
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography and roughness of the SAMs. Imaging is typically performed in tapping mode to minimize damage to the soft organic layer. The root mean square (RMS) roughness is calculated from the height data over a specified scan area.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and chemical states of the elements on the surface. A survey scan is first performed to identify the elements present. High-resolution scans of the F 1s, C 1s, Si 2p, and O 1s regions are then acquired to confirm the presence of the SAM and to assess its chemical integrity.
Visualizing the Process and Logic
To better understand the experimental workflow and the relationship between analytical data and SAM quality, the following diagrams are provided.
Caption: Experimental workflow for FDTS SAM formation and analysis.
Caption: Logical relationship between analytical data and FDTS SAM quality.
Conclusion
The analysis of this compound (FDTS) SAMs on silicon reveals its superior hydrophobic properties, as evidenced by a high water contact angle, when compared to common alternatives like Octadecyltrichlorosilane (OTS) and Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS). While AFM data suggests an increase in surface roughness upon FDTS deposition, the formation of a dense and uniform monolayer is critical for optimal performance. XPS analysis serves as a definitive tool to confirm the successful grafting of the fluorinated silane, with the presence of a strong fluorine signal being a key indicator. For applications demanding the highest degree of hydrophobicity and chemical stability, FDTS presents a compelling choice. However, for applications where ultra-smooth surfaces are paramount, OTS may be a more suitable alternative, albeit with a lower degree of hydrophobicity. The selection of the appropriate SAM should, therefore, be guided by the specific requirements of the intended application.
References
A Comparative Guide to Measuring Contact Angle Hysteresis of FDTS Coated Surfaces
For researchers, scientists, and drug development professionals, understanding and controlling surface wettability is paramount. Perfluorodecyltrichlorosilane (FDTS) coatings are widely utilized to create hydrophobic surfaces with low surface energy. A key parameter for characterizing the behavior of liquids on these surfaces is contact angle hysteresis (CAH), the difference between the advancing and receding contact angles of a liquid droplet. This guide provides a comparative analysis of the contact angle hysteresis of FDTS-coated surfaces against common alternatives, namely Polytetrafluoroethylene (PTFE) and Polydimethylsiloxane (PDMS), supported by experimental data and detailed measurement protocols.
Contact angle hysteresis is a critical indicator of surface heterogeneity, roughness, and the adhesion of liquid droplets. A lower CAH generally signifies a more uniform and repellent surface, which is desirable in applications such as microfluidics, anti-fouling coatings, and drug delivery systems where precise liquid handling is essential.
Performance Comparison of Hydrophobic Coatings
The following table summarizes the advancing contact angle (θa), receding contact angle (θr), and the resulting contact angle hysteresis (CAH = θa - θr) for FDTS, PTFE, and PDMS coated surfaces. The data presented is a synthesis of values reported in scientific literature under comparable experimental conditions, typically using water as the probe liquid on silicon wafer substrates.
| Coating Material | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Contact Angle Hysteresis (CAH) | Roll-off Angle (10 µL droplet) |
| FDTS | ~115° | ~105° | ~10° | ~15° |
| PTFE | ~110° | ~90° | ~20° | ~30° |
| PDMS | ~110° | ~80° | ~30° | > 45° |
Note: The values presented are approximate and can vary depending on the specific coating deposition method, substrate preparation, and measurement parameters.
Experimental Protocols
Accurate and reproducible measurement of contact angle hysteresis is crucial for a reliable comparison of surface coatings. The two most common methods for this measurement are the Tilting Goniometry (Tilting-Plate) Method and the Sessile Drop (Needle-in-Drop) Method.
Surface Preparation
Uniform and repeatable surface preparation is a prerequisite for obtaining meaningful contact angle measurements. The following is a general protocol for coating silicon wafers with FDTS, PTFE, and PDMS.
-
Substrate Cleaning: Begin by cleaning silicon wafers through sonication in acetone, followed by isopropanol, and finally deionized (DI) water for 15 minutes each. Dry the wafers with a stream of nitrogen gas.
-
Oxygen Plasma Treatment: Expose the cleaned wafers to oxygen plasma for 2-5 minutes to create hydroxyl groups on the surface, which facilitates the covalent bonding of the silane-based coatings.
-
Coating Deposition:
-
FDTS: Place the plasma-treated wafers in a vacuum desiccator along with a small vial containing a few drops of FDTS. Evacuate the desiccator for at least 2 hours to allow for vapor-phase deposition of the FDTS monolayer.
-
PTFE: Prepare a dilute solution of a commercial PTFE coating material. Spin-coat the solution onto the plasma-treated wafers at a specified speed (e.g., 2000 rpm) for 60 seconds. Follow this with a baking step at a temperature recommended by the manufacturer (e.g., 150-200°C) to cure the film.
-
PDMS: Mix the PDMS prepolymer and curing agent (e.g., in a 10:1 ratio). Degas the mixture in a vacuum chamber. Spin-coat the PDMS mixture onto the plasma-treated wafers at a desired speed to achieve a specific thickness. Cure the coated wafers in an oven at a specified temperature (e.g., 70°C) for several hours.
-
Tilting Goniometry (Tilting-Plate) Method
This method determines the advancing and receding contact angles by observing a droplet on a surface as it is gradually tilted.
-
Droplet Deposition: Place a 10 µL droplet of DI water onto the center of the coated substrate.
-
Initial Measurement: Use a contact angle goniometer to measure the initial static contact angle.
-
Tilting: Slowly and smoothly tilt the stage of the goniometer at a constant rate (e.g., 1° per second).
-
Observation: Continuously record the droplet's profile as the stage tilts.
-
Angle Determination: The advancing contact angle (θa) is the angle at the front (downhill) edge of the droplet just before it begins to move. The receding contact angle (θr) is the angle at the rear (uphill) edge of the droplet at the same moment. The angle at which the droplet begins to slide is recorded as the roll-off angle.[1][2]
Sessile Drop (Needle-in-Drop) Method
This method involves adding and removing liquid from a droplet on the surface to determine the advancing and receding contact angles.
-
Initial Droplet: Dispense a small (e.g., 2 µL) droplet of DI water onto the coated surface, keeping the dispensing needle tip immersed in the droplet.
-
Advancing Angle Measurement: Slowly add more water to the droplet at a constant rate (e.g., 0.5 µL/s). The contact angle will increase until the contact line (the perimeter of the droplet base) begins to expand. The maximum angle achieved just as the contact line starts to move is the advancing contact angle (θa).[3][4]
-
Receding Angle Measurement: After measuring the advancing angle, slowly withdraw water from the droplet at the same constant rate. The contact angle will decrease until the contact line begins to retract. The minimum angle observed just as the contact line starts to recede is the receding contact angle (θr).[4]
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Tilting Goniometry Method.
Caption: Workflow for the Sessile Drop (Needle-in-Drop) Method.
References
A Comparative Guide to Surface Energy on FDTS Modified Substrates for Researchers and Drug Development Professionals
An in-depth analysis of (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) modified surfaces reveals their superior hydrophobic properties, characterized by exceptionally low surface energy, when compared to other common hydrophobic coatings. This guide provides a quantitative comparison, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and preparing appropriate substrates for their specific applications.
The modification of surfaces to control their wettability is a critical factor in a wide range of scientific and industrial applications, from microfluidics and medical implants to anti-fouling coatings. Among the various methods to create hydrophobic surfaces, the self-assembly of fluorinated silanes, such as FDTS, has gained significant attention due to the stable and low-energy surfaces they produce. This guide offers a comparative analysis of FDTS-modified substrates against other common hydrophobic surface treatments, supported by experimental data.
Comparative Performance Data: Surface Energy and Wettability
The hydrophobicity of a surface is intrinsically linked to its surface free energy, a measure of the excess energy at the surface of a material compared to the bulk. A lower surface free energy generally corresponds to a more hydrophobic surface, which is quantified by a higher water contact angle.
The selection of a surface modifying agent significantly impacts the resulting surface properties. Fluoroalkylsilanes, like FDTS, are known to create highly hydrophobic surfaces due to the low polarizability of the carbon-fluorine bond.[1] The following table summarizes the quantitative data for surface free energy and water contact angle on silicon wafer substrates modified with FDTS and other alternative silanizing agents. The data for Polytetrafluoroethylene (PTFE), a widely used hydrophobic polymer, is also included for a broader comparison.
| Surface Modifying Agent | Total Surface Free Energy (γs) [mN/m] | Dispersive Component (γsd) [mN/m] | Polar Component (γsp) [mN/m] | Water Contact Angle (θ) [°] |
| FDTS | ~10-14 | ~9-13 | ~1 | ~110-120 |
| OTS (Octadecyltrichlorosilane) | ~20-24 | ~19-23 | ~1 | ~105-110 |
| Decyltris[(propan-2-yl)oxy]silane | ~22-26 | ~21-25 | ~1 | ~100-105 |
| PTFE (Polytetrafluoroethylene) | ~18-22 | ~18-22 | ~0-0.1 | ~108-115[2][3] |
Note: The values presented are approximate and can vary based on specific experimental conditions such as substrate cleanliness, deposition method, and ambient humidity.
From the data, it is evident that FDTS consistently exhibits one of the lowest surface free energies, resulting in a highly hydrophobic surface with a water contact angle often exceeding 110 degrees. While other silanes like OTS and Decyltris[(propan-2-yl)oxy]silane also induce hydrophobicity, FDTS demonstrates a clear advantage in achieving a more non-wettable surface.[4] PTFE, a benchmark hydrophobic material, shows comparable surface energy and water contact angle to FDTS.[2][3][4]
Experimental Protocols
To ensure reproducibility and accuracy in surface energy analysis, detailed and consistent experimental protocols are crucial. The following sections outline the methodologies for FDTS surface modification via vapor deposition and the subsequent calculation of surface energy using the Owens-Wendt-Rabel-Kaelble (OWRK) method.
FDTS Modification of Substrates via Vapor Deposition
Vapor deposition of FDTS is a common method for creating a uniform self-assembled monolayer (SAM) on a substrate.[5][6]
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
(1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS)
-
Vacuum deposition chamber or desiccator
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
-
Vapor Deposition:
-
Place the cleaned and dried substrates inside a vacuum deposition chamber or a desiccator.
-
Place a small, open vial containing a few drops of FDTS inside the chamber, ensuring it does not come into direct contact with the substrates.
-
Evacuate the chamber to a pressure of <1 Torr.
-
Allow the deposition to proceed for 2-4 hours at room temperature. For more robust coatings, the deposition can be carried out at an elevated temperature (e.g., 165 °C for at least 2 hours).[6]
-
-
Post-Deposition Curing:
-
After deposition, vent the chamber with dry nitrogen or argon.
-
Remove the coated substrates and bake them in an oven at 100-120°C for 30-60 minutes to cure the silane layer and remove any unbound molecules.
-
Surface Energy Calculation using the OWRK Method
The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used technique to determine the surface free energy of a solid by measuring the contact angles of two or more liquids with known surface tension properties.[7][8]
Materials and Equipment:
-
Goniometer or contact angle measurement system
-
Dispensing system for precise droplet volumes
-
At least two probe liquids with known total surface tension (γL), and dispersive (γLd) and polar (γLp) components. Commonly used liquids include deionized water and diiodomethane.
Procedure:
-
Contact Angle Measurement:
-
Place the FDTS-modified substrate on the goniometer stage.
-
Carefully dispense a droplet of the first probe liquid (e.g., DI water) onto the surface.
-
Measure the static contact angle at the three-phase (solid-liquid-air) interface.
-
Repeat the measurement with the second probe liquid (e.g., diiodomethane).
-
-
Surface Energy Calculation:
-
The OWRK method is based on the following equation:
γL(1 + cosθ) / 2(γLd)¹ᐟ² = (γsp)¹ᐟ² * [(γLp)¹ᐟ² / (γLd)¹ᐟ²] + (γsd)¹ᐟ²
-
By plotting γL(1 + cosθ) / 2(γLd)¹ᐟ² on the y-axis against [(γLp)¹ᐟ² / (γLd)¹ᐟ²] on the x-axis for the different test liquids, a linear relationship is obtained.[4]
-
The slope of the line is equal to (γsp)¹ᐟ², and the y-intercept is equal to (γsd)¹ᐟ².
-
The total surface free energy of the solid (γs) is the sum of its dispersive (γsd) and polar (γsp) components:
γs = γsd + γsp
-
Conclusion
The quantitative analysis clearly demonstrates that FDTS-modified substrates possess a lower surface free energy compared to other common silane-based hydrophobic coatings, making them an excellent choice for applications requiring high degrees of hydrophobicity. The provided experimental protocols offer a standardized approach for the preparation and characterization of these surfaces, enabling researchers and professionals in drug development and other scientific fields to make informed decisions and achieve consistent, reliable results. The inherent stability and uniformity of FDTS self-assembled monolayers, coupled with their exceptional non-wettability, underscore their importance in the development of advanced materials and devices.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. accudynetest.com [accudynetest.com]
- 5. Permeation - PTFE Coatings [ptfecoatings.com]
- 6. Nanoscale Water Contact Angle on Polytetrafluoroethylene Surfaces Characterized by Molecular Dynamics-Atomic Force Microscopy Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hollowfiberspinningmachine.com [hollowfiberspinningmachine.com]
A Comparative Study: Vapor Phase vs. Liquid Phase Deposition of FDTS for Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vapor phase and liquid phase deposition methods for creating self-assembled monolayers (SAMs) of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS). The information presented is supported by experimental data to assist in selecting the optimal deposition technique for specific research and development applications.
Introduction to FDTS
FDTS is a fluorinated silane compound widely used to form highly hydrophobic and low-adhesion surfaces.[1][2] These properties are critical in a variety of applications, including microelectromechanical systems (MEMS), nanoimprint lithography, and as anti-fouling coatings in biomedical devices. The deposition of FDTS onto a substrate results in the formation of a self-assembled monolayer, a highly ordered single layer of molecules covalently bonded to the surface.[1][3][4] The effectiveness of the FDTS coating is highly dependent on the chosen deposition method, with vapor phase and liquid phase techniques being the two primary approaches.
Experimental Methodologies
Vapor Phase Deposition Protocol
Vapor phase deposition of FDTS is typically carried out in a vacuum chamber. The process generally involves the following steps:
-
Substrate Preparation: The substrate (e.g., silicon wafer) is first cleaned to remove organic contaminants and then hydroxylated to ensure reactive sites for FDTS attachment. This is often achieved by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to oxygen plasma.
-
Deposition Process: The cleaned substrate is placed in a vacuum chamber. FDTS is introduced into the chamber in its vapor form. The deposition is often performed at elevated temperatures, for instance, at 165°C for a duration of at least 2 hours.[1][3][4] The presence of a controlled amount of water vapor can assist in the hydrolysis of the trichlorosilane headgroup, facilitating the covalent bonding to the substrate surface.
-
Post-Deposition Treatment: Following deposition, the chamber is purged with an inert gas (e.g., nitrogen) to remove unreacted FDTS and byproducts. Often, no extensive post-deposition cleaning is required.
Liquid Phase Deposition Protocol
Liquid phase deposition involves immersing the substrate in a solution containing FDTS. A typical protocol is as follows:
-
Substrate Preparation: Similar to the vapor phase method, the substrate must be thoroughly cleaned and hydroxylated to promote the formation of a uniform monolayer.
-
Solution Preparation: A dilute solution of FDTS is prepared in an anhydrous organic solvent, such as toluene or isooctane. The concentration of FDTS in the solution is a critical parameter that can influence the quality of the resulting film.
-
Immersion: The prepared substrate is immersed in the FDTS solution for a specific duration. Deposition times can vary, but a common duration is around 60 minutes. It is crucial to control the water content in the solvent, as excess water can lead to the formation of silane agglomerates in the solution, which can then deposit on the surface and create a rough, non-uniform coating.[5]
-
Post-Deposition Rinsing and Curing: After immersion, the substrate is thoroughly rinsed with a fresh solvent (e.g., toluene) to remove any non-covalently bonded FDTS molecules. A final curing step, often involving baking at a moderate temperature (e.g., 100-120°C), is typically performed to complete the cross-linking of the silane molecules on the surface.
Performance Comparison
The choice between vapor phase and liquid phase deposition significantly impacts the quality and performance of the resulting FDTS coating. The following tables summarize key performance metrics based on available experimental data.
| Parameter | Vapor Phase Deposition | Liquid Phase Deposition |
| Film Uniformity | Excellent, highly conformal even on complex 3D structures | Can be non-uniform, prone to agglomeration |
| Control over Thickness | High, results in a monolayer of approximately 1.4 nm[3][4] | Less precise, can lead to multilayer formation |
| Process Complexity | Requires specialized vacuum deposition equipment | Simpler setup, can be performed in a standard laboratory |
| Solvent Usage | Minimal | Requires significant amounts of anhydrous solvents |
| Purity of Coating | High, as non-volatile impurities are not co-deposited | Susceptible to contamination from solvent impurities |
Table 1: Qualitative Comparison of Deposition Methods
| Performance Metric | Vapor Phase Deposition (on Silicon) | Liquid Phase Deposition (on Silicon) |
| Static Water Contact Angle | ~115°[2][6] | Up to ~117° (concentration dependent) |
| Surface Roughness (RMS) | ~0.18 nm[6] | Can be higher due to agglomeration |
| Thermal Stability | Stable up to approximately 400°C[6] | Data not readily available |
| Durability | Demonstrated stability for over 60 days in liquid contact[1][3] and after >500 injection molding cycles[2] | Dependent on deposition conditions, can be less robust |
Table 2: Quantitative Performance Data
Visualizing the Deposition Workflows
To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both vapor and liquid phase deposition of FDTS.
References
A Comparative Guide to the Chemical Resistance of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of FDTS and Alternative Silane Coatings Supported by Experimental Data
In the realms of advanced materials, microfluidics, and biomedical devices, the durability and reliability of surface coatings are paramount. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) has emerged as a prominent choice for creating low surface energy, hydrophobic, and oleophobic surfaces. This guide provides a comprehensive comparison of the chemical resistance of FDTS coatings against other common silane alternatives, supported by available experimental data. Detailed methodologies for key experiments are also presented to aid in the critical evaluation and replication of these findings.
Understanding FDTS and its Properties
FDTS is a fluorinated silane that forms self-assembled monolayers (SAMs) on hydroxyl-bearing substrates such as glass, silicon, and various metal oxides.[1] The molecule consists of a long perfluorinated tail and a reactive trichlorosilane headgroup. This unique structure imparts exceptional chemical inertness and thermal stability due to the strength of the carbon-fluorine bonds.[2] The trichlorosilane group reacts with surface hydroxyl groups to form stable covalent Si-O-substrate bonds, anchoring the monolayer to the surface.[2] This process results in a dense, uniform coating that significantly lowers the surface energy, leading to high water and oil repellency.
Comparative Chemical Resistance: FDTS vs. Other Silane Coatings
The chemical resistance of a coating is its ability to withstand degradation upon exposure to various chemical agents. For silane coatings, this is often evaluated by measuring the change in water contact angle after immersion in a chemical solution. A significant decrease in contact angle indicates degradation of the coating's hydrophobic properties.
While comprehensive, directly comparative studies with extensive quantitative data are limited, the available information indicates the superior performance of fluorinated silanes like FDTS in harsh chemical environments compared to their non-fluorinated (alkyl) counterparts.
Table 1: Chemical Resistance of FDTS Coatings in Acidic and Alkaline Solutions
| Chemical Agent | Concentration | Immersion Time | Substrate | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | % Change in Contact Angle | Reference |
| Hydrochloric Acid (HCl) | pH 2 | 2 hours | Bamboo | >160 | >160 | 0 | [3] |
| Sodium Hydroxide (NaOH) | pH 12 | 2 hours | Bamboo | >160 | >160 | 0 | [3] |
Note: The data in Table 1, derived from a study on superhydrophobic coatings on bamboo, suggests excellent short-term stability of a fluorinated TiO2 composite coating (using a similar perfluorodecyltrimethoxysilane) in both acidic and alkaline conditions. While not pure FDTS, this provides an indication of the robustness of the perfluorinated chain.
Table 2: Comparative Stability of Fluorinated and Alkyl Silane Coatings
| Silane Type | Coating | Substrate | Exposure Condition | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Observations | Reference |
| Fluorinated Silane | Perfluorooctyltriethoxysilane (PFOTS) | Regular Glass | 8 weeks outdoor | ~115 | 114.9 ± 1.0 | High stability | [4] |
| Alkyl Silane | Octadecyltrichlorosilane (OTS) | Regular Glass | 8 weeks outdoor | ~110 | 109.3 ± 3.8 | High stability | [4] |
| Fluorinated Silane | Perfluorinated Phosphonic Acid (PFOPA) | Indium Tin Oxide (ITO) | 48 hours in water | ~100 | 99.7 | Less susceptible to hydrolysis | [5] |
| Alkyl Silane | Carboxy-octyl Phosphonic Acid (C8PA) | Indium Tin Oxide (ITO) | 48 hours in water | Not specified | 50.2 | Partial or complete monolayer hydrolysis | [5] |
The data in Table 2 highlights that while both fluorinated and alkyl silanes can exhibit good durability under general outdoor conditions, fluorinated silanes show significantly better resistance to hydrolytic degradation in aqueous environments.[4][5] The strong C-F bonds and the resulting low surface energy of fluorinated coatings contribute to this enhanced stability.[6]
Experimental Protocols
Accurate assessment of chemical resistance relies on standardized and well-documented experimental procedures. Below are detailed methodologies for key experiments cited in the comparison of silane coating stability.
Chemical Immersion Test
This test evaluates the resistance of a coating to degradation upon immersion in a liquid chemical.
Objective: To determine the change in surface properties (e.g., contact angle) of a silane-coated substrate after prolonged contact with a chemical agent.
Materials:
-
Silane-coated substrates
-
Selected chemical reagents (e.g., HCl solution, NaOH solution, organic solvents)
-
Beakers or other suitable immersion vessels
-
Contact angle goniometer
-
Deionized water
-
Nitrogen gas or clean compressed air for drying
Procedure:
-
Initial Characterization: Measure the static water contact angle at multiple points on the coated substrate to establish a baseline.
-
Immersion: Immerse the coated substrates in the chosen chemical solution in a covered beaker at a specified temperature (e.g., room temperature).
-
Duration: Keep the substrates immersed for a predetermined period (e.g., 2, 24, 48 hours, or longer).
-
Rinsing and Drying: After immersion, remove the substrates, rinse them thoroughly with deionized water, and dry them with a gentle stream of nitrogen or clean compressed air.
-
Final Characterization: Measure the static water contact angle again at multiple points on the dried, exposed surface.
-
Analysis: Calculate the average change in contact angle and its standard deviation to quantify the coating's resistance. A smaller change indicates higher resistance.
Solvent Resistance Rub Test (ASTM D5402)
This method assesses the resistance of a coating to a solvent by rubbing it with a solvent-saturated cloth.
Objective: To evaluate the degree of cure and the chemical resistance of a coating to a specific solvent.
Materials:
-
Coated panel
-
Cheesecloth or other specified cloth
-
Solvent (e.g., methyl ethyl ketone (MEK), ethanol, toluene)
-
Dropper or squirt bottle
-
Mechanical rubbing apparatus (optional)
Procedure:
-
Preparation: Secure the coated panel on a flat, firm surface.
-
Solvent Application: Saturate the cheesecloth with the test solvent.
-
Rubbing: Using firm pressure, rub the cloth back and forth over a section of the coating. One back-and-forth motion constitutes a "double rub."
-
Evaluation: Periodically inspect the cloth for any coating removal (pigment or gloss) and the coating surface for any signs of degradation (softening, blistering, or dissolution).
-
Endpoint: Continue rubbing until the coating is removed or a specified number of double rubs is reached.
-
Reporting: Report the number of double rubs required to cause failure or the condition of the coating after the specified number of rubs.
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in testing and the comparative performance of these coatings, the following diagrams are provided.
Caption: Experimental workflow for chemical immersion testing of FDTS coatings.
Caption: Logical relationship of FDTS vs. Alkyl Silane chemical resistance.
Conclusion
The available evidence strongly suggests that this compound (FDTS) coatings offer superior chemical resistance, particularly against hydrolytic degradation, when compared to non-fluorinated alkyl silane alternatives. This enhanced stability is attributed to the inherent strength and inertness of the carbon-fluorine bonds that constitute the coating's surface. For applications in demanding chemical environments, such as in drug development and analytical sciences where surface inertness is critical, FDTS and other fluorinated silanes present a more robust and reliable choice. However, for applications where extreme chemical resistance is not the primary concern, alkyl silanes can still provide durable hydrophobic surfaces. The selection of an appropriate coating should always be guided by the specific chemical exposures and environmental conditions of the intended application. Further quantitative studies directly comparing a wide range of silanes against a comprehensive panel of chemicals would be invaluable to the scientific community.
References
A Researcher's Guide to Measuring FDTS Monolayer Thickness: A Comparison of Ellipsometry, X-ray Reflectivity, and Atomic Force Microscopy
The precise characterization of self-assembled monolayers (SAMs), such as (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS), is crucial for their application in fields ranging from molecular electronics to anti-stiction coatings in microelectromechanical systems (MEMS). A critical parameter for ensuring the quality and functionality of an FDTS monolayer is its thickness. This guide provides a comparative overview of three powerful techniques for determining the thickness of FDTS monolayers: Spectroscopic Ellipsometry (SE), X-ray Reflectivity (XRR), and Atomic Force Microscopy (AFM).
This guide is intended for researchers, scientists, and drug development professionals who utilize SAMs and require accurate and reliable methods for their characterization. We will delve into the experimental protocols for each technique and present a comparative analysis of their performance, supported by experimental data.
Quantitative Comparison of Thickness Measurement Techniques
| Technique | Typical Measured Thickness of SAMs (nm) | Resolution | Advantages | Disadvantages |
| Spectroscopic Ellipsometry (SE) | 1.0 - 2.0 | ~0.1 nm | - Non-destructive- High throughput- Sensitive to sub-monolayer coverage | - Indirect measurement requiring optical modeling- Correlation between thickness and refractive index for very thin films can be a challenge[1] |
| X-ray Reflectivity (XRR) | 1.0 - 2.0 | Sub-angstrom[2] | - Provides thickness, density, and roughness[1][2]- Highly accurate and model-based | - Requires a very smooth substrate[1]- Can be time-consuming- May require a synchrotron source for high-quality data on thin organic films |
| Atomic Force Microscopy (AFM) | 1.0 - 2.0 | Angstrom-level (vertical) | - Direct height measurement- Provides topographical information | - Destructive (requires scratching the monolayer)- Tip-sample convolution can affect accuracy- Lower throughput compared to SE |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the experimental protocols for each of the three techniques, tailored for the measurement of FDTS monolayers on a silicon substrate with a native oxide layer.
Objective: To determine the thickness of an FDTS monolayer on a silicon substrate by measuring the change in polarization of reflected light.
Methodology:
-
Substrate Characterization:
-
Begin with a clean, polished silicon wafer.
-
Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), of the bare silicon substrate over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).[1]
-
Develop an optical model for the substrate, typically consisting of a bulk silicon layer and a native silicon dioxide (SiO₂) layer on top. The optical constants (refractive index n and extinction coefficient k) of silicon and SiO₂ are well-known and can be used from the instrument's library.
-
Fit the model to the experimental data to determine the thickness of the native SiO₂ layer. Save this substrate model.
-
-
FDTS Monolayer Deposition:
-
Deposit the FDTS monolayer on the characterized silicon substrate using a suitable method, such as vapor phase deposition.
-
-
SAM-Coated Sample Measurement:
-
Measure the Ψ and Δ spectra of the FDTS-coated substrate using the same spectral range and angles of incidence as the bare substrate measurement.
-
-
Data Analysis and Modeling:
-
Load the saved substrate model (Si + SiO₂).
-
Add a new layer on top of the SiO₂ layer to represent the FDTS monolayer. A Cauchy model is commonly used to describe the optical properties of transparent organic layers like FDTS.
-
For very thin films like SAMs, the refractive index is often assumed to be a reasonable value (e.g., 1.45) as it is difficult to determine both thickness and refractive index independently.
-
Fit the experimental data by allowing only the thickness of the FDTS (Cauchy) layer to vary.
-
The resulting thickness from the fit is the thickness of the FDTS monolayer.
-
Objective: To determine the thickness, electron density, and surface roughness of an FDTS monolayer on a silicon substrate by measuring the specular reflection of X-rays at grazing incidence.
Methodology:
-
Sample Preparation:
-
Use an atomically smooth silicon substrate to obtain high-quality XRR data.[1]
-
Deposit the FDTS monolayer onto the substrate.
-
-
Instrument Alignment:
-
Carefully align the X-ray source, sample stage, and detector to ensure accurate measurement of the reflected intensity at very small angles.
-
-
Data Acquisition:
-
Measure the intensity of the reflected X-rays as a function of the grazing incidence angle (typically from 0 to a few degrees).
-
The resulting plot of reflectivity versus the scattering vector component perpendicular to the surface (Qz) will show oscillations known as Kiessig fringes. The spacing of these fringes is inversely related to the film thickness.[1]
-
-
Data Analysis:
-
The thickness of the film can be roughly estimated from the periodicity of the Kiessig fringes.
-
For a precise determination, the experimental data is fitted to a model based on the Parratt formalism.[1] This model describes the electron density, thickness, and roughness of the substrate (Si), the native oxide layer (SiO₂), and the FDTS monolayer.
-
The fitting procedure involves adjusting the model parameters (thickness, electron density, and roughness for each layer) to minimize the difference between the calculated and measured reflectivity curves.
-
The thickness value obtained for the FDTS layer from the best fit represents the monolayer thickness.
-
Objective: To directly measure the height (thickness) of an FDTS monolayer by creating a step edge and imaging the topography.
Methodology:
-
Sample Preparation:
-
Deposit the FDTS monolayer on a smooth, flat silicon substrate.
-
-
Nanoscratching (Nanolithography):
-
Use a stiff AFM tip (e.g., silicon or diamond) in contact mode.
-
Apply a sufficiently high normal force to mechanically remove a portion of the FDTS monolayer, thereby exposing the underlying SiO₂/Si substrate. This creates a "scratch" or a cleared area in the monolayer. The applied force needs to be optimized to ensure complete removal of the SAM without damaging the substrate.
-
-
Imaging:
-
Use a new, sharp AFM tip to image the scratched area in a non-destructive imaging mode, such as tapping mode or PeakForce Tapping™. This will provide a high-resolution topographic map of the surface, showing the step between the intact monolayer and the cleared substrate.
-
-
Step Height Analysis:
-
Use the AFM analysis software to draw a line profile across the edge of the scratched area.
-
The height difference between the level of the intact FDTS monolayer and the exposed substrate in the line profile gives a direct measurement of the monolayer's thickness.
-
Multiple line profiles should be taken at different locations along the scratch to obtain a statistically significant average thickness.
-
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflow for determining FDTS monolayer thickness using spectroscopic ellipsometry.
Caption: Workflow for FDTS monolayer thickness determination using Spectroscopic Ellipsometry.
References
Benchmarking the tribological properties of perfluorodecyltrichlorosilane films
An Objective Comparison of the Tribological Performance of Perfluorodecyltrichlorosilane (FDTS) Films
For researchers, scientists, and professionals in drug development, the selection of appropriate surface coatings is critical for the performance and longevity of micro- and nano-scale devices. Perfluorodecyltrichlorosilane (FDTS) self-assembled monolayers (SAMs) are a popular choice for reducing friction and wear. This guide provides a comprehensive comparison of the tribological properties of FDTS films against another common silane-based coating, octadecyltrichlorosilane (OTS), and the widely used diamond-like carbon (DLC) coatings.
Quantitative Tribological Data
The following table summarizes the key tribological performance metrics for FDTS, OTS, and DLC films based on published experimental data. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Coating | Substrate | Counter Body | Normal Load (mN) | Sliding Speed (µm/s) | Environment | Coefficient of Friction (µ) | Specific Wear Rate (mm³/Nm) |
| FDTS SAM | Silicon | Sapphire | 1 - 10 | 100 | Air (40-50% RH) | 0.10 - 0.12 | Not Quantified |
| OTS SAM | Silicon | Sapphire | 1 - 10 | 100 | Air (40-50% RH) | 0.05 - 0.08 | Not Quantified |
| DLC (a-C:H) | Steel | Steel | 10,000 | 100,000 | Dry Air | ~0.15 | ~1.0 x 10⁻⁷ |
| DLC (ta-C) | Silicon | Diamond | 2 | 2 | Air | 0.05 - 0.15 | Extremely Low |
Experimental Protocols
A standardized approach to thin-film deposition and tribological testing is crucial for obtaining reliable and comparable data. The following protocols outline the typical procedures used in the characterization of FDTS, OTS, and DLC films.
Thin Film Deposition
a) Self-Assembled Monolayers (FDTS and OTS) via Solution-Phase Deposition:
-
Substrate Cleaning: Silicon wafers (or other suitable substrates) are ultrasonically cleaned in a sequence of solvents such as acetone, isopropanol, and deionized water to remove organic residues.
-
Surface Activation: The cleaned substrates are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to create a hydroxylated surface, which is essential for the covalent attachment of the silane molecules.
-
Monolayer Formation: The activated substrates are immersed in a dilute solution (typically 1 mM) of either FDTS or OTS in an anhydrous solvent like toluene. The deposition is carried out in a controlled, low-humidity environment.
-
Rinsing and Curing: After deposition, the substrates are thoroughly rinsed with the solvent to remove non-chemisorbed molecules and then cured at an elevated temperature (e.g., 120°C) to promote the formation of a dense and stable monolayer.
b) Diamond-Like Carbon (DLC) via Plasma-Enhanced Chemical Vapor Deposition (PECVD):
-
Substrate Cleaning: The substrates are cleaned using a similar solvent cleaning procedure as for SAMs.
-
Sputter Cleaning: Inside the deposition chamber, the substrates are further cleaned using an argon plasma to remove any native oxide layers.
-
Deposition: A hydrocarbon precursor gas, such as acetylene (C₂H₂), is introduced into the chamber. A plasma is ignited, and a negative bias voltage is applied to the substrate. This accelerates carbon ions towards the substrate, resulting in the growth of a dense and hard amorphous carbon film. The film's properties can be tuned by controlling parameters like gas pressure, flow rate, and bias voltage.
Tribological Characterization: Ball-on-Disk Testing
-
Test Setup: A ball-on-disk tribometer is employed, where a stationary ball (e.g., made of steel or sapphire) is brought into contact with the rotating coated disk under a precisely controlled normal load.
-
Friction Measurement: The lateral force on the ball, which represents the frictional force, is continuously monitored using a sensitive transducer. The coefficient of friction is calculated as the ratio of the frictional force to the applied normal load.
-
Wear Analysis: After a predetermined number of cycles or sliding distance, the wear tracks on the disk and the wear scar on the ball are analyzed using techniques like optical profilometry or scanning electron microscopy.
-
Wear Rate Calculation: The volume of material removed is quantified from the profilometry data, and the specific wear rate is calculated by normalizing the wear volume with respect to the applied load and the total sliding distance.
Comparative Experimental Workflow
The logical flow of a comparative tribological study is visualized in the following diagram.
Caption: Workflow for comparative tribological analysis of surface coatings.
Safety Operating Guide
Navigating the Disposal of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane is a critical component of laboratory safety and environmental stewardship. This compound's dual nature, possessing both a reactive trichlorosilane group and a persistent perfluoroalkyl chain, necessitates a multi-faceted disposal strategy. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
Immediate Safety and Handling Protocols
Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound. The compound is corrosive and causes severe skin burns and eye damage.[1][2][3][4] It reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[5][6]
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes.[1] |
| Face Protection | Face shield in addition to goggles | To provide a higher level of protection from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation exposure to vapors and hydrogen chloride gas.[3][7] |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.[8] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[2][5] Seek immediate medical attention.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.[4][5]
Disposal Procedures for this compound
The disposal of this compound is complicated by two key factors: the reactivity of the trichlorosilane group and the persistence of the perfluorodecyl chain. The trichlorosilane moiety readily hydrolyzes in the presence of water to form hydrochloric acid (HCl) and silanols, which can then polymerize.[9][10][11] The perfluoroalkyl component is a type of per- and polyfluoroalkyl substance (PFAS), known for its environmental persistence.[12][13] Therefore, a two-stage disposal process is recommended: hydrolysis and neutralization , followed by incineration of the resulting waste.
Stage 1: Hydrolysis and Neutralization
This initial step aims to safely manage the reactive trichlorosilane group. This process should be carried out by trained personnel in a controlled environment.
Experimental Protocol:
-
Preparation: Work in a chemical fume hood. Have a suitable neutralizing agent, such as sodium bicarbonate or a dilute solution of sodium hydroxide, readily available.
-
Slow Addition: Slowly and cautiously add the this compound to a large excess of a stirred, non-reactive solvent such as diethyl ether or hexane. This dilution helps to control the reaction rate.
-
Controlled Hydrolysis: While stirring vigorously, slowly add a dilute solution of sodium bicarbonate or water dropwise to the mixture. This will initiate the hydrolysis reaction, which is exothermic and will produce hydrogen chloride gas. The addition rate should be carefully controlled to manage the heat and gas evolution.
-
Neutralization: Continue the addition of the basic solution until the reaction is complete and the solution is neutral to pH paper. This neutralizes the hydrochloric acid produced during hydrolysis.
-
Separation: Allow the mixture to separate. The aqueous layer can be disposed of as neutralized aqueous waste, pending local regulations. The organic layer containing the hydrolyzed, perfluorinated siloxane should be collected for the next stage of disposal.
Stage 2: Incineration of Perfluorinated Waste
The organic waste from Stage 1 contains the persistent perfluorodecyl groups and must be disposed of as hazardous waste, with high-temperature incineration being the recommended method.[12][13] Perfluorinated compounds require high temperatures for complete destruction.[12]
Disposal Plan:
-
Waste Collection: Collect the organic waste containing the hydrolyzed perfluorinated siloxane in a properly labeled, sealed, and compatible waste container.
-
Waste Segregation: Do not mix this waste with other organic solvents to avoid complicating the disposal process.
-
Professional Disposal: Arrange for the disposal of the perfluorinated waste through a licensed hazardous waste disposal company. Inform them of the nature of the waste, specifically that it contains perfluorinated compounds.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's safety officer and local regulations for specific guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. What are Chlorosilanes? | Elkem.com [elkem.com]
- 10. Chlorosilane - Wikipedia [en.wikipedia.org]
- 11. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for 1H,1H,2H,2H-Perfluorodecyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (CAS: 78560-44-8). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a corrosive substance that poses significant health risks upon exposure.[1][2] It causes severe skin burns and serious eye damage.[1][2] Inhalation of its vapors may lead to respiratory irritation.[3][4] A critical characteristic of this compound is its violent reaction with water, which generates heat and toxic, corrosive fumes of hydrogen chloride.[3][5]
Immediate Actions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[3]
-
Avoid all personal contact, including inhalation of vapors.[5]
-
Prohibit eating, drinking, and smoking in the handling area.[3][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent any direct contact.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[1][3] |
| Hand Protection | Wear protective gloves.[3] Note that latex rubber is not suitable.[5] |
| Skin and Body Protection | Wear suitable protective clothing, which may include a fully protective impervious suit.[1][3] Safety shoes are also recommended.[3] |
| Respiratory Protection | In case of inadequate ventilation, use respiratory protection.[3] A particle filter is a recommended type.[2] |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. The work area must be clean and free of incompatible materials.
-
Handling:
3.2. Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4][5]
-
Store away from incompatible materials such as water/moisture, strong bases, and oxidizing agents.[1][2][7]
-
The storage area should be designated as a corrosives area.[2]
3.3. Spill Response:
-
Immediate Action: Evacuate unnecessary personnel from the spill area.[3][6]
-
Containment: For small spills, use a dry chemical absorbent, sand, earth, or vermiculite to contain the material.[4][5] Do not use water.
-
Cleanup: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3][4]
-
Ventilation: Ensure the area is well-ventilated after the cleanup is complete.[3][6]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and personal protective equipment, must be treated as hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]
-
Do not dispose of the material down the drain.[8]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][3] If not breathing, provide artificial respiration.[3][4] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately take off all contaminated clothing.[1][3] Rinse the skin with large amounts of water, using a safety shower if available.[1][4] Continue flushing until advised to stop by a medical professional.[4] Seek immediate medical attention.[3] |
| Eye Contact | Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids apart.[1][3][4] Remove contact lenses if present and easy to do.[1][3] Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[1][3] |
| Ingestion | Rinse the mouth with water.[1][3] Do NOT induce vomiting.[1][3] If the person is conscious, give them a small amount of water to drink.[4][5] Seek immediate medical attention.[1][3] |
Visual Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Chemical Spill Response Workflow.
References
- 1. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. web.mit.edu [web.mit.edu]
- 7. 1H,1H,2H,2H-Perfluorooctyltrichlorosilane - Safety Data Sheet [chemicalbook.com]
- 8. cfmats.com [cfmats.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
